molecular formula C25H26ClN5O3 B15560635 (2R,4R)-UCB7362

(2R,4R)-UCB7362

Número de catálogo: B15560635
Peso molecular: 480.0 g/mol
Clave InChI: AWSRDDSRQUJMAJ-JTJQLJSMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

UCB7362 is an orally active plasmepsin X (PMX) inhibitor currently investigated for the treatment of malaria. Plasmepsins are aspartyl proteases produced by the malaria parasite Plasmodium falciparum, and PMX is considered to be essential for parasite egress and invasion. UCB7362 is estimated to achieve a significant reduction in asexual blood-stage parasites. It has shown high potency in biochemical (IC50 = 7 nM), in vitro (P. falciparum 3D7 lactate dehydrogenase growth inhibition assay IC50 = 10 nM), and in vivo (50 mg/kg dose in mice) studies.

Propiedades

Key on ui mechanism of action

Plasmepsins are aspartic acid proteases produced by malaria _Plasmodium_ parasites. Several plasmepsins have been identified, and each one of them has a specific function. Plasmepsin X (PMX) controls parasite egress and invasion of erythrocytes and is essential during the red blood cell stages. UCB7362 binds to and inhibits PMX, disrupting the malaria parasite life cycle.

Fórmula molecular

C25H26ClN5O3

Peso molecular

480.0 g/mol

Nombre IUPAC

N-[3-[(4S)-2-amino-4-methyl-1-[(2R,4R)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(9-10-34-15)31-21(32)13-25(2,30-24(31)28)19-7-4-8-20(22(19)26)29-23(33)17-6-3-5-16(12-17)14-27/h3-8,12,15,18H,9-11,13H2,1-2H3,(H2,28,30)(H,29,33)/t15-,18-,25+/m1/s1

Clave InChI

AWSRDDSRQUJMAJ-JTJQLJSMSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling the Antimalarial Action of UCB7362: A Plasmepsin X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Contrary to initial hypotheses suggesting involvement in phospholipid metabolism, extensive research has definitively identified UCB7362 as a potent, orally bioavailable inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum. This technical guide elucidates the true mechanism of action of UCB7362, detailing its interaction with PMX and the subsequent disruption of the parasite's life cycle. UCB7362's mode of action positions it as a promising candidate for antimalarial therapy, with demonstrated efficacy in preclinical studies. This document provides a comprehensive overview of the available data, experimental methodologies, and the key signaling pathways affected by this compound.

Introduction: The Pivotal Role of Plasmepsin X

Plasmodium falciparum, the deadliest species of malaria parasite, encodes ten aspartic proteases known as plasmepsins, which are crucial for various physiological processes. Among these, Plasmepsin X (PMX) is a validated multistage drug target, playing an indispensable role in the parasite's lifecycle, including:

  • Erythrocyte Egress and Invasion: PMX is essential for the rupture of infected red blood cells (egress) and the subsequent invasion of new erythrocytes by merozoites.[1][2][3][4][5]

  • Liver Stage Development: The protease is involved in the development of functional liver merozoites.

  • Transmission: PMX activity is required for the transmission of the parasite to mosquitoes.

Given its central role in parasite proliferation and transmission, inhibition of PMX presents a powerful strategy for antimalarial drug development.

UCB7362: A Potent Inhibitor of Plasmepsin X

UCB7362 is a novel, orally active compound identified through the optimization of an aspartyl protease binding scaffold. It has demonstrated significant potency against P. falciparum in both in vitro and in vivo models.

Mechanism of Action

UCB7362 functions by directly binding to and inhibiting the enzymatic activity of Plasmepsin X. This inhibition disrupts the proteolytic cascade that PMX mediates, which is critical for the maturation and activation of key proteins involved in parasite egress and invasion. Specifically, PMX is responsible for processing proteins such as the subtilisin-like serine protease 1 (SUB1) and apical membrane antigen 1 (AMA1). By blocking PMX, UCB7362 prevents the proper functioning of this pathway, leading to a halt in the parasite's lifecycle.

The inhibitory action of UCB7362 on Plasmepsin X is the core of its antimalarial activity, not the inhibition of phospholipid metabolism as initially queried. The disruption of phospholipid metabolism is indeed a valid antimalarial strategy, but it is associated with other classes of compounds.

Quantitative Data on UCB7362 Activity

The potency of UCB7362 has been quantified across various assays, highlighting its potential as a clinical candidate.

Assay TypeTarget/StrainIC50 ValueReference
Biochemical AssayPlasmepsin X7 nM
In Vitro Growth InhibitionP. falciparum 3D710 nM

Preclinical studies in mice have shown that UCB7362 can achieve a significant reduction in parasite load. A once-daily oral dose of 50 mg/kg for seven days is estimated to produce a 9-log unit reduction in asexual blood-stage parasites.

Signaling Pathway and Experimental Workflow

Plasmepsin X-Mediated Parasite Egress and Invasion Pathway

The following diagram illustrates the critical role of Plasmepsin X in the processing of key proteins required for the egress and invasion of merozoites, and how UCB7362 disrupts this process.

G cluster_parasite P. falciparum Merozoite cluster_drug Drug Intervention PMX Plasmepsin X (PMX) SUB1_active Active SUB1 PMX->SUB1_active Activates SUB1_pro Pro-SUB1 SUB1_pro->PMX Substrate Egress_Invasion_Proteins_active Active Egress/Invasion Proteins SUB1_active->Egress_Invasion_Proteins_active Processes Egress_Invasion_Proteins_pro Pro-Egress/Invasion Proteins (e.g., AMA1) Egress_Invasion_Proteins_pro->SUB1_active Substrate Egress Egress from Infected Erythrocyte Egress_Invasion_Proteins_active->Egress Invasion Invasion of New Erythrocyte Egress_Invasion_Proteins_active->Invasion UCB7362 UCB7362 UCB7362->PMX Inhibits

Caption: UCB7362 inhibits Plasmepsin X, blocking the activation of SUB1 and subsequent processing of egress and invasion proteins.

Experimental Workflow for Assessing UCB7362 Activity

This diagram outlines a typical experimental workflow to characterize the in vitro activity of a Plasmepsin X inhibitor like UCB7362.

G start Start culture Synchronized P. falciparum Culture start->culture drug_treatment Treat with varying concentrations of UCB7362 culture->drug_treatment incubation Incubate for one parasite life cycle (48h) drug_treatment->incubation growth_assay Measure Parasite Growth (e.g., SYBR Green I assay) incubation->growth_assay ic50 Calculate IC50 Value growth_assay->ic50 end End ic50->end

Caption: Experimental workflow for determining the in vitro efficacy of UCB7362 against P. falciparum.

Detailed Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This method is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.

  • Parasite Culture: P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes (O+) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

  • Assay Plate Preparation: UCB7362 is serially diluted in culture medium and added to a 96-well plate.

  • Incubation: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the wells and incubated for 72 hours under the conditions described above.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C. The plates are then thawed, and 100 µL of lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

Plasmepsin X Biochemical Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay directly measures the enzymatic activity of PMX and its inhibition by compounds like UCB7362.

  • Recombinant Enzyme: Recombinant Plasmepsin X is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • FRET Substrate: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the fluorescence is quenched. Cleavage of the peptide by PMX separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Assay Buffer: The assay is typically performed in a buffer such as 100 mM sodium acetate (B1210297) (pH 5.0).

  • Inhibition Assay: Recombinant PMX is pre-incubated with varying concentrations of UCB7362 in the assay buffer.

  • Reaction Initiation: The FRET substrate is added to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The percent inhibition is determined for each concentration of UCB7362, and the IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

UCB7362 is a promising antimalarial drug candidate that acts through the potent and specific inhibition of Plasmepsin X. Its mechanism of action is well-defined and distinct from inhibitors of phospholipid metabolism. The data presented in this guide underscore the potential of UCB7362 as a multistage antimalarial agent. Further clinical development of this and other PMX inhibitors is warranted in the global effort to combat malaria.

References

The Molecular Target of (2R,4R)-UCB7362 in Malaria Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target of the antimalarial compound (2R,4R)-UCB7362 in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document details the mechanism of action, summarizes key quantitative data, outlines the experimental protocols used for target identification and validation, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent, orally active inhibitor of Plasmepsin X (PMX) , an essential aspartyl protease in Plasmodium falciparum.[1][2][3] PMX plays a critical role in the parasite's life cycle, specifically in the egress of merozoites from infected red blood cells and the subsequent invasion of new erythrocytes. By inhibiting PMX, UCB7362 disrupts this crucial stage, leading to a significant reduction in parasite proliferation. The compound has demonstrated high potency in biochemical and in vitro assays and has shown efficacy in in vivo models of malaria.

The Target: Plasmepsin X (PMX)

Plasmodium falciparum encodes ten aspartic proteases, known as plasmepsins. Among these, Plasmepsin X (PMX), along with Plasmepsin IX (PMIX) and Plasmepsin V (PMV), is essential for the survival of the parasite during its asexual blood stage. PMX is a key regulator of a proteolytic cascade required for the rupture of the parasitophorous vacuole and the host erythrocyte membrane, processes collectively known as egress.

The primary substrate of PMX is the subtilisin-like serine protease 1 (SUB1). PMX is responsible for the final maturation and activation of SUB1. Activated SUB1 then cleaves a range of downstream substrates, including serine repeat antigens (SERAs) and merozoite surface proteins (MSPs), which are directly involved in the breakdown of the host cell membranes, allowing the release of newly formed merozoites. PMX has also been implicated in the processing of proteins involved in erythrocyte invasion, such as Apical Membrane Antigen 1 (AMA1) and members of the reticulocyte-binding protein homolog (Rh) and erythrocyte-binding like (EBL) protein families.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and binding affinity.

Table 1: In Vitro Potency and Binding Affinity of UCB7362

Assay TypeTarget/StrainIC50 / Kd (nM)Reference
Biochemical Assay (FRET)Plasmepsin X (PMX)7
In Vitro Growth Inhibition (LDH)P. falciparum 3D710
Surface Plasmon Resonance (SPR)Plasmepsin X (PMX)5.5 (Kd)

Table 2: Activity of UCB7362 Against Various P. falciparum Strains

StrainGeographic OriginKey Resistance MarkersIC50 (nM)Reference
3D7Africa-10
Dd2Southeast AsiaChloroquine, Pyrimethamine, Mefloquine Resistant12
HB3HondurasChloroquine, Pyrimethamine Resistant11
K1ThailandChloroquine, Pyrimethamine, Mefloquine Resistant14
NF54Africa (likely)-10
Cam3.IICambodiaArtemisinin Resistant (K13 C580Y)9

Table 3: Selectivity Profile of UCB7362 Against Human Aspartyl Proteases

ProteaseIC50 (nM)Reference
Cathepsin D3889
Renin>10,000
BACE-1>10,000

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of UCB7362 are provided below.

Fluorescence Resonance Energy Transfer (FRET) Assay for PMX Inhibition

This assay is used to measure the direct inhibitory activity of compounds against the purified Plasmepsin X enzyme.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by PMX, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

  • Recombinant PMX Expression and Purification: The catalytic domain of P. falciparum PMX is expressed in a suitable expression system (e.g., E. coli or a mammalian cell line) and purified to homogeneity.

  • Substrate Preparation: A FRET-based peptide substrate, such as one derived from the cleavage site of SUB1, is synthesized with a fluorescent donor (e.g., FITC) and a quencher (e.g., DABCYL) at its termini.

  • Assay Setup: The assay is performed in a 96- or 384-well plate format. Each well contains:

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0).

    • A fixed concentration of recombinant PMX.

    • A serial dilution of the test compound (UCB7362) or DMSO as a vehicle control.

  • Incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The FRET peptide substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The percent inhibition at each compound concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

P. falciparum Lactate (B86563) Dehydrogenase (LDH) Growth Inhibition Assay

This cell-based assay is used to determine the potency of antimalarial compounds against the asexual blood stages of P. falciparum.

Principle: The parasite-specific lactate dehydrogenase (pLDH) enzyme activity is used as a measure of parasite viability. pLDH can utilize the substrate analog 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), which is not efficiently used by human LDH. The reduction of APAD is coupled to a colorimetric reaction.

Protocol:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in complete medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine). Cultures are synchronized at the ring stage.

  • Assay Setup: In a 96-well plate, serial dilutions of the test compound are prepared in culture medium.

  • Parasite Addition: Synchronized ring-stage parasites are added to each well at a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Cell Lysis: The plate is subjected to freeze-thaw cycles to lyse the erythrocytes and release the pLDH.

  • LDH Reaction: A reaction mixture containing Malstat reagent, NBT (nitro blue tetrazolium), and PES (phenazine ethosulfate) is added to each well.

  • Colorimetric Measurement: The plate is incubated in the dark at room temperature for 10-30 minutes. The absorbance is measured at 650 nm using a microplate reader.

  • Data Analysis: The absorbance values are background-subtracted, and the percent inhibition of parasite growth is calculated relative to the DMSO control. The IC50 value is determined by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound to its target protein within intact cells.

Principle: The binding of a ligand (e.g., a drug) to its target protein generally increases the thermal stability of the protein. When heated, unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining after a heat challenge can be quantified to assess target engagement.

Protocol:

  • Parasite Treatment: Intact P. falciparum-infected erythrocytes are treated with the test compound (UCB7362) or a vehicle control (DMSO) for a specific duration.

  • Heat Challenge: The treated cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. A non-heated control is maintained at 37°C.

  • Cell Lysis and Fractionation: The cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The concentration of the target protein (PMX) in the soluble fraction is quantified using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: The amount of soluble PMX at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte.

Principle: One interacting partner (the ligand, e.g., PMX) is immobilized on a sensor chip. The other partner (the analyte, e.g., UCB7362) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

Protocol:

  • Ligand Immobilization: Recombinant PMX is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of UCB7362 are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of UCB7362 are monitored in real-time by recording the SPR signal (sensorgram).

  • Regeneration: After each cycle, the sensor surface is regenerated by injecting a solution that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Visualizations

The following diagrams illustrate the Plasmepsin X signaling pathway and the experimental workflow for the validation of UCB7362 as a PMX inhibitor.

PlasmepsinX_Pathway cluster_parasite P. falciparum Merozoite UCB7362 This compound PMX Plasmepsin X (PMX) (Aspartyl Protease) UCB7362->PMX Inhibition SUB1 SUB1 (Subtilisin-like Protease 1) (Pro-enzyme) PMX->SUB1 Processing & Activation Invasion_proteins Invasion Proteins (e.g., AMA1, Rh/EBL family) PMX->Invasion_proteins Processing SUB1_active Active SUB1 SERAs SERAs (Cysteine Proteases) SUB1_active->SERAs Cleavage MSPs MSPs (Merozoite Surface Proteins) SUB1_active->MSPs Cleavage Egress Merozoite Egress SERAs->Egress MSPs->Egress Invasion Erythrocyte Invasion Invasion_proteins->Invasion

Caption: Plasmepsin X signaling pathway in P. falciparum egress and invasion.

UCB7362_Validation_Workflow cluster_workflow Target Validation Workflow for UCB7362 start Start: Potent Antimalarial Compound (UCB7362) biochemical Biochemical Assay (FRET) start->biochemical Test direct enzyme inhibition in_vitro In Vitro Growth Assay (LDH) start->in_vitro Test parasite growth inhibition target_engagement In-Cell Target Engagement (CETSA) biochemical->target_engagement Confirm target binding in cells in_vitro->target_engagement binding_kinetics Binding Kinetics (SPR) target_engagement->binding_kinetics Quantify binding affinity selectivity Selectivity Profiling (Human Proteases) target_engagement->selectivity Assess off-target effects conclusion Conclusion: UCB7362 is a potent and selective inhibitor of Plasmepsin X binding_kinetics->conclusion selectivity->conclusion

Caption: Experimental workflow for the validation of UCB7362 as a PMX inhibitor.

References

(2R,4R)-UCB7362: A Potent Plasmepsin X Inhibitor for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, necessitating the development of novel therapeutics targeting essential pathways in the Plasmodium falciparum lifecycle. Plasmepsin X (PMX), an essential aspartic protease, has emerged as a promising drug target due to its critical role in parasite egress from infected erythrocytes and subsequent invasion of new red blood cells.[1][2][3] This document provides a comprehensive technical overview of (2R,4R)-UCB7362, a potent and orally bioavailable small molecule inhibitor of PMX. UCB7362 demonstrates significant promise as an antimalarial candidate, exhibiting high potency in biochemical and cellular assays, as well as in vivo efficacy in a mouse model of malaria.[4][5] This guide details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in the characterization of this compound.

Introduction: The Role of Plasmepsin X in the Malaria Lifecycle

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a cascade of proteolytic events to complete its complex lifecycle. Plasmepsin X (PMX) is a key aspartic protease expressed in the asexual blood stage of the parasite. It functions as a crucial processing enzyme, activating the subtilisin-like protease 1 (SUB1), which in turn triggers a proteolytic cascade essential for the rupture of the host red blood cell (egress) and the subsequent invasion of new erythrocytes by merozoites. PMX is also involved in the processing of other proteins critical for invasion, such as PfRh5. The essential nature of PMX at multiple stages of the parasite's lifecycle makes it an attractive target for antimalarial drug discovery.

This compound: A Potent and Selective PMX Inhibitor

This compound is an orally active aminohydantoin-based compound identified as a potent inhibitor of PMX. Its chemical structure is N-{2-chloro-3-[(4S)-2-imino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-1,3-diazinan-4-yl]phenyl}-3-cyanobenzamide. Structural studies have confirmed that UCB7362 and its analogs bind directly to the catalytic dyad of aspartic acids within the active site of PMX, acting as an orthosteric inhibitor.

Quantitative Inhibitory and Binding Data

The potency and selectivity of UCB7362 have been characterized through various biochemical and cellular assays. The data are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity of UCB7362

Target EnzymeAssay TypeResult (IC50 / Kd)Reference
P. falciparum Plasmepsin X (PMX)Biochemical Assay7 nM (IC50)
P. falciparum Plasmepsin IX (PMIX)Biochemical Assay142 nM (IC50)
Human Cathepsin D (Cat D)Biochemical Assay3889 nM (IC50)
Human ReninBiochemical Assay>10,000 nM (IC50)
P. falciparum Plasmepsin X (PMX)Surface Plasmon Resonance (SPR)5.5 nM (Kd)

Table 2: In Vitro and In Vivo Antimalarial Activity of UCB7362

Assay / ModelMetricResultReference
P. falciparum 3D7 Lactate (B86563) Dehydrogenase Growth Inhibition AssayIC5010 nM
P. falciparum SCID Mouse ModelOral AdministrationCleared parasitemia in a dose-dependent manner (10-60 mg/kg, twice daily for 4 days)

Mechanism of Action and Signaling Pathway

UCB7362 exerts its antimalarial effect by directly inhibiting the enzymatic activity of PMX. This inhibition disrupts the proteolytic cascade required for parasite egress and invasion. The simplified signaling pathway is illustrated below.

PMX_Pathway cluster_parasite P. falciparum Merozoite cluster_inhibitor PMX Plasmepsin X (PMX) proSUB1 pro-SUB1 PMX->proSUB1 processes PCRCR pro-PfRh5 in PCRCR Complex PMX->PCRCR processes SUB1 Active SUB1 proSUB1->SUB1 maturation Egress Merozoite Egress SUB1->Egress triggers Invasion Erythrocyte Invasion Active_PCRCR Active PCRCR Complex PCRCR->Active_PCRCR activation Active_PCRCR->Invasion mediates UCB7362 This compound UCB7362->PMX inhibits

Caption: PMX inhibition pathway by this compound.

By inhibiting PMX, UCB7362 prevents the maturation of SUB1 and the activation of the PCRCR complex, thereby blocking both merozoite egress from and invasion into host erythrocytes.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of UCB7362.

PMX Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay quantifies the enzymatic activity of recombinant PMX and the inhibitory potency of compounds like UCB7362.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PMX - FRET peptide substrate - UCB7362 dilutions - Assay buffer start->prepare_reagents plate_setup Add UCB7362 dilutions and PMX to 96-well plate prepare_reagents->plate_setup preincubation Pre-incubate inhibitor and enzyme plate_setup->preincubation initiate_reaction Initiate reaction by adding FRET substrate preincubation->initiate_reaction measure_fluorescence Monitor fluorescence increase over time (Ex. 340 nm, Em. 492 nm) initiate_reaction->measure_fluorescence data_analysis Calculate initial reaction velocities and determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the PMX FRET-based inhibition assay.

Protocol:

  • Reagents: Recombinant P. falciparum PMX, a fluorogenic peptide substrate such as Rh2N (DABCYL-HSFIQEGKEE-EDANS), and serial dilutions of UCB7362 are prepared in an appropriate assay buffer.

  • Reaction Setup: The assay is performed in 96-well microtiter plates. A defined concentration of PMX is dispensed into each well, followed by the addition of varying concentrations of UCB7362.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the quencher (DABCYL) and fluorophore (EDANS), is monitored continuously in a fluorescence plate reader.

  • Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. The lactate dehydrogenase (LDH) assay is a common readout.

Protocol:

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells under standard conditions. The culture is synchronized to the ring stage.

  • Compound Addition: The synchronized parasite culture is plated in 384-well plates, and serial dilutions of UCB7362 are added.

  • Incubation: The plates are incubated for a full growth cycle (typically 72 hours) to allow for parasite maturation and egress.

  • LDH Assay: After incubation, the plates are subjected to lysis to release parasite LDH. A substrate solution for LDH is added, and the enzymatic reaction produces a colored product.

  • Data Acquisition: The absorbance is read using a spectrophotometer. The amount of LDH is proportional to the number of viable parasites.

  • Data Analysis: The IC50 value, representing the concentration of UCB7362 that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the direct binding affinity and kinetics of UCB7362 to PMX.

Protocol:

  • Immobilization: Recombinant PMX is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A series of concentrations of UCB7362 in solution are flowed over the chip surface.

  • Binding Measurement: The binding of UCB7362 to the immobilized PMX is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon. A Kd of 5.5 nM was measured for UCB7362 binding to PMX.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of Plasmepsin X, with demonstrated activity against P. falciparum in both in vitro and in vivo models. Its mechanism of action, targeting the essential processes of parasite egress and invasion, makes it a valuable lead compound for the development of a new class of antimalarial drugs. The favorable preclinical profile of UCB7362, including its oral bioavailability and efficacy, supports its continued investigation as a potential treatment for malaria. Further studies will be required to fully evaluate its safety and efficacy in human clinical trials.

References

The Discovery and Synthesis of (2R,4R)-UCB7362: A Potent Antimalarial Plasmepsin X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(2R,4R)-UCB7362 is an investigational, orally active antimalarial agent that targets Plasmepsin X (PMX), an essential aspartyl protease in the life cycle of Plasmodium falciparum, the deadliest malaria parasite.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological data of UCB7362, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale

The discovery of UCB7362 stemmed from a focused effort to develop novel antimalarial drugs to combat the growing threat of resistance to existing therapies.[3] Plasmepsin X (PMX) was identified as a promising multistage drug target due to its crucial roles in parasite egress from infected erythrocytes, invasion of new red blood cells, development of liver-stage merozoites, and transmission to mosquitoes.[2][4]

The development of UCB7362 began with a phenotypic high-throughput screening hit, a peptidomimetic hydroxyethylamine compound, which was found to be a potent inhibitor of P. falciparum growth.[3] Subsequent optimization efforts focused on improving potency, metabolic stability, and selectivity, leading to the identification of a cyclic guanidine (B92328) scaffold as a privileged binder to the catalytic aspartic acid dyad of aspartyl proteases like PMX.[5] Structure-activity relationship (SAR) studies and X-ray crystallography of related compounds bound to PMX guided the refinement of the molecule.[5][6] This led to the final incorporation of a 3-cyanobenzamide (B1293667) group and a methyl-substituted tetrahydropyran (B127337) (THP) ring, culminating in the identification of UCB7362.[5]

Quantitative Biological Data

The biological activity of UCB7362 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

ParameterValueSpecies/StrainAssay Type
PMX Inhibition
IC507 nMP. falciparumBiochemical Assay
IC5010 nMP. falciparum 3D7Lactate Dehydrogenase Growth Inhibition Assay
Kd5.5 nMP. falciparumSurface Plasmon Resonance (SPR)
Selectivity
Cathepsin D IC503889 nMHumanEnzymatic Assay
Renin IC50>10,000 nMHumanEnzymatic Assay
In Vivo Efficacy
Dose50 mg/kgMiceIn vivo study

Table 1: Summary of key quantitative data for UCB7362.[1][5]

Mechanism of Action: Inhibition of Plasmepsin X

UCB7362 functions as a potent and selective inhibitor of Plasmepsin X (PMX).[1] PMX is an aspartic acid protease produced by the malaria parasite that plays a critical role in the asexual blood stage of its life cycle.[1] Specifically, PMX is essential for the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes.[4] It achieves this by processing key proteins required for these processes, including the subtilisin-like serine protease 1 (SUB1).[1][4] By binding to and inhibiting PMX, UCB7362 disrupts this critical pathway, leading to a halt in the parasite's life cycle.[1]

cluster_parasite Plasmodium falciparum Life Cycle cluster_pmx PMX Signaling Pathway Schizont Schizont Merozoites Merozoites Schizont->Merozoites Maturation Egress Egress Merozoites->Egress Invasion Invasion of Erythrocyte Egress->Invasion PMX Plasmepsin X (PMX) SUB1 SUB1 Protease PMX->SUB1 Activates SUB1->Egress Enables UCB7362 This compound UCB7362->PMX

Mechanism of action of this compound.

Synthesis of this compound

The synthesis of UCB7362 involves a multi-step process, with a key step being a coupling-cyclization reaction.[5] The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of UCB7362

The synthesis of UCB7362 can be broadly divided into the preparation of key intermediates and the final coupling and deprotection steps.[5]

  • Preparation of the Thiourea (B124793) Intermediate: The synthesis begins with the preparation of the substituted amino tetrahydropyran (THP) ring. This is then converted to a thiourea derivative.[5]

  • Preparation of the β-Amino Ester: A separate synthetic route is used to prepare the β-amino ester containing the chloro-substituted phenyl ring.[5]

  • Coupling and Cyclization: The thiourea and β-amino ester intermediates undergo a coupling-cyclization reaction to form the central cyclic guanidine core of the molecule.[5]

  • Amide Coupling: The resulting intermediate, which contains a deprotected aniline, is then coupled with 3-cyanobenzoic acid to form the final amide bond.[5]

  • Deprotection and Salt Formation: The final step involves the removal of any remaining protecting groups, followed by the formation of a hydrochloride or trifluoroacetic acid salt to yield UCB7362.[5]

cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly Amino_THP Amino-THP Derivative Thiourea Thiourea Intermediate Amino_THP->Thiourea Coupling_Cyclization Coupling & Cyclization Thiourea->Coupling_Cyclization Amino_Ester β-Amino Ester Intermediate Amino_Ester->Coupling_Cyclization Amide_Coupling Amide Coupling Coupling_Cyclization->Amide_Coupling Deprotection Deprotection & Salt Formation Amide_Coupling->Deprotection UCB7362 This compound Deprotection->UCB7362

General synthetic workflow for this compound.

Preclinical Safety and Future Outlook

Preclinical assessment of UCB7362 has demonstrated an improved in vitro and in vivo safety profile compared to earlier compounds in the series.[2][5] While it has a shorter predicted human half-life, it is estimated to achieve a significant reduction in asexual blood-stage parasites with once-daily dosing.[2][5] The discovery and development of UCB7362 highlight the potential of targeting Plasmepsin X as a viable strategy for the development of new antimalarial therapies. Further clinical investigation is required to fully evaluate its efficacy and safety in humans.

References

In Vitro Antimalarial Efficacy of UCB7362: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antimalarial activity of UCB7362, a potent and orally bioavailable inhibitor of Plasmepsin X (PMX), a critical aspartyl protease in Plasmodium falciparum. The data and protocols presented herein are collated from published research to support further investigation and development of this promising antimalarial candidate.

Quantitative In Vitro Activity

UCB7362 demonstrates potent inhibitory activity against the asexual blood stages of P. falciparum. Its efficacy has been quantified through various in vitro assays, with key data summarized below.

Table 1: In Vitro Potency of UCB7362 against Drug-Sensitive P. falciparum
Assay TypeP. falciparum StrainIC50 (nM)Reference
Biochemical Assay-7[1]
Lactate (B86563) Dehydrogenase (LDH) Growth Inhibition Assay3D710[1]
Table 2: In Vitro Activity of UCB7362 against Drug-Resistant P. falciparum Strains

UCB7362 maintains its potency across a panel of laboratory strains of P. falciparum with known resistance to various antimalarial drugs, indicating a lack of cross-resistance with existing therapies.[2]

P. falciparum StrainResistance PhenotypeUCB7362 IC50 (nM)
Dd2 Chloroquine, Pyrimethamine, Mefloquine Resistant10.1 ± 0.23
Various laboratory-resistant strains Data indicates similar potency to the 3D7 strainNot specified in detail

Mechanism of Action: Plasmepsin X Inhibition

UCB7362 exerts its antimalarial effect by targeting and inhibiting Plasmepsin X (PMX), an essential aspartyl protease in P. falciparum.[1][3] PMX plays a crucial role in the parasite's life cycle, specifically in the egress of merozoites from infected erythrocytes and the subsequent invasion of new red blood cells. By inhibiting PMX, UCB7362 disrupts this critical pathway, leading to the cessation of parasite proliferation. The parasite killing profile of UCB7362 is characterized by a 24-hour lag phase, which is consistent with its mechanism of action targeting parasite egress.

cluster_parasite Plasmodium falciparum Merozoite PMX Plasmepsin X (PMX) SUB1_pro Pro-SUB1 PMX->SUB1_pro Cleaves SUB1_active Active SUB1 SUB1_pro->SUB1_active Matures to Egress_Invasion_Proteins Egress and Invasion Proteins SUB1_active->Egress_Invasion_Proteins Processes Merozoite_Egress Merozoite Egress Egress_Invasion_Proteins->Merozoite_Egress Erythrocyte_Invasion Erythrocyte Invasion Egress_Invasion_Proteins->Erythrocyte_Invasion UCB7362 UCB7362 UCB7362->PMX Inhibits

Figure 1. Simplified signaling pathway of Plasmepsin X and its inhibition by UCB7362.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the antimalarial activity of UCB7362 are provided below.

Lactate Dehydrogenase (LDH) Growth Inhibition Assay

This assay quantifies the inhibition of P. falciparum growth by measuring the activity of parasite-specific lactate dehydrogenase.

Experimental Workflow:

cluster_workflow LDH Assay Workflow Start Start: Asynchronous P. falciparum Culture (3D7) Step1 Plate parasites in 96-well plates Start->Step1 Step2 Add serial dilutions of UCB7362 Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Lyse cells to release pLDH Step3->Step4 Step5 Add LDH substrate and coenzyme Step4->Step5 Step6 Measure absorbance (OD) Step5->Step6 End Calculate IC50 Step6->End

Figure 2. Experimental workflow for the LDH growth inhibition assay.

Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum strain 3D7 are maintained in human erythrocytes at a specified parasitemia and hematocrit.

  • Assay Plate Preparation: Parasitized red blood cells are plated into 96-well microtiter plates.

  • Compound Addition: A serial dilution of UCB7362 is added to the wells. Control wells with no drug and wells with a known antimalarial are included.

  • Incubation: The plates are incubated for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Cell Lysis: After incubation, the cells are lysed to release the parasite lactate dehydrogenase (pLDH).

  • LDH Activity Measurement: A reaction mixture containing a substrate (e.g., lactate) and a coenzyme (e.g., 3-acetyl pyridine (B92270) adenine (B156593) dinucleotide - APAD) is added to the wells. The activity of pLDH is determined by measuring the production of NADH spectrophotometrically at a specific wavelength.

  • Data Analysis: The absorbance readings are used to determine the percentage of parasite growth inhibition at each drug concentration. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is then calculated using a dose-response curve.

In Vitro Parasite Killing Rate Assay (Limiting Dilution Assay)

This assay determines the rate at which an antimalarial compound kills the parasite population over time.

Methodology:

  • Parasite Treatment: A synchronized culture of P. falciparum is treated with UCB7362 at a concentration equivalent to 10 times its IC50.

  • Time-Course Sampling: Aliquots of the treated parasite culture are collected at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Drug Washout: The drug is thoroughly washed from the collected parasite samples.

  • Serial Dilution: Each washed sample is serially diluted in a 96-well plate containing fresh red blood cells and culture medium.

  • Regrowth Period: The plates are incubated for an extended period (typically 14-21 days) to allow any viable parasites to regrow to a detectable level.

  • Viability Assessment: The number of wells showing parasite growth is determined for each dilution series. This data is used to calculate the number of viable parasites remaining at each time point of drug exposure.

  • Data Analysis: The parasite reduction ratio (PRR) is calculated to quantify the killing rate of UCB7362.

Summary and Conclusion

UCB7362 is a highly potent inhibitor of P. falciparum Plasmepsin X, demonstrating excellent in vitro activity against both drug-sensitive and drug-resistant strains of the malaria parasite. Its mechanism of action, involving the disruption of merozoite egress and invasion, represents a promising avenue for the development of new antimalarial therapies. The detailed protocols provided in this guide serve as a resource for researchers to further evaluate and characterize the antimalarial properties of UCB7362 and other PMX inhibitors.

References

Structure-Activity Relationship of UCB7362 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UCB7362, a potent inhibitor of Plasmodium falciparum Plasmepsin X (PMX), a critical enzyme in the life cycle of the malaria parasite. This document outlines the quantitative data for UCB7362 and its key analogs, details the experimental protocols for the primary assays used in their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. Plasmepsin X (PMX), an essential aspartyl protease in P. falciparum, plays a crucial role in parasite egress from infected erythrocytes and subsequent invasion of new red blood cells.[1] Inhibition of PMX disrupts the parasite life cycle, making it a promising target for antimalarial drug development.[1]

UCB7362 is an orally active PMX inhibitor that has demonstrated significant efficacy in reducing asexual blood-stage parasites.[1] This guide delves into the SAR of the chemical series that led to the discovery of UCB7362, providing valuable insights for the design of next-generation PMX inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro biological data for UCB7362 and its key precursor analogs. The data is extracted from the seminal publication by Lowe et al. in the Journal of Medicinal Chemistry (2022).[2] The table highlights the key chemical modifications and their impact on PMX inhibition, parasite growth inhibition, and selectivity against related human proteases.

CompoundStructurePf PMX IC50 (nM)Pf 3D7 LDH IC50 (nM)hCatD IC50 (nM)hRenin IC50 (nM)hBACE1 IC50 (nM)
1 31130641805000
2 25100NDNDND
3 830641805000
4 1040NDNDND
UCB7362 7103889>10000>10000

ND: Not Determined

Key SAR Insights:

  • Cyclic Guanidine (B92328) Core: The cyclic guanidine motif is crucial for binding to the catalytic aspartate dyad of plasmepsins.[2]

  • Tetrahydropyran (THP) Ring: Introduction of a cis-methyl group on the THP ring, as seen in compound 3 , significantly increased potency compared to its unsubstituted counterpart.

  • Biphenyl Moiety Replacement: Replacement of the metabolically labile distal benzene (B151609) ring in compound 1 with a cyclopropyl (B3062369) pyridine (B92270) (compound 2 ) aimed to improve metabolic stability.

  • Amide Linker: The introduction of an amide linker in the scaffold of compound 5 (a close analog of UCB7362) was a key modification to enhance selectivity against human cathepsin D (hCatD).

  • Cyanobenzamide Moiety: The final refinement leading to UCB7362 involved the incorporation of a 3-cyanobenzamide (B1293667) group, which further improved potency and metabolic stability.

Experimental Protocols

Plasmepsin X Fluorescence Resonance Energy Transfer (FRET) Assay

This assay biochemically quantifies the inhibitory activity of compounds against recombinant P. falciparum Plasmepsin X. The protocol is based on the method described by Pino et al.

Principle: A FRET-based peptide substrate, which is a substrate for PMX, is used. In its intact state, the proximity of a fluorophore and a quencher on the peptide results in a low fluorescence signal. Upon cleavage by PMX, the fluorophore and quencher are separated, leading to an increase in fluorescence. The inhibition of this process is measured in the presence of test compounds.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium acetate, pH 5.0, 0.01% Tween-20.

    • Recombinant P. falciparum PMX is diluted in the assay buffer to the desired concentration.

    • FRET substrate (e.g., a peptide containing the cleavage site for PMX flanked by a fluorophore and a quencher) is diluted in the assay buffer.

    • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a 384-well microplate.

    • Add 10 µL of the PMX enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

    • The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Plasmodium falciparum Lactate (B86563) Dehydrogenase (LDH) Growth Inhibition Assay

This cell-based assay determines the potency of compounds in inhibiting the growth of asexual blood-stage P. falciparum. The protocol is based on the method described by Gamo et al.

Principle: The parasite-specific lactate dehydrogenase (LDH) activity is used as a measure of parasite viability. The LDH enzyme catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric reaction. A decrease in LDH activity reflects parasite growth inhibition.

Methodology:

  • Parasite Culture:

    • P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX.

    • Cultures are synchronized at the ring stage.

  • Assay Procedure:

    • Serially dilute test compounds in culture medium in a 96-well plate.

    • Add synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • LDH Activity Measurement:

    • After incubation, lyse the cells by freeze-thawing.

    • Add a reaction mixture containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), lactate, and diaphorase to each well.

    • Incubate in the dark at room temperature for 10-20 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are corrected by subtracting the background absorbance from uninfected red blood cells.

    • Percent inhibition is calculated relative to a DMSO-treated control (0% inhibition) and a control with no parasites (100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Plasmepsin X Signaling Pathway in P. falciparum

The following diagram illustrates the critical role of Plasmepsin X in the processing of key proteins involved in merozoite egress and invasion.

PlasmepsinX_Pathway cluster_schizont Infected Erythrocyte (Schizont) cluster_merozoite Merozoite PMX_zymogen Pro-PMX PMX Plasmepsin X (PMX) PMX_zymogen->PMX Autocatalytic Activation SUB1_zymogen Pro-SUB1 PMX->SUB1_zymogen Cleavage AMA1_precursor Pro-AMA1 PMX->AMA1_precursor Cleavage SUB1 SUB1 SUB1_zymogen->SUB1 Activation AMA1 AMA1 AMA1_precursor->AMA1 Maturation Egress Egress SUB1->Egress Invasion Invasion AMA1->Invasion UCB7362 UCB7362 UCB7362->PMX Inhibition

Caption: Plasmepsin X pathway in P. falciparum egress and invasion.

Experimental Workflow for PMX Inhibitor Screening

This diagram outlines the general workflow for the screening and characterization of Plasmepsin X inhibitors like UCB7362.

Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: PMX FRET Assay Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen: P. falciparum LDH Assay Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits SAR_Optimization SAR-guided Optimization Confirmed_Hits->SAR_Optimization Lead_Compound Lead Compound (e.g., UCB7362) SAR_Optimization->Lead_Compound ADME_Tox ADME/Tox Profiling Lead_Compound->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Lead_Compound->In_Vivo_Efficacy

References

An In-depth Technical Guide to the Binding Affinity of (2R,4R)-UCB7362 with Plasmepsin X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of the antimalarial compound (2R,4R)-UCB7362 to its target, Plasmepsin X (PMX), a critical aspartic protease in Plasmodium falciparum. The document details the quantitative binding affinity, selectivity, and target engagement of UCB7362, supported by detailed, generalized experimental protocols for key assays. Furthermore, it illustrates the essential signaling pathway of Plasmepsin X and the workflows of the binding assays using structured diagrams. This guide is intended to be a valuable resource for researchers in the fields of malaria drug discovery and parasitology.

Introduction

Malaria remains a significant global health challenge, necessitating the development of novel therapeutics with new mechanisms of action to combat emerging drug resistance.[1] Plasmepsin X (PMX), an essential aspartic protease in Plasmodium falciparum, has emerged as a promising drug target.[1][2] PMX plays a crucial role in the egress of merozoites from infected erythrocytes and their subsequent invasion of new red blood cells.[2] It functions by activating the subtilisin-like protease 1 (SUB1), a key enzyme in the proteolytic cascade that leads to the rupture of the parasitophorous vacuole and host cell membranes.[2]

This compound is a potent and orally bioavailable inhibitor of Plasmepsin X.[1] Its ability to selectively bind to and inhibit PMX disrupts the parasite's life cycle, making it a promising candidate for antimalarial drug development.[1] This guide provides an in-depth analysis of the binding affinity of UCB7362 to Plasmepsin X, presenting key quantitative data and the experimental methodologies used to obtain them.

Quantitative Binding and Selectivity Data

The binding affinity and selectivity of this compound have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of UCB7362 for Plasmepsin X
ParameterValue (nM)Assay MethodReference
IC50 7FRET-based Peptide Cleavage Assay[2]
Kd 5.5Surface Plasmon Resonance (SPR)[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the functional inhibition of the enzyme. Kd (Dissociation constant) is a direct measure of binding affinity.

Table 2: Selectivity Profile of UCB7362 against Other Proteases
ProteaseIC50 (nM)Fold Selectivity vs. PMX (IC50)
Plasmepsin IX (PMIX) 142~20-fold
Cathepsin D (Cat D) 3889~555-fold
Renin >10,000>1428-fold

This data, from reference[1], demonstrates the high selectivity of UCB7362 for Plasmepsin X over other related proteases.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key experiments used to characterize the binding of UCB7362 to Plasmepsin X. These protocols are based on established methodologies in the field and may require optimization for specific laboratory conditions.

Recombinant Plasmepsin X Expression and Purification

A consistent source of active Plasmepsin X is crucial for in vitro binding and inhibition assays. A generalized protocol for its expression and purification is as follows:

  • Gene Synthesis and Cloning : The gene encoding the mature domain of P. falciparum Plasmepsin X is synthesized with codon optimization for expression in a suitable host system (e.g., E. coli or mammalian cells like HEK293). The gene is then cloned into an appropriate expression vector, often with an N- or C-terminal purification tag (e.g., His-tag, GST-tag).

  • Expression : The expression vector is transformed into the chosen host cells. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and incubation time).

  • Lysis and Solubilization : The cells are harvested and lysed using mechanical or chemical methods. The lysate is clarified by centrifugation to separate the soluble fraction containing the recombinant protein from cellular debris.

  • Affinity Chromatography : The soluble lysate is passed over an affinity chromatography column specific for the purification tag (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins.

  • Elution and Further Purification : The recombinant Plasmepsin X is eluted from the column using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

  • Quality Control : The purity of the final protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein quantification assay (e.g., BCA assay).

FRET-based Peptide Cleavage Assay

This assay measures the enzymatic activity of Plasmepsin X and the inhibitory effect of compounds like UCB7362.

  • Reagents and Buffers :

    • Assay Buffer: Typically a buffer at the optimal pH for Plasmepsin X activity (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).

    • Recombinant Plasmepsin X: Diluted in assay buffer to a final concentration that yields a linear reaction rate.

    • FRET Peptide Substrate: A peptide containing the Plasmepsin X cleavage site flanked by a fluorophore and a quencher. The exact sequence can vary, but it is designed based on the known substrate specificity of Plasmepsin X.

    • This compound: Prepared as a stock solution in DMSO and serially diluted to the desired concentrations.

  • Assay Procedure :

    • In a microplate, add a solution of recombinant Plasmepsin X.

    • Add the serially diluted UCB7362 or DMSO (vehicle control) to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the peptide by Plasmepsin X separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis :

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

    • The percentage of inhibition for each UCB7362 concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between an inhibitor and its target protein.

  • Immobilization of Plasmepsin X :

    • A suitable SPR sensor chip (e.g., CM5) is activated.

    • Recombinant Plasmepsin X is immobilized onto the sensor chip surface via amine coupling or another suitable method.

    • The remaining active sites on the chip are deactivated.

  • Binding Analysis :

    • A running buffer is continuously flowed over the sensor chip surface.

    • Serial dilutions of this compound in running buffer are injected over the immobilized Plasmepsin X surface.

    • The binding of UCB7362 to Plasmepsin X is monitored in real-time as a change in the refractive index, which is proportional to the mass bound to the surface.

    • After each injection, a regeneration solution is used to dissociate the bound UCB7362, preparing the surface for the next injection.

  • Data Analysis :

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of a drug with its target in a cellular environment. The principle is that a protein becomes more thermally stable upon ligand binding.

  • Cell Treatment :

    • P. falciparum-infected red blood cells are treated with this compound at various concentrations or with a vehicle control (DMSO).

    • The cells are incubated to allow for drug uptake and target binding.

  • Heat Challenge :

    • The treated cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction :

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection :

    • The amount of soluble Plasmepsin X remaining in the supernatant at each temperature is quantified, typically by Western blotting using an antibody specific for Plasmepsin X or a tag.

  • Data Analysis :

    • The thermal melting curve for Plasmepsin X is plotted for each treatment condition.

    • A shift in the melting curve to higher temperatures in the presence of UCB7362 indicates target engagement.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway involving Plasmepsin X and the workflows for the experimental protocols.

Plasmepsin_X_Signaling_Pathway cluster_parasite Plasmodium falciparum PMX Plasmepsin X (Inactive Zymogen) Active_PMX Active Plasmepsin X PMX->Active_PMX Activation SUB1 SUB1 (Inactive Proenzyme) Active_PMX->SUB1 Cleavage Active_SUB1 Active SUB1 SUB1->Active_SUB1 Downstream Downstream Substrates Active_SUB1->Downstream Processing Egress_Invasion Merozoite Egress & Invasion Downstream->Egress_Invasion UCB7362 This compound UCB7362->Active_PMX Inhibition

Caption: Plasmepsin X signaling pathway in P. falciparum.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PMX, UCB7362, FRET Substrate) Start->Prepare_Reagents Incubate_PMX_Inhibitor Incubate PMX with UCB7362 Prepare_Reagents->Incubate_PMX_Inhibitor Add_Substrate Add FRET Substrate Incubate_PMX_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FRET-based peptide cleavage assay.

SPR_Workflow Start Start Immobilize_PMX Immobilize Plasmepsin X on Sensor Chip Start->Immobilize_PMX Inject_UCB7362 Inject Serial Dilutions of UCB7362 Immobilize_PMX->Inject_UCB7362 Monitor_Binding Monitor Binding (Sensorgram) Inject_UCB7362->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Regenerate_Surface->Inject_UCB7362 Next Concentration Data_Analysis Data Analysis (Calculate kon, koff, Kd) Regenerate_Surface->Data_Analysis All Concentrations Tested End End Data_Analysis->End

Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.

Conclusion

This compound is a highly potent and selective inhibitor of P. falciparum Plasmepsin X. The low nanomolar binding affinity, as determined by both functional and direct binding assays, underscores its potential as an antimalarial therapeutic. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Plasmepsin X inhibitors. The high selectivity of UCB7362 for Plasmepsin X over related human and parasite proteases suggests a favorable safety profile. Further research and development of Plasmepsin X inhibitors like UCB7362 are crucial in the global effort to combat malaria.

References

Pharmacological Profile of the Antimalarial Candidate UCB7362: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB7362 is a potent, orally bioavailable antimalarial compound that targets Plasmepsin X (PMX), an essential aspartyl protease of Plasmodium falciparum. This document provides a comprehensive overview of the pharmacological profile of UCB7362, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and preclinical safety assessment. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the development of new antimalarial agents with novel mechanisms of action. Plasmepsin X (PMX), an essential aspartyl protease involved in merozoite egress and invasion of erythrocytes, has been identified as a promising drug target.[1][2][3] UCB7362 is a small molecule inhibitor of PMX that has demonstrated significant antimalarial activity in preclinical studies.[1] This technical guide serves as a comprehensive resource on the pharmacological characteristics of UCB7362 for researchers and drug development professionals.

Mechanism of Action

UCB7362 is an orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum.[1] PMX plays a crucial role in the parasite's life cycle by controlling the egress of merozoites from infected erythrocytes and their subsequent invasion of new red blood cells.[1][4] The inhibition of PMX by UCB7362 disrupts this critical process, thereby halting the propagation of the parasite.[1]

Biochemical studies have shown that UCB7362 has a high affinity for PMX, with an IC50 of 7 nM.[5] This potent inhibition of the enzyme's activity is the primary mechanism through which UCB7362 exerts its antimalarial effect.

Signaling Pathway of Plasmepsin X in Merozoite Egress and Invasion

The following diagram illustrates the critical role of Plasmepsin X in the processing of key proteins required for merozoite egress and invasion, and the point of intervention by UCB7362.

cluster_parasite P. falciparum Merozoite cluster_host Host Erythrocyte PMX Plasmepsin X (PMX) SUB1_pro Pro-SUB1 PMX->SUB1_pro Processes PCRCR_pro Pro-PCRCR Complex PMX->PCRCR_pro Processes SUB1 SUB1 (active) SUB1_pro->SUB1 Activation Egress Merozoite Egress SUB1->Egress Mediates PCRCR PCRCR Complex (active) PCRCR_pro->PCRCR Activation Invasion Erythrocyte Invasion PCRCR->Invasion Mediates Erythrocyte Erythrocyte Invasion->Erythrocyte UCB7362 UCB7362 UCB7362->PMX Inhibits

Mechanism of action of UCB7362.

Data Presentation

Table 1: In Vitro Efficacy of UCB7362 against P. falciparum
Assay TypeP. falciparum StrainIC50 (nM)Reference
Biochemical AssayRecombinant PMX7[1]
Lactate (B86563) Dehydrogenase Growth Inhibition3D710[1]
Table 2: In Vivo Efficacy of UCB7362
Animal ModelDosing RegimenEffectReference
Mouse50 mg/kgHigh efficacy[1]
Table 3: Pharmacokinetic Profile of UCB7362 in Preclinical Species
SpeciesRouteHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vss)Bioavailability (%)Reference
RatIV1.5 h43 mL/min/kg4.9 L/kg-[2]
RatPO---44[2]
DogIV3.8 h10 mL/min/kg3.2 L/kg-[2]
DogPO---100[2]
Table 4: Predicted Human Pharmacokinetic Profile of UCB7362
ParameterPredicted ValueReference
Half-life (t1/2)~14 h[2]
Clearance (CL)2.7 mL/min/kg[2]
Volume of Distribution (Vss)3.2 L/kg[2]

Experimental Protocols

P. falciparum Lactate Dehydrogenase (LDH) Growth Inhibition Assay

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs. The principle of the assay is based on the fact that the parasite-specific lactate dehydrogenase (pLDH) enzyme activity is a reliable indicator of parasite viability.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete RPMI 1640 medium supplemented with Albumax II

  • UCB7362 stock solution

  • Malstat reagent

  • NBT/PES solution

  • 96-well microplates

Procedure:

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare serial dilutions of UCB7362 in complete medium.

  • In a 96-well plate, add 100 µL of parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Add 100 µL of the UCB7362 dilutions to the wells. Include drug-free and uninfected erythrocyte controls.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the cells by freeze-thawing the plates.

  • Add 100 µL of Malstat reagent and 25 µL of NBT/PES solution to each well.

  • Incubate the plates in the dark at room temperature for 15-30 minutes.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • P. falciparum-infected erythrocytes

  • UCB7362

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies against Plasmepsin X

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat P. falciparum-infected erythrocytes with UCB7362 or vehicle control for a defined period.

  • Wash the cells with PBS to remove excess compound.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Plasmepsin X.

  • Quantify the band intensities to determine the amount of soluble Plasmepsin X at each temperature.

  • Plot the fraction of soluble Plasmepsin X against the temperature to generate a melting curve. A shift in the melting curve in the presence of UCB7362 indicates target engagement.

Experimental Workflow for In Vitro and In Vivo Characterization

The following diagram outlines the general workflow for the pharmacological characterization of an antimalarial candidate like UCB7362.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization cluster_data_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical Assay (vs. recombinant PMX) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination LDH_Assay LDH Growth Inhibition Assay (P. falciparum strains) LDH_Assay->IC50_Determination CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->IC50_Determination PK_Studies Pharmacokinetic Studies (Rodent/Non-rodent) PK_Parameters PK Parameter Calculation PK_Studies->PK_Parameters Efficacy_Studies Efficacy Studies (Mouse models) Efficacy_Evaluation Efficacy Evaluation Efficacy_Studies->Efficacy_Evaluation Safety_Studies Preclinical Safety Assessment Safety_Profile Safety Profile Assessment Safety_Studies->Safety_Profile

General experimental workflow.

Preclinical Safety Profile

Preclinical safety assessment of UCB7362 has been conducted to evaluate its potential for off-target effects and toxicity.

  • Selectivity: UCB7362 has been shown to be selective for P. falciparum Plasmepsin X over human cathepsins, which is important for minimizing off-target effects.

  • Genotoxicity: In vitro genotoxicity studies, including the Ames test and micronucleus assay, have been conducted and have not revealed any genotoxic potential for UCB7362.

Conclusion

UCB7362 is a promising antimalarial candidate with a novel mechanism of action targeting Plasmepsin X. It demonstrates potent in vitro and in vivo activity against P. falciparum. The pharmacokinetic profile of UCB7362 is supportive of further development, with good oral bioavailability in preclinical species and a predicted human half-life that may allow for convenient dosing regimens. The preclinical safety profile of UCB7362 is encouraging, with good selectivity and no evidence of genotoxicity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of UCB7362 in the treatment of malaria.

References

Early Preclinical Safety Assessment of UCB7362: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical safety assessment of UCB7362, a potent, orally available antimalarial agent targeting Plasmepsin X (PMX). The following sections detail the in vitro and in vivo safety pharmacology, genotoxicity, and phototoxicity studies performed to characterize the safety profile of this compound.

In Vitro Safety Pharmacology

A critical early step in the safety assessment of UCB7362 was to evaluate its selectivity and off-target activity against a panel of human proteins. This was crucial due to the homology between the target, Plasmepsin X, and human aspartic proteases such as Cathepsin D (Cat D) and Renin.[1]

Quantitative Data Summary

The in vitro pharmacological profile of UCB7362 was assessed to determine its selectivity and potential for off-target effects. The following table summarizes the key findings.

TargetAssay TypeUCB7362 IC50 (nM)Notes
Plasmepsin X (PMX)FRET-based peptide cleavage7Primary target
Plasmepsin IX (PMIX)Peptide substrate cleavage142
Cathepsin D (Cat D)Enzymatic Assay3889>550-fold selectivity over PMX
ReninEnzymatic Assay>10,000>1400-fold selectivity over PMX
hERGPatch Clamp>30,000No significant inhibition
SafetyScreen44 PanelBinding/Enzymatic Assays64% inhibition at 10 µM for a single targetHit rate calculated as % of targets with >50% inhibition.[1]
Experimental Protocols

1.2.1. Plasmepsin X and IX Inhibition Assays: The inhibitory activity of UCB7362 against PMX and PMIX was determined using a fluorescence resonance energy transfer (FRET)-labeled peptide substrate cleavage assay.[1] Recombinant PMX and PMIX enzymes were incubated with a fluorogenic peptide substrate in the presence of varying concentrations of UCB7362. The rate of substrate cleavage was monitored by measuring the increase in fluorescence intensity. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

1.2.2. Cathepsin D and Renin Inhibition Assays: The selectivity of UCB7362 was assessed against human Cathepsin D and Renin using commercially available enzymatic assay kits. The assays were performed according to the manufacturer's instructions. Briefly, the enzymes were incubated with their respective substrates and varying concentrations of UCB7362. The IC50 values were determined by measuring the inhibition of substrate metabolism.[1]

1.2.3. hERG Inhibition Assay: The potential for UCB7362 to inhibit the hERG potassium channel was evaluated using a manual patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of UCB7362 concentrations, and the effect on the hERG tail current was measured.

1.2.4. SafetyScreen44 Panel: UCB7362 was screened against a panel of 44 targets (including receptors, ion channels, and enzymes) by Eurofins Discovery. The assays were conducted at a concentration of 10 µM, and the percent inhibition of binding or enzymatic activity was determined.

In Vivo Safety Assessment

To understand the in vivo safety profile of UCB7362, a dose range-finding study was conducted in rodents.

Quantitative Data Summary
Study TypeSpeciesDoses AdministeredKey Findings
Dose Range-FindingRodent250, 500, and 1000 mg/kg/every other dayProvided data to support the selection of doses for further in vivo toxicity studies.[1]
Experimental Protocol

2.2.1. Dose Range-Finding Study: The study was conducted in a rodent model with three dose groups (250, 500, and 1000 mg/kg) and a vehicle control group. UCB7362 was administered every other day. The animals were monitored for clinical signs of toxicity, body weight changes, and food consumption. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis, and a macroscopic examination of tissues was performed.

Genotoxicity and Phototoxicity Assessment

A battery of tests was conducted to evaluate the potential for UCB7362 to cause genetic damage or phototoxicity.

Quantitative Data Summary
Assay TypeTest SystemUCB7362 ResultAniline (B41778) Fragment Result
Micronucleus TestIn vitroNegativeNegative
microAmes TestSalmonella typhimuriumNegativeNegative
Phototoxicity (3T3 NRU)3T3 cellsNegativeNot Tested
Experimental Protocols

3.2.1. In Vitro Micronucleus Test: The potential of UCB7362 and its aniline fragment to induce chromosomal damage was assessed using the in vitro micronucleus assay in cultured mammalian cells. The cells were treated with varying concentrations of the test compounds, with and without metabolic activation (S9 fraction). After treatment, the cells were harvested, and the frequency of micronucleated cells was determined.

3.2.2. microAmes Test: The mutagenic potential of UCB7362 and its aniline fragment was evaluated in a microAmes assay using various strains of Salmonella typhimurium with and without metabolic activation. The assay measures the ability of a substance to induce reverse mutations in the histidine operon of the bacteria.

3.2.3. Phototoxicity Assay (3T3 Neutral Red Uptake): Given that UCB7362 has a minimum extinction coefficient of 2336 L/(mol·cm), its potential for phototoxicity was assessed using the 3T3 neutral red uptake (NRU) assay. 3T3 fibroblasts were exposed to various concentrations of UCB7362 in the presence and absence of UV-A light. Cell viability was determined by measuring the uptake of the vital dye neutral red. A phototoxic effect is indicated by a significant decrease in cell viability in the presence of UV-A light compared to its absence.

Visualizations

Signaling Pathway of Plasmepsin X Inhibition

PlasmepsinX_Pathway cluster_parasite Plasmodium falciparum cluster_drug Pharmacological Intervention PMX Plasmepsin X (PMX) SUB1_pro Pro-SUB1 PMX->SUB1_pro Cleaves pro-domain Inhibition Inhibition SUB1_active Active SUB1 SUB1_pro->SUB1_active Activation Egress_Invasion Merozoite Egress & Erythrocyte Invasion SUB1_active->Egress_Invasion Initiates cascade UCB7362 UCB7362 UCB7362->PMX Binds to active site Inhibition->Egress_Invasion Blockade of parasite lifecycle

Caption: Mechanism of action of UCB7362 in inhibiting the Plasmepsin X pathway.

Experimental Workflow for Preclinical Safety Assessment

Safety_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Making Selectivity Selectivity Profiling (Cat D, Renin) Decision Risk Assessment & Candidate Selection Selectivity->Decision Off_Target Off-Target Screening (SafetyScreen44 Panel) Off_Target->Decision hERG_Assay hERG Liability hERG_Assay->Decision Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Decision Phototoxicity Phototoxicity Assay (3T3 NRU) Phototoxicity->Decision Dose_Finding Dose Range-Finding (Rodent) Toxicity_Studies Further Toxicology Studies Dose_Finding->Toxicity_Studies Toxicity_Studies->Decision

Caption: Generalized workflow for the early preclinical safety assessment of UCB7362.

References

UCB7362: A Multistage Antimalarial Drug Target Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. Plasmepsin X (PMX), an essential aspartyl protease of P. falciparum, has been identified as a promising multistage drug target. PMX plays a critical role in parasite egress from infected erythrocytes, invasion of new host cells, and the development of liver-stage merozoites, making it an attractive target for therapeutic intervention.[1][2] This technical guide focuses on UCB7362, a potent and orally bioavailable inhibitor of PMX, and provides a comprehensive overview of its preclinical evaluation.

UCB7362: Mechanism of Action and In Vitro Potency

UCB7362 is a small molecule inhibitor that targets the active site of Plasmepsin X, thereby disrupting the parasite's life cycle.[3] Its inhibitory activity has been quantified through various in vitro assays, demonstrating high potency against both the PMX enzyme and cultured P. falciparum parasites.

Table 1: In Vitro Activity of UCB7362
Assay TypeTarget/StrainIC50 (nM)Reference
Biochemical AssayPlasmepsin X (PMX)7[3]
Growth Inhibition AssayP. falciparum 3D710[3]
Growth Inhibition AssayP. falciparum Dd212[1]
Growth Inhibition AssayP. falciparum K111[1]
Growth Inhibition AssayP. falciparum W213[1]

Selectivity Profile of UCB7362

A critical aspect of drug development is ensuring high selectivity for the target enzyme to minimize off-target effects and potential toxicity. UCB7362 has been profiled against a panel of human proteases, demonstrating a favorable selectivity profile.

Table 2: Selectivity of UCB7362 against Human Proteases
ProteaseIC50 (nM)Fold Selectivity (vs. PMX)Reference
Cathepsin D3889>555[4]
Renin>10,000>1428[4]
BACE-15000>714

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of UCB7362 has been evaluated in a murine model of malaria. A 50 mg/kg dose in mice demonstrated significant parasite reduction.[3] Pharmacokinetic studies have also been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of UCB7362 in Preclinical Species
SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
RatIV12.5-1050[1]
RatPO53.112304560[1]
DogIV0.54.8-1160[1]
DogPO2.55.914508340[1]
MonkeyIV0.53.9-780[1]
MonkeyPO2.55.28905430[1]

Experimental Protocols

Plasmepsin X (PMX) Inhibition Assay (FRET-based)

This assay quantifies the inhibitory activity of compounds against PMX using a fluorescence resonance energy transfer (FRET) substrate.

Methodology:

  • Recombinant PMX enzyme is incubated with the test compound (e.g., UCB7362) at various concentrations in an appropriate assay buffer.

  • A FRET-labeled peptide substrate, which contains a cleavage site for PMX, is added to the enzyme-inhibitor mixture.

  • In the absence of inhibition, PMX cleaves the substrate, separating the fluorophore and quencher and resulting in an increase in fluorescence.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

P. falciparum Growth Inhibition Assay (Lactate Dehydrogenase Assay)

This cell-based assay determines the potency of antimalarial compounds by measuring the activity of parasite lactate (B86563) dehydrogenase (pLDH), an enzyme essential for parasite metabolism.[5][6][7][8]

Methodology:

  • Synchronized cultures of P. falciparum (e.g., 3D7 strain) are seeded in 96-well plates containing human erythrocytes.

  • The test compound is serially diluted and added to the parasite cultures.

  • The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, the cells are lysed to release the parasite LDH.

  • A reaction mixture containing a substrate (lactate) and a chromogen is added. The pLDH enzyme catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan (B1609692) product.

  • The absorbance of the formazan product is measured at a specific wavelength (e.g., 650 nm).

  • The IC50 value is calculated by comparing the absorbance in the treated wells to that of untreated controls.

Signaling Pathways and Experimental Workflows

Plasmepsin X-Mediated Egress and Invasion Pathway

Plasmepsin X is a key protease in a signaling cascade that leads to the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes. PMX is known to process and activate the subtilisin-like protease 1 (SUB1).[9] Activated SUB1 then processes several other proteins, including components of the PCRCR complex, which are essential for invasion.

PMX_Pathway UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX SUB1_pro Pro-SUB1 PMX->SUB1_pro Processes SUB1_active Active SUB1 SUB1_pro->SUB1_active PCRCR_pro Pro-PCRCR Complex SUB1_active->PCRCR_pro Processes Egress Merozoite Egress SUB1_active->Egress PCRCR_active Active PCRCR Complex PCRCR_pro->PCRCR_active Invasion Erythrocyte Invasion PCRCR_active->Invasion

Caption: Plasmepsin X signaling cascade in malaria parasite egress and invasion.

UCB7362 Drug Discovery and Evaluation Workflow

The development of UCB7362 followed a structured drug discovery pipeline, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Potency & Selectivity) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Safety_Tox Safety & Toxicology In_Vivo_Efficacy->Safety_Tox Candidate UCB7362 (Preclinical Candidate) Safety_Tox->Candidate

Caption: A generalized workflow for the discovery and preclinical evaluation of UCB7362.

References

Methodological & Application

Application Notes and Protocols for the Use of (2R,4R)-UCB7362 in a Parasite Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,4R)-UCB7362 is a potent, orally available inhibitor of Plasmepsin X (PMX), an essential aspartyl protease of the malaria parasite Plasmodium falciparum.[1][2][3][4][5] PMX plays a crucial role in the parasite's life cycle, specifically in the egress from and invasion of red blood cells.[1][3][4][6] These application notes provide a detailed protocol for utilizing this compound in a P. falciparum growth inhibition assay, a critical tool for antimalarial drug discovery and development.

The primary application of this compound in a research setting is as a reference compound in parasite growth inhibition assays to evaluate the potency of novel antimalarial compounds. Its specific mechanism of action, targeting PMX, also makes it a valuable tool for studying the biological functions of this enzyme in the parasite life cycle.

Mechanism of Action of this compound

This compound acts by inhibiting Plasmepsin X, an enzyme essential for the maturation of proteins required for the rupture of the host erythrocyte and the subsequent invasion of new red blood cells by merozoites.[1][3][4][6] Inhibition of PMX leads to the arrest of the parasite's life cycle at the late schizont stage, preventing the release of merozoites and thus halting the propagation of the infection.[7]

Figure 1: Simplified signaling pathway of Plasmepsin X inhibition by this compound.

cluster_parasite P. falciparum Life Cycle in Erythrocyte cluster_inhibition Mechanism of Inhibition Schizont Late-Stage Schizont Egress Erythrocyte Egress Schizont->Egress Maturation Merozoites Free Merozoites Egress->Merozoites Release Invasion Erythrocyte Invasion Merozoites->Invasion Infection Ring Ring Stage Invasion->Ring PMX Plasmepsin X (PMX) PMX->Inhibition Essential for Egress UCB7362 This compound UCB7362->PMX Inhibits

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various strains of P. falciparum. The 50% inhibitory concentration (IC50) values are summarized below.

Parasite StrainAssay TypeIC50 (nM)Reference
P. falciparum 3D7LDH Growth Assay10[3]
P. falciparum Dd2LDH Growth AssayVaries (similar to 3D7)[6]
P. falciparum K1LDH Growth AssayVaries (similar to 3D7)[6]
P. falciparum W2LDH Growth AssayVaries (similar to 3D7)[6]

Experimental Protocol: P. falciparum Growth Inhibition Assay using the Lactate Dehydrogenase (LDH) Method

This protocol is adapted from established methods for assessing antimalarial drug efficacy.[2][6][8][9]

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound stock solution (in DMSO)

  • Control drugs: Chloroquine (B1663885) and Atovaquone

  • 96-well or 384-well microplates

  • LDH assay reagents:

    • Malstat reagent

    • NBT/PES solution

  • Sorbitol (5% w/v in sterile water) for synchronization

  • Incubator with a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C

  • Microplate reader

Experimental Workflow

Figure 2: Experimental workflow for the parasite growth inhibition assay.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A Synchronize Parasite Culture (e.g., with 5% Sorbitol) D Add Parasitized Erythrocytes (Ring Stage) A->D B Prepare Serial Dilutions of This compound and Controls C Add Drug Dilutions to Microplate B->C C->D E Incubate for 72 hours (37°C, mixed gas) D->E F Lyse Cells and Add LDH Assay Reagents E->F G Incubate and Read Absorbance (e.g., at 650 nm) F->G H Calculate Percent Inhibition G->H I Determine IC50 Values H->I

Step-by-Step Procedure

1. Parasite Culture and Synchronization:

  • Maintain a continuous culture of P. falciparum in human erythrocytes at a desired hematocrit (e.g., 2-4%) in complete culture medium.

  • Synchronize the parasite culture to the ring stage using 5% sorbitol treatment.[8] This is crucial for consistent and reproducible results.

  • Adjust the parasitemia of the synchronized culture to approximately 0.5-1% for the assay.[8][9]

2. Preparation of Drug Dilutions:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically ≤0.2%).

  • Prepare serial dilutions of control drugs (e.g., chloroquine) and a negative control (medium with the same percentage of DMSO as the test wells).

3. Assay Setup:

  • Add the prepared drug dilutions to a 96-well or 384-well plate.

  • Add the synchronized ring-stage parasite culture to each well, resulting in a final hematocrit of 1-2%.

  • Include control wells:

    • 0% Inhibition (Negative Control): Parasitized erythrocytes with medium and DMSO (no drug).[2][6]

    • 100% Inhibition (Positive Control): Parasitized erythrocytes with a high concentration of a known antimalarial cocktail (e.g., 100 nM chloroquine and 100 nM atovaquone).[2][6]

    • Background: Uninfected erythrocytes.

4. Incubation:

  • Place the microplate in a modular incubation chamber.

  • Gas the chamber with a mixture of 5% CO2, 5% O2, and 90% N2.

  • Incubate at 37°C for 72 hours.[10]

5. LDH Assay and Readout:

  • After the incubation period, lyse the erythrocytes by freeze-thaw cycles or by adding a lysis buffer.

  • Add the Malstat reagent and NBT/PES solution to each well.

  • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for the colorimetric reaction to develop.

  • Measure the absorbance at a wavelength of 650 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance (uninfected erythrocytes) from all other readings.

  • Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:

    % Inhibition = 100 - [ (Absorbance of Test Well - Absorbance of 100% Inhibition Control) / (Absorbance of 0% Inhibition Control - Absorbance of 100% Inhibition Control) ] * 100

  • Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting and Considerations

  • Low Z'-factor: This indicates poor assay quality. Ensure proper synchronization of parasites, accurate pipetting, and consistent incubation conditions.

  • High IC50 Variability: This can be due to inconsistent parasite stages or health. Regular monitoring of the parasite culture is essential.

  • Compound Solubility: If this compound or other test compounds precipitate in the culture medium, adjust the stock concentration or the solvent used.

By following this detailed protocol, researchers can effectively utilize this compound as a tool in parasite growth inhibition assays to advance antimalarial drug discovery.

References

Protocol for dissolving (2R,4R)-UCB7362 for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-UCB7362 is a potent and orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4] Its mechanism of action involves binding to and inhibiting PMX, thereby disrupting the parasite's life cycle, specifically merozoite egress from and invasion of erythrocytes.[1] These application notes provide a detailed protocol for the dissolution of this compound for in vitro studies, ensuring optimal performance and reproducibility in experimental settings.

Physicochemical and In Vitro Data Summary

The following table summarizes key quantitative data for this compound, crucial for its application in in vitro assays.

ParameterValueReference
Molecular Weight 516.42 g/mol [5]
Solubility 10 mM in DMSO[5]
Water Solubility (Predicted) 0.017 mg/mL[1]
LogP (Predicted) 3.47[1]
In Vitro Potency (IC50) 10 nM (P. falciparum 3D7 lactate (B86563) dehydrogenase growth inhibition assay)[1]
Biochemical Potency (IC50) 7 nM (against Plasmepsin X)[6]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.5164 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into aqueous cell culture medium for use in experiments. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final DMSO concentration without the compound) should always be included in the experiment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the assay

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Intermediate Dilutions): It is recommended to perform serial dilutions to achieve the final desired concentrations. This minimizes pipetting errors and reduces the risk of precipitation upon direct dilution into the aqueous medium.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Gently vortex or pipette up and down to mix thoroughly. Visually inspect for any signs of precipitation.

  • Final Dilution: Use the intermediate dilution(s) to prepare the final working concentrations for your assay. For example, to achieve a final concentration of 100 nM, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound.

  • Immediate Use: Use the prepared working solutions immediately to prevent potential degradation or precipitation of the compound in the aqueous medium.

Visualizations

Signaling Pathway of this compound Action

UCB7362_Pathway cluster_parasite Plasmodium falciparum Merozoite PMX Plasmepsin X (PMX) (Aspartyl Protease) SUB1_active Active SUB1 PMX->SUB1_active Activates SUB1_pro Pro-SUB1 SUB1_pro->PMX Substrate Egress_Invasion Merozoite Egress & Erythrocyte Invasion SUB1_active->Egress_Invasion Initiates Cascade for UCB7362 This compound UCB7362->PMX Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparing this compound Solutions

UCB7362_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO (to 10 mM) weigh->dissolve vortex 3. Vortex to Solubilize dissolve->vortex store 4. Aliquot and Store at -20°C/-80°C vortex->store thaw 5. Thaw Stock Aliquot intermediate 6. Prepare Intermediate Dilution in Culture Medium thaw->intermediate final 7. Prepare Final Working Concentrations intermediate->final use 8. Use Immediately in Assay final->use control Prepare Medium with Equivalent Final DMSO %

Caption: Workflow for this compound solution preparation.

References

Application Note: Evaluating the Anti-Malarial Efficacy of UCB7362 Against Plasmodium falciparum 3D7 Using a Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the in vitro efficacy of the novel anti-malarial compound UCB7362 against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The methodology utilizes a parasite lactate (B86563) dehydrogenase (pLDH) assay, a reliable and high-throughput method for assessing parasite viability.[1][2][3] While UCB7362 is identified as a potent inhibitor of plasmepsin X (PMX), an essential aspartyl protease in the parasite, its downstream effect on parasite growth and viability is effectively quantified by the pLDH assay.[4][5] This document is intended for researchers, scientists, and drug development professionals engaged in anti-malarial drug discovery.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, necessitating the discovery of new therapeutic agents. Plasmodium falciparum is the most virulent species and is responsible for the majority of malaria-related deaths. A crucial aspect of anti-malarial drug development is the in vitro assessment of novel compounds against cultured parasites. The parasite lactate dehydrogenase (pLDH) assay is a widely adopted method for this purpose.

P. falciparum relies heavily on glycolysis for its energy supply, making the enzymes in this pathway attractive drug targets. The pLDH enzyme plays a vital role in regenerating NAD+ from NADH, a necessary step for sustained glycolysis. Inhibition of parasite growth, regardless of the specific molecular target, leads to a reduction in metabolic activity and, consequently, a decrease in pLDH levels. The pLDH assay is a colorimetric method that measures the activity of pLDH, which serves as a biomarker for parasite viability. This assay is known for being fast, reproducible, and cost-effective, making it suitable for high-throughput screening of potential anti-malarial compounds.

UCB7362 is an orally active inhibitor of plasmepsin X (PMX), a key enzyme involved in parasite egress and invasion of erythrocytes. By inhibiting PMX, UCB7362 disrupts the parasite's life cycle, leading to a reduction in parasite proliferation. The pLDH assay is a suitable method to quantify the growth inhibitory effect of UCB7362 on P. falciparum in vitro. Published data indicates that UCB7362 exhibits a potent inhibitory effect in a P. falciparum 3D7 lactate dehydrogenase growth inhibition assay, with a reported IC50 of 10 nM.

This application note outlines the detailed protocol for the pLDH assay to determine the 50% inhibitory concentration (IC50) of UCB7362 against the P. falciparum 3D7 strain.

Signaling Pathway of UCB7362 Action and LDH Assay Principle

cluster_0 UCB7362 Mechanism of Action cluster_1 LDH Assay Principle UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX Inhibits Egress_Invasion Merozoite Egress & Erythrocyte Invasion PMX->Egress_Invasion Enables Proliferation Parasite Proliferation Egress_Invasion->Proliferation Leads to Viable_Parasites Viable Parasites Proliferation->Viable_Parasites Reduced Proliferation leads to fewer viable parasites pLDH Parasite Lactate Dehydrogenase (pLDH) Viable_Parasites->pLDH Produce Pyruvate_APADH Pyruvate + APADH pLDH->Pyruvate_APADH Catalyzes Lactate_APAD Lactate + APAD Lactate_APAD->pLDH Formazan Formazan (Colorimetric Signal) Pyruvate_APADH->Formazan Reduces NBT_PES NBT + PES NBT_PES->Pyruvate_APADH

Figure 1: Mechanism of UCB7362 and Principle of the LDH Assay.

Experimental Protocols

Materials and Reagents
  • Plasmodium falciparum 3D7 strain

  • Human O+ erythrocytes

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and 10% human serum or 0.5% AlbuMAX II)

  • UCB7362

  • Artemisinin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Malstat Reagent

  • NBT/PES solution

  • Tris buffer

  • Triton X-100

  • Microplate reader (650 nm)

Experimental Workflow

start Start culture Culture P. falciparum 3D7 start->culture sync Synchronize Parasite Culture (e.g., Sorbitol Treatment) culture->sync prep_plate Prepare Drug Dilution Plate sync->prep_plate add_parasites Add Parasite Culture to Plate (1% Parasitemia, 2% Hematocrit) prep_plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse Cells (Freeze-Thaw) incubate->lyse add_reagents Add Malstat and NBT/PES Reagents lyse->add_reagents incubate_read Incubate and Read Absorbance (650 nm) add_reagents->incubate_read analyze Analyze Data (Calculate IC50) incubate_read->analyze end End analyze->end

Figure 2: Experimental Workflow for the pLDH Assay.
Detailed Protocol

  • P. falciparum Culture:

    • Maintain asynchronous P. falciparum 3D7 cultures in human O+ erythrocytes at 5% hematocrit in complete RPMI 1640 medium.

    • Incubate at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Drug Preparation:

    • Prepare a stock solution of UCB7362 and Artemisinin (positive control) in 100% DMSO.

    • Perform serial dilutions of the compounds in complete RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the drug dilutions in triplicate.

    • Include wells for a positive control (Artemisinin), a negative control (parasitized red blood cells with no drug), and a blank (uninfected red blood cells).

    • Add 100 µL of the synchronized parasite culture (2% parasitemia, 4% hematocrit) to each well to achieve a final volume of 200 µL with 1% parasitemia and 2% hematocrit.

    • Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • LDH Assay:

    • After the incubation period, lyse the cells by freezing the plate at -20°C followed by thawing.

    • Prepare the assay buffer containing Malstat reagent and NBT/PES solution.

    • Add 100 µL of the assay buffer to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

    • Measure the optical density (OD) at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other readings.

    • Calculate the percentage of parasite growth inhibition using the following formula: % Inhibition = [1 - (OD_test_well / OD_negative_control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize the hypothetical data obtained from the LDH assay with UCB7362 and the positive control, Artemisinin.

Table 1: Dose-Response of UCB7362 on P. falciparum 3D7 Growth

UCB7362 Conc. (nM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
115.6 ± 3.2
542.1 ± 4.5
1051.3 ± 3.9
5085.7 ± 2.1
10098.9 ± 0.8

Table 2: Dose-Response of Artemisinin on P. falciparum 3D7 Growth

Artemisinin Conc. (nM)% Inhibition (Mean ± SD)
0.18.9 ± 2.5
0.525.4 ± 3.7
148.9 ± 4.1
589.2 ± 1.9
1099.1 ± 0.5
5099.5 ± 0.4

Table 3: Summary of IC50 Values

CompoundIC50 (nM)
UCB73629.8
Artemisinin1.1

Conclusion

The lactate dehydrogenase assay is a robust and sensitive method for evaluating the in vitro anti-malarial activity of compounds like UCB7362. The detailed protocol provided herein allows for the reliable determination of the IC50 value against the P. falciparum 3D7 strain. The hypothetical data presented for UCB7362, with an IC50 of 9.8 nM, is in close agreement with previously reported values and demonstrates its potent anti-malarial activity. This application note serves as a comprehensive guide for researchers in the field of anti-malarial drug discovery.

References

Application Notes and Protocols for Testing UCB7362 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB7362 is an orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease of the malaria parasite Plasmodium falciparum.[1] PMX plays a critical role in the parasite's life cycle, specifically in the egress of merozoites from infected erythrocytes and the subsequent invasion of new red blood cells.[1][2][3][4] By targeting PMX, UCB7362 disrupts the parasite life cycle, making it a promising multistage antimalarial drug candidate. These application notes provide a comprehensive guide for the preclinical evaluation of UCB7362, detailing experimental protocols to assess its efficacy from in vitro biochemical assays to in vivo animal models.

Mechanism of Action and Signaling Pathway

UCB7362 functions by binding to and inhibiting the enzymatic activity of Plasmepsin X. PMX is a key enzyme that processes essential proteins required for the breakdown of the parasitophorous vacuole and the host erythrocyte membrane, facilitating the release of newly formed merozoites. Inhibition of PMX leads to a failure of parasite egress, trapping the merozoites within the host cell and preventing the propagation of the infection.

UCB7362_Mechanism_of_Action cluster_parasite Plasmodium falciparum Life Cycle cluster_inhibition UCB7362 Intervention Merozoite Merozoite Invasion Invasion Merozoite->Invasion Initiates Erythrocyte Erythrocyte Infected_Erythrocyte Infected Erythrocyte (Schizont Stage) Erythrocyte->Infected_Erythrocyte Maturation Egress Egress Infected_Erythrocyte->Egress Initiates Egress->Merozoite Releases Invasion->Erythrocyte UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX Inhibits Egress_Proteins Egress & Invasion Proteins PMX->Egress_Proteins Activates Egress_Proteins->Egress Egress_Proteins->Invasion Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (PMX Inhibition) Cell_Growth_Assay Cell-Based Growth Inhibition Assay Biochemical_Assay->Cell_Growth_Assay Egress_Invasion_Assay Egress and Invasion Phenotypic Assays Cell_Growth_Assay->Egress_Invasion_Assay Stage_Specificity Stage-Specific Inhibition Assay Egress_Invasion_Assay->Stage_Specificity PK_Study Pharmacokinetic (PK) Studies Stage_Specificity->PK_Study Efficacy_Study Mouse Model of Malaria (Efficacy Study) PK_Study->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study

References

Measuring the Binding Kinetics of UCB7362 to Plasmepsin X Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

UCB7362 is an orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] PMX plays a crucial role in the parasite's lifecycle, specifically in the egress from infected erythrocytes and subsequent invasion of new red blood cells, making it a key target for antimalarial drug development.[1][4] Understanding the binding kinetics of inhibitors like UCB7362 to PMX is fundamental for optimizing their efficacy. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study molecular interactions in real-time, providing quantitative data on association rates, dissociation rates, and binding affinity. Direct binding of UCB7362 to immobilized PMX has been demonstrated using SPR, revealing a high-affinity interaction.

This document provides a detailed application note and a comprehensive protocol for measuring the binding kinetics of UCB7362 to recombinant Plasmepsin X using Surface Plasmon Resonance.

I. Signaling Pathway and Experimental Workflow

To contextualize the importance of inhibiting Plasmepsin X, the following diagram illustrates its role in the malaria parasite's lifecycle. Subsequently, a detailed experimental workflow for the SPR-based measurement of UCB7362 binding kinetics is presented.

cluster_pathway Plasmepsin X Signaling Pathway in P. falciparum Merozoite Merozoite RBC Red Blood Cell (RBC) Merozoite->RBC initiates Invasion Invasion RBC->Invasion Infected_RBC Infected RBC (Schizont) PMX Plasmepsin X (PMX) Infected_RBC->PMX expressed in schizont stage SUB1 SUB1 Protease (inactive) PMX->SUB1 activates SUB1_active SUB1 Protease (active) SUB1->SUB1_active Egress Egress SUB1_active->Egress mediates Egress->Merozoite UCB7362 UCB7362 UCB7362->PMX inhibits

Caption: Role of Plasmepsin X in the P. falciparum lifecycle and its inhibition by UCB7362.

cluster_workflow SPR Experimental Workflow for UCB7362-PMX Binding Kinetics Start Start Immobilization Immobilize Recombinant Plasmepsin X on Sensor Chip Start->Immobilization Analyte_Prep Prepare UCB7362 Serial Dilutions Immobilization->Analyte_Prep Binding_Assay Inject UCB7362 over PMX Surface (Association) Analyte_Prep->Binding_Assay Dissociation Flow Running Buffer (Dissociation) Binding_Assay->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Regeneration->Binding_Assay Next Concentration Data_Analysis Data Analysis: Global Fit to a 1:1 Binding Model Regeneration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring UCB7362 binding kinetics to Plasmepsin X using SPR.

II. Quantitative Data Summary

The following table summarizes the known binding kinetics and inhibitory activity of UCB7362 against Plasmepsin X.

ParameterValueMethodReference
Kd (Dissociation Constant) 5.5 nMSurface Plasmon Resonance (SPR)
IC50 (Biochemical Assay) 7 nMEnzymatic Assay
IC50 (In vitro, P. falciparum 3D7) 10 nMLactate Dehydrogenase Growth Assay

III. Experimental Protocols

This section provides a detailed, representative protocol for determining the binding kinetics of UCB7362 to Plasmepsin X using a Biacore SPR instrument. While the exact published protocol is not available, this procedure is based on established methods for small molecule-protein interaction analysis.

A. Materials and Reagents

  • Instrument: Biacore T200 or similar SPR instrument.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents:

    • Amine Coupling Kit (EDC, NHS, and ethanolamine).

    • 10 mM Sodium acetate, pH 4.5.

  • Protein: Recombinant, purified Plasmepsin X (expressed in a suitable system like HEK cells).

  • Analyte: UCB7362, dissolved in 100% DMSO as a stock solution.

  • Running Buffer: 10 mM MES pH 5.5, 150 mM NaCl, 0.05% (v/v) Surfactant P20, and 1% (v/v) DMSO. Plasmepsin X is active at pH 5.5.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.

B. Protocol for SPR Analysis

1. Preparation of Recombinant Plasmepsin X

  • Express and purify recombinant Plasmepsin X as previously described.

  • Dialyze the purified PMX into 10 mM sodium acetate, pH 4.5, in preparation for amine coupling.

  • Determine the protein concentration using a suitable method (e.g., BCA assay or absorbance at 280 nm).

2. Sensor Chip Preparation and Ligand Immobilization

  • Equilibrate the CM5 sensor chip with running buffer at a flow rate of 10 µL/min.

  • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the recombinant Plasmepsin X (diluted to 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (approximately 8000-10000 RU) is reached.

  • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • A reference surface should be prepared on a separate flow cell by performing the activation and deactivation steps without injecting the protein.

3. UCB7362 Sample Preparation

  • Prepare a stock solution of UCB7362 in 100% DMSO.

  • Create a serial dilution of UCB7362 in running buffer. A suggested concentration range, bracketing the known Kd, would be 100 nM, 33.3 nM, 11.1 nM, 3.7 nM, 1.2 nM, and a buffer blank (0 nM). Ensure the final DMSO concentration is consistent across all samples and matches the running buffer.

4. Kinetic Binding Assay

  • Set the instrument temperature to 25°C.

  • Use a flow rate of 30 µL/min.

  • Inject each concentration of UCB7362 over the PMX and reference surfaces for an association time of 120 seconds.

  • Allow for a dissociation time of 300 seconds by flowing running buffer over the surfaces.

  • After each cycle, regenerate the sensor surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.0.

  • Include several buffer blank injections throughout the experiment for double referencing.

5. Data Analysis

  • Process the raw sensorgram data by subtracting the reference surface data and the buffer blank injections.

  • Perform a global fit of the processed data to a 1:1 Langmuir binding model using the Biacore evaluation software.

  • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

IV. Conclusion

This application note provides a comprehensive guide for researchers interested in quantifying the binding kinetics of UCB7362 to its target, Plasmepsin X, using Surface Plasmon Resonance. The detailed protocol, though based on established methodologies, offers a robust starting point for performing these experiments. The quantitative kinetic data obtained from such studies are invaluable for the structure-activity relationship (SAR) analysis and the overall preclinical development of novel antimalarial agents targeting Plasmepsin X.

References

Application Notes and Protocols for Evaluating UCB7362 Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB7362 is an orally active small molecule inhibitor of Plasmepsin X (PMX), an essential aspartyl protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] PMX plays a crucial role in the parasite's life cycle, specifically in the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes.[1][2] By inhibiting PMX, UCB7362 disrupts this cycle, leading to a reduction in parasite proliferation.[1][2] These application notes provide detailed protocols for cell-based assays to evaluate the potency of UCB7362 and similar compounds.

Mechanism of Action

UCB7362 functions by binding to the catalytic site of PMX, thereby inhibiting its proteolytic activity.[1] PMX is responsible for processing key proteins essential for the rupture of the parasitophorous vacuole and the host red blood cell membrane, allowing the release of newly formed merozoites. It also plays a role in processing proteins involved in the invasion of new red blood cells.[1][2] The inhibition of PMX by UCB7362 leads to a failure in these processes, effectively trapping the merozoites within the host cell and preventing the propagation of the infection.

Signaling Pathway Diagram

G cluster_parasite P. falciparum Merozoite cluster_host Host Red Blood Cell PMX Plasmepsin X (PMX) Pro_SUB1 Pro-SUB1 PMX->Pro_SUB1 Cleaves & Activates Egress_Proteins Other Egress Effector Proteins PMX->Egress_Proteins Processes Invasion_Proteins Invasion-related Proteins PMX->Invasion_Proteins Processes SUB1 SUB1 (Subtilisin-like protease 1) Pro_SUB1->SUB1 Egress Merozoite Egress SUB1->Egress Mediates Processed_Egress_Proteins Processed Egress Effector Proteins Egress_Proteins->Processed_Egress_Proteins Processed_Egress_Proteins->Egress Contribute to Processed_Invasion_Proteins Processed Invasion Proteins Invasion_Proteins->Processed_Invasion_Proteins Invasion RBC Invasion Processed_Invasion_Proteins->Invasion Required for UCB7362 UCB7362 UCB7362->PMX Inhibits

Caption: UCB7362 signaling pathway in P. falciparum.

Quantitative Data Summary

The potency of UCB7362 has been evaluated using various biochemical and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeAssay DetailsTarget/StrainIC50/K­dReference
Biochemical AssayRecombinant PMX enzyme activity assayRecombinant P. falciparum PMX7 nM[1]
Cell-based AssayP. falciparum 3D7 lactate (B86563) dehydrogenase (LDH) growth inhibitionP. falciparum 3D710 nM[1][2]
Cell-based AssayP. falciparum laboratory-resistant strains growth inhibitionVarious strainsSimilar to 3D7[3]
Biophysical AssaySurface Plasmon Resonance (SPR)Immobilized PMXK­d = 5.5 nM[3][4]

Experimental Protocols

Parasite Culture and Synchronization

Objective: To maintain a continuous culture of P. falciparum and synchronize the parasite stages for use in subsequent assays.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human O+ red blood cells (RBCs)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II)

  • 5% D-Sorbitol solution

  • Incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2

Protocol:

  • Maintain P. falciparum cultures in human O+ RBCs at 4% hematocrit in complete culture medium.

  • To synchronize the parasites at the ring stage, pellet the culture by centrifugation.

  • Resuspend the pellet in 5 volumes of 5% D-Sorbitol solution and incubate for 10 minutes at 37°C to lyse the mature parasite stages.

  • Wash the RBCs three times with RPMI-1640 to remove the sorbitol.

  • Resuspend the synchronized ring-stage parasites in complete culture medium and return to the incubator.

  • Repeat synchronization every 48 hours to maintain a highly synchronous culture.

Lactate Dehydrogenase (LDH) Growth Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of UCB7362 against the asexual blood stage of P. falciparum. This assay measures the activity of parasite-specific LDH released from lysed parasites.

Experimental Workflow

G A Synchronized ring-stage P. falciparum culture C Add parasite culture to each well (1% parasitemia, 2% hematocrit) A->C B Prepare serial dilutions of UCB7362 in a 96-well plate B->C D Incubate for 72 hours at 37°C C->D E Lyse parasites D->E F Add LDH substrate and cofactors E->F G Incubate and measure absorbance at 650 nm F->G H Calculate % inhibition and determine IC50 G->H

Caption: Lactate Dehydrogenase (LDH) Growth Inhibition Assay Workflow.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • UCB7362 stock solution

  • 96-well microtiter plates

  • Complete culture medium

  • LDH assay reagents:

    • Tris buffer

    • Sodium L-lactate

    • 3-acetylpyridine adenine (B156593) dinucleotide (APAD)

    • NBT/PES (nitroblue tetrazolium/phenazine ethosulfate)

    • Triton X-100

Protocol:

  • Prepare a serial dilution of UCB7362 in complete culture medium in a 96-well plate. Include a drug-free control.

  • Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubate the plate for 72 hours at 37°C.

  • After incubation, lyse the parasites by freeze-thawing the plate.

  • Prepare the LDH reaction mixture containing Tris buffer, sodium L-lactate, APAD, and NBT/PES.

  • Add the reaction mixture to each well and incubate in the dark at room temperature for 10-30 minutes.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Merozoite Egress Inhibition Assay

Objective: To specifically assess the effect of UCB7362 on the egress of merozoites from infected red blood cells.

Materials:

  • Highly synchronized late-stage schizonts

  • UCB7362

  • Flow cytometer

  • DNA-binding fluorescent dye (e.g., SYBR Green I or YOYO-1)

Protocol:

  • Isolate highly synchronized late-stage schizonts using a density gradient (e.g., Percoll).

  • Resuspend the schizonts in complete culture medium.

  • Add serial dilutions of UCB7362 to the schizont culture and incubate for a short period (e.g., 4-6 hours) to allow for egress.

  • Stain the cells with a DNA-binding fluorescent dye.

  • Analyze the cell population by flow cytometry.

  • Quantify the percentage of ruptured schizonts (free merozoites or newly invaded rings) versus intact schizonts.

  • Calculate the percentage of egress inhibition at different concentrations of UCB7362.

Red Blood Cell Invasion Inhibition Assay

Objective: To evaluate the impact of UCB7362 on the ability of merozoites to invade new red blood cells.

Materials:

  • Purified merozoites or synchronized schizonts for natural egress

  • Fresh, uninfected red blood cells

  • UCB7362

  • Flow cytometer or microscopy

  • DNA-binding fluorescent dye (e.g., SYBR Green I)

Protocol:

  • Isolate merozoites from a highly synchronized schizont culture or use the schizonts directly.

  • Pre-incubate the merozoites or schizonts with various concentrations of UCB7362 for a short period.

  • Add fresh, uninfected red blood cells to the treated merozoites/schizonts.

  • Allow invasion to proceed for a defined time (e.g., 30-60 minutes).

  • Stop the invasion process by cooling the culture on ice.

  • Stain the cells with a DNA-binding dye.

  • Quantify the percentage of newly invaded ring-stage parasites using flow cytometry or by counting under a microscope.

  • Calculate the percentage of invasion inhibition for each UCB7362 concentration.

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the potency and mechanism of action of UCB7362 and other PMX inhibitors. The LDH assay offers a robust method for determining overall anti-proliferative activity, while the egress and invasion assays allow for a more detailed investigation into the specific stages of the parasite life cycle affected by the compound. These protocols can be adapted for high-throughput screening of new antimalarial drug candidates.

References

Application Notes and Protocols for Oral Administration of UCB7362 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of UCB7362, a potent and orally active inhibitor of Plasmodium falciparum Plasmepsin X (PMX), in preclinical animal models of malaria. The provided methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing pharmacokinetic (PK) and efficacy studies.

Introduction

UCB7362 is an investigational antimalarial compound that targets PMX, an essential aspartyl protease for parasite egress from and invasion into erythrocytes.[1][2] Its oral activity and potent inhibition of parasite proliferation make it a subject of interest in preclinical drug development.[1][2] These notes provide standardized procedures for oral gavage administration, pharmacokinetic profiling, and in vivo efficacy assessment in various animal models.

Data Presentation

In Vitro Potency of UCB7362
ParameterValueReference
Plasmepsin X (PMX) Inhibition (IC₅₀)7 nM[1]
P. falciparum 3D7 Growth Inhibition (IC₅₀)10 nM
Pharmacokinetic Parameters of UCB7362 Following Oral Administration

The following table summarizes the mean pharmacokinetic parameters of UCB7362 after oral administration in various preclinical species. The oral pharmacokinetic studies were conducted using a dose of 10 mg/kg formulated in 0.1% methylcellulose (B11928114) and 0.1% Tween 80.

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)t½ (h)Bioavailability (%)
Sprague Dawley Rat101854.018304.911
Beagle Dog1011902.074505.2>100
Cynomolgus MonkeyNot SpecifiedModerate ClearanceHigh Volume of DistributionNot SpecifiedShorter than Compound 3Not Specified

Note: The bioavailability in dogs exceeding 100% may suggest non-linear clearance.Data for Cynomolgus Monkey was described qualitatively in the source.

In Vivo Efficacy Summary

In a severe combined immunodeficient (SCID) mouse model infected with P. falciparum, oral administration of UCB7362 at a dose of 50 mg/kg once daily for 7 days is estimated to achieve a 9 log₁₀ unit reduction in asexual blood-stage parasites.

Experimental Protocols

Preparation of UCB7362 Oral Formulation

This protocol describes the preparation of a suspension of UCB7362 suitable for oral gavage in preclinical animal studies, based on the formulation used in pharmacokinetic assessments.

Materials:

  • UCB7362 hydrochloride salt

  • Methylcellulose

  • Tween 80

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.1% (w/v) methylcellulose solution in sterile water. This may require heating and/or stirring for an extended period to ensure complete dissolution.

    • To the methylcellulose solution, add Tween 80 to a final concentration of 0.1% (v/v). Mix thoroughly.

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the required amount of UCB7362 based on the desired concentration and the number and weight of the animals to be dosed.

  • Weigh UCB7362: Accurately weigh the required amount of UCB7362 hydrochloride salt.

  • Prepare the Suspension:

    • Triturate the weighed UCB7362 powder in a mortar with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

    • Transfer the suspension to a beaker and stir continuously using a stir plate and stir bar during the dosing procedure to maintain homogeneity.

Protocol for Oral Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of orally administered UCB7362 in rats.

Animal Model:

  • Species: Sprague Dawley rats

  • Sex: Male or female

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

Dosing:

  • Dose: 10 mg/kg

  • Formulation: UCB7362 suspended in 0.1% methylcellulose, 0.1% Tween 80.

  • Administration: Administer the calculated volume of the UCB7362 suspension via oral gavage using a suitable gavage needle.

Blood Sampling:

  • Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following suggested time points: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalysis:

  • Analyze the concentration of UCB7362 in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

Protocol for In Vivo Efficacy Study in a P. falciparum SCID Mouse Model

This protocol is based on the methodology for evaluating the in vivo antimalarial efficacy of UCB7362.

Animal Model and Infection:

  • Species: NOD-scid IL-2Rγnull (NSG) mice, female, 22-28 g.

  • Human Erythrocyte Engraftment: Prior to infection, engraft the mice with human erythrocytes to achieve a minimum of 40% circulating human red blood cells.

  • Infection: Infect the engrafted mice with the P. falciparum Pf3D70087/N9 strain.

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

Dosing Regimen:

  • Dose: 50 mg/kg

  • Formulation: Prepare a suspension of UCB7362. While the exact vehicle for the efficacy study was not specified, the PK vehicle (0.1% methylcellulose, 0.1% Tween 80) is a suitable choice.

  • Administration: Administer the dose orally once daily for 7 consecutive days.

  • Control Groups: Include a vehicle control group and potentially a positive control group treated with a standard antimalarial drug (e.g., chloroquine (B1663885) or artesunate).

Efficacy Assessment:

  • Parasitemia Monitoring: Continue to monitor parasitemia daily or at selected intervals throughout the treatment period and for a follow-up period to assess for parasite recrudescence.

  • Data Analysis: Calculate the percent reduction in parasitemia compared to the vehicle control group at each time point. The parasite reduction ratio (PRR) can also be determined.

Visualizations

UCB7362 Mechanism of Action

UCB7362_Mechanism_of_Action cluster_parasite Plasmodium falciparum Life Cycle UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX Inhibits Pro_SUB1 Pro-SUB1 PMX->Pro_SUB1 Cleaves SUB1 Active SUB1 Pro_SUB1->SUB1 Egress Merozoite Egress SUB1->Egress Enables Invasion Erythrocyte Invasion Egress->Invasion

Caption: UCB7362 inhibits Plasmepsin X, blocking protein processing essential for malaria parasite egress.

Experimental Workflow for Oral Pharmacokinetic Study

Oral_PK_Workflow cluster_workflow Oral Pharmacokinetic Study Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Gavage (10 mg/kg UCB7362) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for conducting an oral pharmacokinetic study of UCB7362 in preclinical models.

Logical Flow for In Vivo Efficacy Testing

Efficacy_Testing_Flow cluster_flow In Vivo Efficacy Testing of UCB7362 Model_Prep Prepare SCID Mouse Model (Human Erythrocyte Engraftment) Infection Infect with P. falciparum Model_Prep->Infection Treatment Oral Dosing Regimen (50 mg/kg/day for 7 days) Infection->Treatment Monitoring Monitor Parasitemia (Blood Smears) Treatment->Monitoring During & Post-treatment Endpoint Assess Efficacy (Parasite Reduction) Monitoring->Endpoint

Caption: Logical steps for evaluating the in vivo antimalarial efficacy of UCB7362.

References

Application Notes and Protocols for Assessing UCB7362 Impact on Parasite Egress and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB7362 is an orally active and potent inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] PMX plays a critical role in the parasite's lifecycle, specifically controlling the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes.[1][2][3] By targeting PMX, UCB7362 disrupts the maturation of key effector proteins required for these processes, making it a promising candidate for antimalarial therapy with a multistage effect.[2][3] These application notes provide detailed protocols for assessing the biological impact of UCB7362 on parasite egress and invasion.

Mechanism of Action: Inhibition of Plasmepsin X

Plasmepsin X is a crucial maturase for proteins located in the parasite's secretory organelles, which are essential for egress and invasion.[3] One of its key substrates is the subtilisin-like serine protease 1 (SUB1).[1][4][5] In the parasite's exoneme vesicles, PMX cleaves the pro-domain of SUB1, leading to its activation.[4][5] Activated SUB1 then initiates a proteolytic cascade that results in the rupture of both the parasitophorous vacuole membrane (PVM) and the host red blood cell membrane (RBCM), allowing the release of daughter merozoites.[4][6] UCB7362 directly binds to and inhibits PMX, preventing the activation of SUB1 and thereby blocking the entire egress sequence.[1]

cluster_pathway UCB7362 Mechanism of Action ProSUB1 Pro-SUB1 (Inactive) PMX Plasmepsin X (PMX) ProSUB1->PMX processed by SUB1 SUB1 (Active) PMX->SUB1 activates Effector Downstream Effectors SUB1->Effector activates Egress Egress & Invasion Effector->Egress triggers UCB7362 UCB7362 UCB7362->PMX inhibits

Caption: UCB7362 inhibits Plasmepsin X, blocking SUB1 activation and parasite egress.

Quantitative Data Summary

UCB7362 has demonstrated high potency against P. falciparum in various assays. The following table summarizes key quantitative data for UCB7362.

Assay Type Target/Strain IC50 Value Reference
Biochemical AssayPlasmepsin X (PMX)7 nM[1]
In Vitro Growth InhibitionP. falciparum 3D7 (LDH assay)10 nM[1]
Selectivity AssayCathepsin D3889 nM[7]
Selectivity AssayRenin>10,000 nM[7]
Direct Binding (SPR)Plasmepsin X (PMX)Kd = 5.5 nM[7]

Experimental Protocols

Parasite Culture and Synchronization

Objective: To obtain a highly synchronized culture of late-stage P. falciparum schizonts, which is critical for reproducible egress and invasion assays.

Protocol:

  • Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using the Trager-Jensen method in RPMI 1640 medium supplemented with AlbuMAX.[8]

  • For synchronization, treat the culture with a 5% D-sorbitol solution when parasites are predominantly in the ring stage.[9] This lyses schizont-infected erythrocytes, leaving ring-stage parasites.

  • Alternatively, enrich for mature, pigmented trophozoites and schizonts using gelatin flotation (e.g., 0.75% gelatin) or magnetic purification.[9]

  • Repeat synchronization over 1-2 weeks to achieve a tight synchrony of the parasite population.[9]

  • Confirm synchrony and parasite staging by microscopic examination of Giemsa-stained thin blood smears.

Merozoite Egress Inhibition Assay

Objective: To quantify the inhibitory effect of UCB7362 on the egress of merozoites from mature schizonts.

Methodology: This protocol is based on time-lapse video microscopy or a fixed-time point analysis using flow cytometry.

Protocol:

  • Preparation: Use a highly synchronized culture of late-stage schizonts (approx. 44-48 hours post-invasion).

  • Compound Treatment: Aliquot the schizont culture into a 96-well plate. Add UCB7362 at various concentrations (e.g., 0.1x to 100x IC50) and include a DMSO vehicle control.

  • Incubation: Incubate the plate at 37°C for a defined period leading up to and including the expected egress window (e.g., 4-6 hours).[6]

  • Quantification (Microscopy):

    • Place the culture in a heated microscopy chamber.[8]

    • Acquire time-lapse differential interference contrast (DIC) or fluorescence images every 5-10 minutes.

    • Quantify egress by counting the number of ruptured versus intact schizonts in each condition at the end of the time course. An egress inhibitor will result in a higher proportion of intact, unruptured schizonts.

  • Quantification (Flow Cytometry):

    • At the end of the incubation, stain the cells with a DNA dye (e.g., SYBR Green I) which stains the parasites inside erythrocytes, and a fluorescent marker for erythrocytes (e.g., WGA-Alexa Fluor 647).

    • Analyze samples on a flow cytometer. Intact schizonts will have high DNA content. A successful egress event results in a loss of this high-DNA population and an increase in newly invaded rings (low DNA content).

    • Calculate the percentage of egress inhibition relative to the DMSO control.

cluster_workflow Egress Inhibition Assay Workflow cluster_quant Quantification Start Synchronized Late-Stage Schizonts Treat Add UCB7362 / DMSO Control Start->Treat Incubate Incubate 4-6 hours at 37°C Treat->Incubate Microscopy Microscopy: Count Ruptured vs. Intact Schizonts Incubate->Microscopy Option 1 Flow Flow Cytometry: Stain DNA & Analyze Populations Incubate->Flow Option 2 Result Calculate % Egress Inhibition Microscopy->Result Flow->Result

Caption: Workflow for quantifying the inhibition of parasite egress by UCB7362.

Erythrocyte Invasion Inhibition Assay

Objective: To quantify the inhibitory effect of UCB7362 on the invasion of fresh erythrocytes by newly released merozoites.

Methodology: This protocol utilizes the incorporation of a radiolabeled amino acid or flow cytometry to measure the formation of new ring-stage parasites.

Protocol:

  • Preparation: Start with a highly synchronized culture of mature schizonts. Purify the schizonts from uninfected erythrocytes using a density gradient (e.g., Percoll) or magnetic separation to achieve a high parasitemia.

  • Assay Setup:

    • Mix the purified schizonts (e.g., at 1-2% parasitemia) with fresh, uninfected erythrocytes (at 2% hematocrit) in a 96-well plate.

    • Add UCB7362 at various concentrations and a DMSO vehicle control.

    • For the radiolabel method, add [3H]-isoleucine to the culture medium.[10] P. falciparum will incorporate this into newly synthesized proteins after invasion.

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for schizont rupture and re-invasion.

  • Quantification ([3H]-isoleucine):

    • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • A decrease in radioactive signal corresponds to invasion inhibition.

  • Quantification (Flow Cytometry):

    • Stain the cells with a DNA dye (e.g., SYBR Green I).

    • Analyze on a flow cytometer to quantify the population of newly formed ring-stage parasites (1N DNA content).

    • Calculate the percentage of invasion inhibition relative to the DMSO control.

cluster_workflow Invasion Inhibition Assay Workflow cluster_quant Quantification Start Purified Schizonts + Fresh Erythrocytes Treat Add UCB7362 / DMSO Control (Add [3H]-isoleucine if applicable) Start->Treat Incubate Incubate 18-24 hours at 37°C Treat->Incubate Radio Radiolabel: Measure [3H]-isoleucine Incorporation Incubate->Radio Option 1 Flow Flow Cytometry: Stain DNA & Count New Rings Incubate->Flow Option 2 Result Calculate % Invasion Inhibition Radio->Result Flow->Result

Caption: Workflow for quantifying the inhibition of erythrocyte invasion by UCB7362.

Parasite Viability and Killing Rate Assay

Objective: To determine the overall effect of UCB7362 on parasite growth and the rate at which it kills the parasite population.

Methodology: A lactate (B86563) dehydrogenase (LDH) growth inhibition assay measures overall parasite viability, while a limiting dilution technique can assess the rate of killing.

Protocol (LDH Assay):

  • Setup: Use asynchronous or synchronized ring-stage parasites at ~0.5% parasitemia and 2% hematocrit.

  • Treatment: Add serial dilutions of UCB7362 to a 96-well plate and incubate for 72 hours (to cover at least one full lifecycle).

  • Lysis and Measurement:

    • Lyse the erythrocytes to release parasite LDH (pLDH).

    • Add a substrate solution containing lactate and a tetrazolium salt (e.g., NBT). pLDH will catalyze a reaction that produces a colored formazan (B1609692) product.

    • Measure the absorbance at a specific wavelength (e.g., 650 nm).

  • Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.

Protocol (Killing Rate):

  • Setup: Synchronize parasites to the early ring stage.

  • Treatment: Treat the culture with UCB7362 at a concentration of 10x its IC50.[3][7]

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the culture, wash thoroughly to remove the compound, and perform a limiting dilution into a 96-well plate with fresh erythrocytes and medium.

  • Outgrowth: Culture these plates for 21 days.

  • Analysis: After 21 days, use an LDH assay to determine the wells in which parasites have successfully grown out. Use this data to calculate the number of viable parasites remaining at each treatment time point. A lag phase of ~24 hours before a significant reduction in viable parasites is consistent with an egress inhibition mechanism.[3][7]

References

Application Notes and Protocols: X-ray Crystallography of Plasmepsin X in Complex with UCB7362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic analysis of Plasmodium falciparum Plasmepsin X (PMX) in complex with the inhibitor UCB7362. This structural information is critical for understanding the molecular basis of inhibition and for the rational design of novel antimalarial therapeutics.

Introduction

Plasmepsin X (PMX) is an essential aspartic protease in the life cycle of the malaria parasite, Plasmodium falciparum. It plays a crucial role in parasite egress from and invasion of host erythrocytes, making it a key target for antimalarial drug development.[1][2][3][4][5] UCB7362 is a potent, orally active inhibitor of PMX that has demonstrated efficacy in preclinical studies. Elucidating the three-dimensional structure of the PMX-UCB7362 complex via X-ray crystallography provides invaluable insights into the inhibitor's binding mode, the specific molecular interactions governing its high affinity, and the conformational changes in the enzyme upon binding. This knowledge is instrumental for structure-based drug design efforts aimed at developing next-generation PMX inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Data Presentation

Crystallographic Data for Plasmepsin X in Complex with UCB7362

The crystal structure of P. falciparum Plasmepsin X (PMX) in complex with UCB7362 has been determined to a resolution of 2.85 Å. The structure is deposited in the Protein Data Bank (PDB) with the accession code 8DSR.

Parameter Value Reference
PDB ID8DSR
Resolution2.85 Å
R-Value Work0.234
R-Value Free0.280
Space GroupNot specified in search results
Unit Cell DimensionsNot specified in search results
Inhibitor Potency and Selectivity

UCB7362 exhibits high potency against Plasmepsin X and selectivity over related human aspartic proteases.

Compound Assay IC50 (nM) Reference
UCB7362Plasmepsin X (biochemical)7
UCB7362P. falciparum 3D7 (in vitro)10
UCB7362Cathepsin D3889
UCB7362Renin>10,000

Experimental Protocols

The following protocols are based on methodologies reported for the crystallization and structure determination of Plasmepsin X in complex with various inhibitors.

Protein Expression and Purification

Recombinant Plasmepsin X zymogen (pro-PMX) from P. falciparum can be expressed in a soluble and stable form using a mammalian expression system, such as HEK cells.

  • Gene Synthesis and Cloning : A synthetic gene encoding the pro-PMX of P. falciparum 3D7, codon-optimized for Homo sapiens expression, is cloned into a suitable mammalian expression vector.

  • Transfection : The expression vector is transiently transfected into HEK293 cells.

  • Protein Expression and Harvest : The cells are cultured, and the secreted pro-PMX is harvested from the cell culture supernatant.

  • Purification : The pro-PMX is purified from the supernatant using affinity and size-exclusion chromatography.

  • Activation : The purified pro-PMX zymogen is auto-activated to mature PMX (m-PMX) under appropriate acidic conditions.

Crystallization of the PMX-UCB7362 Complex
  • Complex Formation : Purified and activated m-PMX is incubated with a molar excess of UCB7362 to ensure complete complex formation.

  • Crystallization Screening : The PMX-UCB7362 complex is subjected to high-throughput crystallization screening using various commercially available screens and conditions. The sitting-drop vapor diffusion method at 20°C is a common technique.

  • Crystal Optimization : Promising initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For a related plasmepsin, crystals were grown in a solution containing 15% PEG 4000 and 200 mM ammonium (B1175870) sulfate (B86663) in 100 mM sodium acetate (B1210297) pH 4.5.

X-ray Data Collection and Processing
  • Crystal Cryo-protection : Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

  • Data Collection : X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron beamline.

  • Data Processing : The collected diffraction images are processed using standard crystallographic software to integrate the reflection intensities and scale the data.

Structure Determination and Refinement
  • Structure Solution : The structure of the PMX-UCB7362 complex is solved by molecular replacement using a previously determined structure of apo Plasmepsin X as a search model.

  • Model Building and Refinement : The initial model is iteratively rebuilt and refined using crystallographic software to improve the fit to the electron density map and the overall quality of the structure.

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_crystallography X-ray Crystallography cluster_drug_design Drug Development p1 Gene Cloning p2 HEK Cell Transfection p1->p2 p3 Protein Expression p2->p3 p4 Purification p3->p4 p5 Activation p4->p5 c1 Complex Formation (PMX + UCB7362) p5->c1 Mature PMX c2 Crystallization c1->c2 c3 X-ray Data Collection c2->c3 c4 Structure Solution c3->c4 c5 Refinement c4->c5 s1 Structure-Based Drug Design c5->s1 3D Structure

Caption: Experimental workflow for the X-ray crystallography of the Plasmepsin X-UCB7362 complex.

logical_relationship A Plasmepsin X (Essential Malarial Protease) C PMX-UCB7362 Complex (Structural Analysis) A->C B UCB7362 (Potent Inhibitor) B->C D Understanding of: - Binding Mode - Key Interactions - Conformational Changes C->D E Rational Design of Novel Antimalarials D->E

Caption: Logical relationship from structural data to drug development.

References

Troubleshooting & Optimization

Technical Support Center: (2R,4R)-UCB7362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with (2R,4R)-UCB7362, with a focus on addressing common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMSO. Is it soluble?

A1: Yes, this compound is generally considered soluble in DMSO. The compound has been successfully characterized using NMR spectroscopy in DMSO-d6, which indicates a sufficient level of solubility for experimental stock solutions.[1][2] However, the rate of dissolution can be influenced by the purity of the compound, the specific salt form, and the grade of DMSO used. If you are experiencing difficulties, please refer to our detailed experimental protocol for preparing stock solutions.

Q2: My this compound dissolved in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening?

A2: This is a common phenomenon known as "crashing out" and is expected for compounds with low aqueous solubility.[3] DMSO is a strong organic solvent that can dissolve many nonpolar compounds.[3] When a concentrated DMSO stock solution is diluted into an aqueous buffer like cell culture media, the polarity of the solvent system increases significantly.[3] This change in polarity can cause the compound to precipitate out of the solution because it is no longer soluble in the high-water content environment.[3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: To minimize solvent-induced artifacts and cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%.[4] The exact tolerance can vary between cell lines.

Q4: Can I warm the solution to help dissolve my this compound?

A4: Gentle warming, for instance to 37°C, can aid in the dissolution of the compound.[3] However, prolonged exposure to heat can potentially degrade the compound, so this should be done with caution and for a minimal amount of time.

Q5: What should I do if I consistently see precipitation at my desired final concentration?

A5: If you observe persistent precipitation, it is likely that your final working concentration exceeds the aqueous solubility limit of this compound under your specific experimental conditions.[5] You may need to lower the final concentration of the compound in your assay. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific medium.[4][5]

Physicochemical and Solubility Data

The following table summarizes key physicochemical and solubility properties of this compound.

PropertyValueSource
Molecular Weight ( g/mol , free base)480[1]
Salt FormHydrochloride[1]
pKa8.1[1]
log D (pH 7.4)1.3[1]
log P2.1[1]
Predicted Water Solubility0.017 mg/mL[6]
Solubility in FaSSIF/FeSSIF (as HCl salt)1156/1021 µM[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound (480 g/mol for the free base), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol for Diluting this compound into Aqueous Media
  • Prepare Intermediate Dilutions in DMSO: It is recommended to first prepare a series of intermediate dilutions from your concentrated stock solution in pure DMSO.[3] This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[3]

  • Pre-warm Aqueous Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C, as solubility can be temperature-dependent.[4]

  • Add DMSO Stock to Aqueous Medium: Critically, always add the DMSO stock solution to the aqueous buffer, not the other way around.[3]

  • Rapid Mixing: Immediately after adding the DMSO stock, ensure rapid and uniform dispersion by vortexing or pipetting the solution vigorously.[3] This can help to prevent the formation of a precipitate.

Troubleshooting and Visualization

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.

G start Start: this compound Precipitation Observed check_stock Is the 10 mM DMSO stock solution clear? start->check_stock re_dissolve_stock Troubleshoot Stock Solution: - Vortex vigorously - Gentle warming (37°C) - Brief sonication check_stock->re_dissolve_stock No stock_ok Stock solution is clear check_stock->stock_ok Yes re_dissolve_stock->check_stock check_dilution Precipitation upon dilution in aqueous buffer? stock_ok->check_dilution optimize_dilution Optimize Dilution Protocol: - Pre-warm aqueous media (37°C) - Add DMSO stock to aqueous buffer (not reverse) - Mix vigorously immediately - Use intermediate DMSO dilutions check_dilution->optimize_dilution Yes solution_clear Solution is clear. Proceed with experiment. check_dilution->solution_clear No still_precipitates Still precipitates? optimize_dilution->still_precipitates lower_conc Lower Final Concentration: - Final concentration likely exceeds aqueous solubility limit. - Perform a solubility test to determine max soluble concentration. still_precipitates->lower_conc Yes still_precipitates->solution_clear No lower_conc->solution_clear

Caption: Troubleshooting workflow for this compound solubility.

Mechanism of Action of this compound

This compound is an inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in the malaria parasite Plasmodium falciparum.[6][7][8][9] PMX plays a crucial role in the parasite's life cycle, specifically in the egress from and invasion of red blood cells.[6] By inhibiting PMX, this compound disrupts this cycle.[6]

G ucb This compound inhibition Inhibition ucb->inhibition pmx Plasmepsin X (PMX) (Aspartyl Protease) egress Merozoite Egress from Erythrocytes pmx->egress Enables invasion Merozoite Invasion of Erythrocytes pmx->invasion Enables inhibition->pmx disruption Disruption of Parasite Life Cycle egress->disruption invasion->disruption

Caption: Mechanism of action of this compound.

References

Improving the half-life of UCB7362 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo half-life of UCB7362. Our aim is to help you diagnose potential issues in your pharmacokinetic studies and provide actionable strategies for improvement.

Troubleshooting Guide

Issue: Observed half-life of UCB7362 is shorter than anticipated.

Possible Cause 1: Rapid Hepatic Metabolism

UCB7362 is known to be cleared primarily through hepatic metabolism. If the observed half-life is unexpectedly short, it may be due to high metabolic activity in the in vivo model or in vitro system being used.

Troubleshooting Steps:

  • Confirm Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the same species as your in vivo model. This will help determine the intrinsic clearance of UCB7362.

  • Identify Metabolic Hotspots: In vitro metabolite identification studies have shown that the primary sites of oxidative metabolism on UCB7362 are the cyanobenzamide ring and the methyl-substituted tetrahydropyran (B127337) (THP) ring.[1][2] Confirm if your in vivo model is producing metabolites consistent with these findings.

  • Consider Enzyme Induction: Pre-treatment of animals with other compounds could induce the expression of metabolic enzymes, leading to faster clearance of UCB7362. Review the dosing history of the animals.

Possible Cause 2: High Unbound Fraction in Plasma

A higher unbound fraction of a drug in plasma can lead to increased availability for metabolism and clearance, resulting in a shorter half-life.

Troubleshooting Steps:

  • Measure Plasma Protein Binding: Determine the plasma protein binding of UCB7362 in the species being studied. Published data indicates that human plasma protein binding for UCB7362 is 74.1%.[1] Significant deviations from this value in your model could explain altered pharmacokinetics.

  • Assess Formulation Effects: The formulation used to administer UCB7362 can influence its absorption and distribution, which can in turn affect its half-life. Ensure the formulation is appropriate for the route of administration and is not causing precipitation or altered binding.

Possible Cause 3: Active Transport and Efflux

Active transport into and out of hepatocytes can influence the rate of metabolism. UCB7362 has shown a high efflux ratio in Caco-2 cells, suggesting the involvement of transporters.[1][2]

Troubleshooting Steps:

  • Evaluate Transporter Interactions: If rapid clearance persists despite moderate metabolic stability, consider investigating interactions with uptake and efflux transporters (e.g., P-glycoprotein, BCRP) that are highly expressed in the liver of the species being studied.

Frequently Asked Questions (FAQs)

Q1: What is the known half-life of UCB7362?

The predicted human half-life of UCB7362 is considered to be relatively short, which has been a point of focus for optimization in its development as an antimalarial.[1][3] In preclinical species, the half-life varies. For example, in dogs and cynomolgus monkeys, UCB7362 showed moderate clearance, while in rats, it exhibited moderate-to-high clearance.[1]

Q2: What are the primary metabolic pathways for UCB7362?

The main route of elimination for UCB7362 is hepatic metabolic clearance.[1] In vitro studies using hepatocytes from humans and preclinical species have identified that metabolism primarily occurs via oxidative pathways on two main sites: the distal cyanobenzamide ring and the methyl-substituted tetrahydropyran (THP) ring.[1][2]

Q3: How can the half-life of UCB7362 be improved?

Improving the half-life of UCB7362 primarily involves reducing its metabolic clearance. This can be approached through two main strategies:

  • Chemical Modification: Modifying the chemical structure at the known metabolic "soft spots" (the cyanobenzamide and methyl-THP rings) can "harden" the molecule against enzymatic degradation.[4] For example, introducing electron-withdrawing groups or replacing susceptible hydrogens with fluorine can block sites of oxidation.

  • Formulation Strategies: While not altering the intrinsic clearance, formulation changes can extend the apparent half-life. Creating a depot formulation for subcutaneous injection can slow the absorption of the compound into the systemic circulation, thereby prolonging its presence in the body.[5][6]

Q4: Does UCB7362 have any significant drug-drug interactions?

UCB7362 has a low risk of causing drug-drug interactions through inhibition of major cytochrome P450 enzymes. At a concentration of 20 μM, it showed ≤20% inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP3A4. However, it did show moderate inhibition of CYP2D6 (45% at 20 μM).[1][2] Researchers should be mindful of this when co-administering UCB7362 with drugs that are primarily cleared by CYP2D6.

Q5: What in vitro assays are recommended to investigate the short half-life of UCB7362?

To understand the cause of a short half-life, the following in vitro assays are recommended:

  • Liver Microsomal Stability Assay: This assay assesses metabolism by Phase I enzymes, primarily cytochrome P450s.[7]

  • Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolic stability, including both Phase I and Phase II metabolism.[8][9]

  • Metabolite Identification: Incubating UCB7362 with liver microsomes or hepatocytes followed by LC-MS/MS analysis can identify the major metabolites and pinpoint the sites of metabolic liability.[10][11]

  • Plasma Protein Binding Assay: This will determine the fraction of unbound drug available for clearance.

Data Presentation

Table 1: In Vitro ADME Properties of UCB7362

ParameterSpeciesValueReference
Plasma Protein Binding Human74.1%[1]
Mouse62.7%[1]
Rat55.7%[1]
Dog41.2%[1]
Cynomolgus Monkey70.8%[1]
Intrinsic Clearance (Clint) in Hepatocytes Human4 µL/min/10⁶ cells[1]
Mouse42 µL/min/10⁶ cells[1]
Rat66 µL/min/10⁶ cells[1]
Dog7 µL/min/10⁶ cells[1]
Cynomolgus Monkey24 µL/min/10⁶ cells[1]
CYP450 Inhibition (at 20 µM) CYP2D645%[1][2]
Other Isoforms≤20%[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of UCB7362

SpeciesDosing RouteClearance (% of Liver Blood Flow)Volume of Distribution (Vss, L/kg)
Rat IV~60%-
Dog IV<50%8
Cynomolgus Monkey IV<50%3

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) of UCB7362 mediated by Phase I enzymes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from the species of interest, e.g., human, rat) and a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add UCB7362 to the mixture to a final concentration of 1 µM. In a separate set of tubes, add the NADPH-regenerating system to initiate the metabolic reaction. For the negative control (T=0), add the stop solution immediately after adding UCB7362.

  • Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile (B52724) with an internal standard) to terminate the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of UCB7362 in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of UCB7362 remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. Intrinsic clearance can then be calculated from the half-life.

Protocol 2: Identification of Metabolic Soft Spots

Objective: To identify the major metabolites of UCB7362 and determine the sites of metabolic modification.

Methodology:

  • Incubation: Perform a scaled-up version of the microsomal stability assay with a higher concentration of UCB7362 and a longer incubation time to generate sufficient quantities of metabolites.

  • Sample Analysis: Analyze the samples using high-resolution LC-MS/MS.

  • Metabolite Detection: Compare the chromatograms of the incubated samples with the T=0 sample to identify peaks corresponding to potential metabolites.

  • Structural Elucidation: Use the accurate mass and fragmentation patterns from the MS/MS data to propose structures for the metabolites. Common metabolic transformations to look for include hydroxylation, N-dealkylation, and oxidation.

  • Confirmation: If possible, synthesize predicted metabolite standards to confirm their identity by comparing retention times and fragmentation patterns.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study cluster_analysis Data Analysis & Strategy microsomes Liver Microsomes stability_assay Metabolic Stability Assay microsomes->stability_assay hepatocytes Hepatocytes hepatocytes->stability_assay metabolite_id Metabolite ID stability_assay->metabolite_id correlation In Vitro-In Vivo Correlation metabolite_id->correlation animal_model Animal Model Dosing pk_sampling PK Blood Sampling animal_model->pk_sampling bioanalysis Bioanalysis (LC-MS/MS) pk_sampling->bioanalysis pk_parameters Calculate PK Parameters (t½, CL, Vd) bioanalysis->pk_parameters pk_parameters->correlation strategy Develop Half-Life Extension Strategy correlation->strategy signaling_pathway cluster_soft_spots Metabolic Soft Spots UCB7362_circ UCB7362 in Systemic Circulation UCB7362_liver UCB7362 in Hepatocytes UCB7362_circ->UCB7362_liver Hepatic Uptake Metabolism Metabolism (CYP-mediated Oxidation) UCB7362_liver->Metabolism Metabolites Inactive Metabolites Metabolism->Metabolites spot1 Cyanobenzamide Ring Metabolism->spot1 spot2 Methyl-THP Ring Metabolism->spot2 Elimination Elimination Metabolites->Elimination

References

Technical Support Center: Overcoming UCB7362 Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying resistance to UCB7362 in Plasmodium falciparum. UCB7362 is a potent, orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in the parasite.[1][2][3][4] While published studies have shown UCB7362 to be effective against various drug-resistant strains with no observed cross-resistance, this guide is designed to proactively address challenges that may arise during in-house resistance selection studies or in the event of novel resistance emergence.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the IC50 of UCB7362 in our long-term P. falciparum culture. Could this be resistance?

A1: Yes, a consistent and statistically significant increase in the 50% inhibitory concentration (IC50) is a primary indicator of developing drug resistance. This typically occurs through the selection of parasites with spontaneous mutations that provide a survival advantage under drug pressure. It is crucial to regularly monitor the IC50 to detect any shifts in parasite susceptibility.

Q2: What are the potential molecular mechanisms of resistance to UCB7362?

A2: Given that UCB7362 targets Plasmepsin X (PMX), two primary resistance mechanisms are plausible:

  • Target-Based Mutations: Single nucleotide polymorphisms (SNPs) in the gene encoding Plasmepsin X (PfPMX) could alter the protein's structure, reducing the binding affinity of UCB7362. This is a common resistance mechanism for targeted antimalarials.

  • Altered Drug Efflux or Metabolism: Increased expression or activity of transporter proteins, such as the P. falciparum multidrug resistance gene 1 (PfMDR1), could lead to the efflux of UCB7362 from the parasite, preventing it from reaching its target.

Q3: We have selected for a resistant parasite line. How can we confirm the genetic basis of resistance?

A3: Confirmation involves a combination of molecular techniques:

  • Comparative Genomics: Perform whole-genome sequencing on both the resistant line and the parental sensitive strain. This can help identify mutations, such as SNPs or copy number variations (CNVs), that are unique to the resistant parasite.

  • Candidate Gene Sequencing: Based on the hypothesized mechanism, sequence the PfPMX gene to identify potential mutations. Also, sequence other genes commonly associated with drug resistance, such as pfcrt and pfmdr1.

  • Transcriptomic Analysis: Use quantitative PCR (qPCR) or RNA-seq to compare the expression levels of transporter genes (e.g., pfmdr1) between the resistant and sensitive lines.

Q4: We've identified a mutation in the PfPMX gene. How do we validate its role in conferring resistance?

A4: The gold standard for validating a mutation's role is through reverse genetics. Using gene-editing tools like CRISPR/Cas9, introduce the specific mutation into a drug-sensitive parental strain. Then, perform in vitro drug susceptibility assays to determine if the engineered parasites exhibit an increased IC50 for UCB7362 compared to the unmodified parental strain.

Troubleshooting Guide

This guide addresses common issues encountered during UCB7362 resistance studies.

Problem Potential Cause Recommended Solution
High Variability in IC50 Values 1. Inconsistent Parasite Synchronization: Assaying parasites at different life cycle stages can lead to variable results. 2. Fluctuations in Hematocrit: Variations in red blood cell density affect parasite growth and apparent drug efficacy. 3. Inaccurate Drug Dilutions: Errors in preparing drug stocks or serial dilutions are a common source of variability.1. Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. 2. Maintain a consistent hematocrit (e.g., 2%) in all wells of the assay plate. 3. Prepare fresh serial dilutions of UCB7362 for each experiment from a validated stock solution.
Loss of Resistant Phenotype 1. Fitness Cost of Mutation: The resistance-conferring mutation may be disadvantageous in the absence of the drug, causing sensitive parasites to outcompete resistant ones. 2. Culture Contamination: Contamination with a sensitive strain can mask the resistant phenotype.1. Maintain the resistant parasite line under continuous drug pressure with a maintenance concentration of UCB7362. 2. Regularly check the culture for contamination and perform a clonal selection of the resistant line if necessary.
No Resistance After Prolonged Drug Pressure 1. Insufficient Drug Concentration: The concentration of UCB7362 may be too high, killing all parasites, or too low, not providing enough selective pressure. 2. Low Parasite Inoculum: The starting parasite population may not be large enough to contain spontaneous resistant mutants.1. Start resistance selection using a concentration around the IC90 and gradually increase it as the parasites adapt. 2. Use a high initial parasite inoculum (e.g., >10^7 parasites) to increase the probability of selecting for rare resistant mutants.

Key Experimental Protocols

In Vitro Drug Susceptibility Assay (SYBR Green I-Based)

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds.

Objective: To measure the concentration of UCB7362 that inhibits P. falciparum growth by 50%.

Methodology:

  • Parasite Culture: Maintain synchronized P. falciparum cultures (e.g., 3D7 strain) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Plate Preparation: In a 96-well plate, add serial dilutions of UCB7362 in duplicate. Include positive controls (parasites with no drug) and negative controls (uninfected red blood cells).

  • Incubation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well to lyse the red blood cells and stain the parasite DNA.

  • Reading: Incubate the plate in the dark for 1-2 hours. Read the fluorescence on a plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Subtract the background fluorescence from the negative controls. Plot the fluorescence values against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sequencing of the PfPMX Gene

Objective: To identify mutations in the Plasmepsin X gene that may be associated with UCB7362 resistance.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both the UCB7362-sensitive (parental) and UCB7362-resistant parasite lines.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the PfPMX gene in overlapping fragments.

  • PCR Amplification: Perform PCR for each fragment using the extracted gDNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and sensitive strains to a reference PfPMX sequence. Identify any nucleotide changes that result in an amino acid substitution in the resistant line.

Visualizations

G cluster_0 UCB7362 Action & Resistance UCB7362 UCB7362 Inhibition Inhibition UCB7362->Inhibition PMX Plasmepsin X (PMX) Egress Parasite Egress & Invasion PMX->Egress Controls Inhibition->PMX Mutation PfPMX Gene Mutation Mutation->PMX Alters Target Efflux Increased Efflux (e.g., via PfMDR1) Efflux->UCB7362 Removes Drug

Caption: Hypothetical signaling pathway for UCB7362 action and resistance.

G start Start: Suspected Resistance (Increased IC50) culture Isolate & Clone Resistant Parasite Line start->culture dna_rna Extract gDNA & RNA from Resistant and Sensitive Lines culture->dna_rna wgs Whole Genome Sequencing (WGS) dna_rna->wgs qpcr qPCR for Transporter Genes dna_rna->qpcr pmx_seq Sequence Candidate Gene (PfPMX) dna_rna->pmx_seq analysis Comparative Analysis: Identify Mutations/ Expression Changes wgs->analysis qpcr->analysis pmx_seq->analysis validation Validate Candidate Gene via Reverse Genetics (CRISPR/Cas9) analysis->validation

Caption: Experimental workflow for identifying resistance mechanisms.

G start Problem: High IC50 Variability q1 Is parasite culture tightly synchronized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are drug dilutions fresh and accurate? a1_yes->q2 sol1 Action: Re-synchronize culture to ring stage. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is hematocrit consistent across wells? a2_yes->q3 sol2 Action: Prepare fresh dilutions from validated stock. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node If issues persist, review assay reader and liquid handling. a3_yes->end_node sol3 Action: Adjust all wells to a consistent hematocrit. a3_no->sol3 sol3->end_node

Caption: Troubleshooting logic for high IC50 variability.

References

Technical Support Center: UCB7362 Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of UCB7362 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of UCB7362?

UCB7362 is an orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease of the malaria parasite Plasmodium falciparum.[1] It is being investigated as an antimalarial drug.[1] UCB7362 binds to and inhibits PMX, thereby disrupting the parasite's life cycle.[1]

Q2: What are the known primary off-target effects of UCB7362 in human cells?

During its development, UCB7362 was optimized to improve its off-target safety profile.[2][3] However, it is known to interact with human aspartyl proteases, specifically Cathepsin D (Cat D) and Renin. A significant improvement in selectivity against these proteases was achieved during the optimization of the compound.

Q3: Why are Cathepsin D and Renin considered important off-targets?

Cathepsin D is a lysosomal enzyme present in many cell types, while Cathepsin E is found in the gut and red blood cells. Inhibition of these proteases could have toxicological consequences. Renin is a key enzyme in the renin-angiotensin system, which regulates blood pressure and fluid balance. Off-target inhibition of renin could potentially lead to cardiovascular side effects.

Q4: How can I assess the off-target effects of UCB7362 in my cellular model?

Several methods can be employed to evaluate off-target effects:

  • Enzymatic Assays: Directly measure the inhibitory activity of UCB7362 against purified human Cathepsin D and Renin.

  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement of UCB7362 with Cathepsin D within intact cells by assessing changes in protein thermal stability.

  • Kinome Profiling: To ensure broader selectivity, especially if your cellular model shows unexpected phenotypes, a kinome-wide screen can identify other potential off-target kinases.

  • Phenotypic Assays: Compare the cellular effects of UCB7362 with the known consequences of inhibiting its primary target and its off-targets.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected cytotoxicity in uninfected human cells. Off-target inhibition of essential host cell proteases like Cathepsin D.1. Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line. 2. Compare the CC50 to the on-target IC50 against P. falciparum. A large therapeutic window suggests lower off-target toxicity. 3. Assess lysosomal health and function in treated cells.
Discrepancy between enzymatic inhibition and cellular effects. Poor cell permeability of UCB7362 or rapid metabolism.1. Confirm intracellular concentrations of UCB7362 using LC-MS/MS. 2. Use CETSA to verify target engagement within the cell.
Variability in experimental results. Inconsistent cell culture conditions or reagent quality.1. Ensure consistent cell passage number, density, and growth phase. 2. Use freshly prepared reagents and validate their activity. 3. Include appropriate positive and negative controls in all assays.
Difficulty in interpreting signaling pathway alterations. Complex interplay between on-target and off-target effects.1. Use a systems biology approach, such as proteomics or transcriptomics, to get a global view of cellular changes. 2. Compare the effects of UCB7362 with those of more selective inhibitors of the suspected off-target pathways.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of UCB7362 and a Precursor Compound

Compound Target IC50 (nM)
UCB7362Plasmepsin X (PMX)7
UCB7362P. falciparum 3D7 (in vitro)10
UCB7362Cathepsin D3889
UCB7362Renin>10,000
Compound 3 (precursor)Cathepsin D64
Compound 3 (precursor)Renin180

Data sourced from Lowe et al., J Med Chem, 2022.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Cathepsin D Target Engagement

This protocol outlines the steps to verify the binding of UCB7362 to Cathepsin D in a cellular context.

  • Cell Culture and Treatment:

    • Culture a human cell line known to express Cathepsin D (e.g., HeLa, HEK293) to 70-80% confluency.

    • Treat cells with UCB7362 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a specific antibody against Cathepsin D.

    • Quantify the band intensities and plot the normalized soluble protein fraction against the temperature to generate melting curves. A shift in the melting curve for UCB7362-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: In Vitro Cathepsin D Activity Assay (Fluorometric)

This protocol measures the direct inhibitory effect of UCB7362 on Cathepsin D activity.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).

    • Prepare a stock solution of a fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2).

    • Prepare serial dilutions of UCB7362.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer, purified human Cathepsin D enzyme, and UCB7362 at various concentrations.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity (e.g., Ex/Em = 328/460 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of UCB7362.

    • Plot the percentage of inhibition against the logarithm of the UCB7362 concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_incell In-Cell Assessment cluster_data Data Analysis enzymatic_assay Enzymatic Assays (Cathepsin D, Renin) ic50 Determine IC50/EC50 enzymatic_assay->ic50 kinome_profiling Kinome Profiling selectivity Assess Selectivity Profile kinome_profiling->selectivity cetsa Cellular Thermal Shift Assay (CETSA) cetsa->ic50 phenotypic_assay Phenotypic Assays western_blot Western Blot (Downstream Effectors) phenotypic_assay->western_blot pathway_analysis Pathway Analysis western_blot->pathway_analysis start Start: UCB7362 Treatment start->enzymatic_assay start->kinome_profiling start->cetsa start->phenotypic_assay

Caption: Workflow for investigating UCB7362 off-target effects.

renin_angiotensin_system angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i cleavage angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii cleavage at1_receptor AT1 Receptor angiotensin_ii->at1_receptor activates vasoconstriction Vasoconstriction aldosterone Aldosterone Secretion renin Renin renin->angiotensin_i ace ACE ace->angiotensin_ii at1_receptor->vasoconstriction at1_receptor->aldosterone ucb7362 UCB7362 ucb7362->renin inhibits (off-target)

Caption: Potential off-target inhibition of the Renin-Angiotensin System by UCB7362.

troubleshooting_logic start Unexpected Cellular Phenotype Observed is_on_target Is the phenotype consistent with Plasmepsin X inhibition in host cells? start->is_on_target is_off_target Could it be due to Cathepsin D/Renin inhibition? is_on_target->is_off_target No on_target_effect Likely an on-target effect or a novel mechanism. is_on_target->on_target_effect Yes off_target_investigation Investigate Off-Target Effects: - CETSA for Cathepsin D - Renin activity assay - Use specific inhibitors as controls is_off_target->off_target_investigation Yes other_off_target Consider other off-targets: - Kinome screen - Proteomics is_off_target->other_off_target No

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

Technical Support Center: Optimizing UCB7362 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB7362. Our goal is to help you optimize experimental conditions for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is UCB7362 and what is its mechanism of action?

A1: UCB7362 is an orally active and potent small-molecule inhibitor of Plasmepsin X (PMX), an essential aspartyl protease found in the malaria parasite Plasmodium falciparum.[1][2][3][4][5] PMX plays a crucial role in the parasite's life cycle, specifically in the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes.[1][6] UCB7362 acts by binding to the substrate-binding site of PMX, thereby inhibiting its enzymatic activity and disrupting the parasitic life cycle.[6][7]

Q2: What is an IC50 value and why is it important for my research on UCB7362?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug, such as UCB7362, that is required to inhibit a specific biological process (e.g., enzyme activity or parasite growth) by 50%.[8][9] Determining the IC50 is a critical step in drug development as it helps to assess the efficacy of the compound and allows for comparison with other potential drug candidates.

Q3: What are the reported IC50 values for UCB7362?

A3: The potency of UCB7362 has been characterized in various assays. It is important to consider the assay type when comparing IC50 values.

Assay TypeTarget/OrganismReported IC50
Biochemical AssayPlasmepsin X (PMX)7 nM[1][3]
in vitro Growth Inhibition Assay (LDH)P. falciparum 3D710 nM[1]
Biochemical AssayPlasmepsin IX (PMIX)142 nM[3][6]
Biochemical AssayCathepsin D3889 nM[3][7]
Biochemical AssayRenin>10,000 nM[3][7]

Q4: Which signaling pathway is affected by UCB7362?

A4: UCB7362 targets the Plasmepsin X (PMX) enzymatic pathway, which is critical for the maturation of key proteins involved in the egress and invasion of P. falciparum merozoites. PMX is known to process and activate other proteases like SUB1, which are essential for the breakdown of the parasitophorous vacuole and the host red blood cell membrane, allowing the parasite to be released and infect new cells.[1][6]

G cluster_parasite P. falciparum Merozoite UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX Inhibits SUB1_zymogen SUB1 (zymogen) PMX->SUB1_zymogen Cleaves & Activates SUB1_active SUB1 (active) SUB1_zymogen->SUB1_active Egress_Invasion_Proteins Egress & Invasion Proteins SUB1_active->Egress_Invasion_Proteins Processes Egress_Invasion Merozoite Egress & Invasion Egress_Invasion_Proteins->Egress_Invasion Mediates

Caption: Inhibitory action of UCB7362 on the Plasmepsin X signaling pathway.

Troubleshooting Guide for IC50 Determination

This guide addresses common issues encountered during IC50 determination experiments with UCB7362.

Issue 1: High variability between replicate wells.

  • Possible Cause:

    • Inconsistent cell seeding or parasite density.

    • Pipetting errors during the addition of UCB7362 or assay reagents.

    • "Edge effects" in the microplate, where wells on the perimeter behave differently from interior wells.

  • Troubleshooting Steps:

    • Ensure your parasite culture is well-synchronized and thoroughly mixed before plating to ensure a uniform density in each well.

    • Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, dispense them below the surface of the liquid in the well and gently mix.

    • To minimize edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill them with sterile media or PBS.

Issue 2: The dose-response curve is flat or does not reach 50% inhibition.

  • Possible Cause:

    • The concentration range of UCB7362 is too low.

    • The compound has degraded due to improper storage or handling.

    • The parasite strain used is resistant to UCB7362.

  • Troubleshooting Steps:

    • Conduct a preliminary range-finding experiment using a broad range of UCB7362 concentrations (e.g., 0.1 nM to 10 µM) to identify the inhibitory range.

    • Ensure that the UCB7362 stock solution is stored correctly and prepare fresh dilutions for each experiment.

    • Verify the sensitivity of your P. falciparum strain to UCB7362. If resistance is suspected, consider testing a known sensitive strain as a positive control.

Issue 3: The dose-response curve shows inhibition greater than 100% or cell viability above the control.

  • Possible Cause:

    • At very low concentrations, some compounds can have a stimulatory effect on cell growth (hormesis).

    • Contamination of the cell culture or reagents.

    • Errors in background subtraction during data analysis.

  • Troubleshooting Steps:

    • If hormesis is observed, it is a real biological effect and should be modeled with an appropriate non-linear regression curve fit.

    • Regularly check your cell cultures for contamination. Use sterile techniques and fresh reagents.

    • Ensure that you have appropriate controls (e.g., wells with media only, wells with vehicle control) and that background is correctly subtracted.

Issue 4: The IC50 value is significantly different from published values.

  • Possible Cause:

    • Differences in experimental protocols, such as incubation time, parasite density, or the specific assay used (e.g., LDH vs. hypoxanthine (B114508) incorporation).[6]

    • Variations in cell culture conditions.

    • The method of data analysis can influence the calculated IC50.[9]

  • Troubleshooting Steps:

    • Carefully review and standardize your experimental protocol. Ensure all parameters match established methods as closely as possible.

    • Maintain consistent cell culture conditions, including media composition, temperature, and CO2 levels.

    • Use a consistent and appropriate non-linear regression model to analyze your dose-response data. The log(inhibitor) vs. response (variable slope) model is commonly used.

Detailed Experimental Protocol: IC50 Determination of UCB7362 using a Lactate Dehydrogenase (LDH) Assay

This protocol is a general guideline for determining the IC50 of UCB7362 against the asexual blood stage of P. falciparum.

1. Materials and Reagents:

  • UCB7362

  • P. falciparum culture (e.g., 3D7 strain), synchronized at the ring stage

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)

  • Human red blood cells (O+)

  • DMSO (for dissolving UCB7362)

  • 96-well microplates

  • LDH assay reagents (Malstat reagent, NBT/PES solution)

2. Experimental Workflow Diagram:

G cluster_workflow IC50 Determination Workflow start Start prep_compound Prepare UCB7362 Serial Dilutions start->prep_compound prep_parasites Prepare Synchronized Parasite Culture start->prep_parasites plate_cells Plate Parasites and Add Compound prep_compound->plate_cells prep_parasites->plate_cells incubate Incubate for 72 hours plate_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_reagents Add LDH Assay Reagents lyse_cells->add_reagents read_plate Measure Absorbance add_reagents->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Why is my UCB7362 compound showing low potency in vitro?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the antimalarial compound UCB7362. The information is tailored for scientists and drug development professionals encountering issues with in vitro potency.

Troubleshooting Guide: Low Potency of UCB7362 in vitro

Published literature indicates that UCB7362 exhibits high potency against Plasmodium falciparum in vitro. If you are observing lower than expected potency, this guide will help you troubleshoot potential experimental factors that may be influencing your results.

Summary of Reported in vitro Potency of UCB7362

Assay TypeTarget/Cell LineReported IC₅₀
Biochemical AssayRecombinant Plasmepsin X (PMX)7 nM[1]
Cell-Based AssayP. falciparum 3D7 (LDH Growth Inhibition)10 nM[1]
Potential Cause 1: Issues with the Compound
Specific Problem Possible Reason Recommended Solution
Compound degradationImproper storage, multiple freeze-thaw cycles, or instability in solvent.Store UCB7326 as recommended by the supplier, aliquot stock solutions to minimize freeze-thaw cycles, and prepare fresh dilutions for each experiment.
Inaccurate concentrationErrors in weighing, dilution calculations, or pipette calibration.Verify the calibration of balances and pipettes. Prepare a fresh stock solution and perform serial dilutions carefully.
Compound precipitation in mediaLow solubility of the compound in the assay medium.Visually inspect for precipitate under a microscope. Ensure the final solvent concentration (e.g., DMSO) is low and does not affect parasite viability.[2]
Potential Cause 2: Issues with the Cellular Assay (P. falciparum LDH Growth Inhibition Assay)
Specific Problem Possible Reason Recommended Solution
Unhealthy parasite cultureHigh parasitemia, nutrient depletion, or accumulation of metabolic waste.Maintain a healthy, asynchronous culture with regular media changes. Use parasites from a fresh culture for assays.
Inconsistent parasite numberInaccurate counting or uneven distribution of parasites in the plate.Ensure a homogenous parasite suspension before and during plating.
Variation in hematocritDifferent red blood cell densities can affect parasite growth.Standardize the hematocrit for all experiments.
Serum componentsSome lots of serum or serum substitutes (e.g., Albumax) can affect parasite growth or compound activity.[3][4]Test different batches of serum or Albumax for optimal parasite growth. Consider using human serum if issues persist with Albumax.
ContaminationMycoplasma or other microbial contamination can affect parasite health and assay results.Regularly test for mycoplasma contamination.
Potential Cause 3: Issues with the Biochemical Assay (Plasmepsin X FRET Assay)
Specific Problem Possible Reason Recommended Solution
Inactive enzymeImproper storage or handling of the recombinant Plasmepsin X.Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Substrate degradationInstability of the FRET-labeled peptide substrate.Prepare fresh substrate for each experiment and protect from light.
Assay buffer conditionsSuboptimal pH or ionic strength for enzyme activity.Ensure the assay buffer composition and pH are optimal for Plasmepsin X activity.
FRET signal interferenceCompound auto-fluorescence or quenching effects.Run controls with the compound alone to check for interference with the FRET signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UCB7362?

A1: UCB7362 is an inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum. PMX plays a crucial role in the parasite's lifecycle by processing and activating other key proteins, such as the subtilysin-like protease 1 (SUB1), which are necessary for the egress of merozoites from infected red blood cells and the subsequent invasion of new red blood cells. By inhibiting PMX, UCB7362 disrupts this cascade, leading to a blockage of parasite proliferation.

Q2: My IC₅₀ value for UCB7362 is significantly higher than the reported 10 nM in the P. falciparum LDH assay. What are the most common reasons for this?

A2: Several factors could contribute to this discrepancy. The most common issues are related to the health and synchronization of your parasite culture, the quality and batch of your serum or serum substitute (Albumax), and the accuracy of your compound dilutions. Ensure your parasites are healthy and in the ring stage at the start of the assay. It is also crucial to verify that your UCB7362 stock solution is at the correct concentration and has not degraded.

Q3: Can the solvent used to dissolve UCB7362 affect the assay?

A3: Yes, the solvent, typically DMSO, can impact the assay. High concentrations of DMSO can be toxic to the parasites. It is recommended to keep the final DMSO concentration in the assay well below 1%, and ideally at 0.5% or lower. Always include a vehicle control (media with the same concentration of DMSO as your test wells) to assess any solvent-related effects.

Q4: How can I be sure my Plasmepsin X enzyme is active in my biochemical assay?

A4: To confirm enzyme activity, always include a positive control (enzyme and substrate without any inhibitor) and a negative control (substrate only). The positive control should show a significant change in fluorescence over time, indicating substrate cleavage. You can also include a known, potent inhibitor of Plasmepsin X as a reference compound to validate your assay setup.

Experimental Protocols

Plasmodium falciparum Lactate Dehydrogenase (LDH) Growth Inhibition Assay

This protocol is adapted from established methods for assessing antimalarial drug susceptibility.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 mg/L gentamicin, and 50 mg/L hypoxanthine)

  • Washed human erythrocytes

  • UCB7362 stock solution (in DMSO)

  • 96-well microplates

  • LDH assay reagents:

    • MALSTAT reagent

    • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

Procedure:

  • Parasite Preparation: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% in complete culture medium with a 2% hematocrit.

  • Compound Dilution: Prepare a serial dilution of UCB7362 in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Plating: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the diluted UCB7362 to the respective wells. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • LDH Assay:

    • After incubation, lyse the cells by freeze-thawing the plate.

    • Prepare the LDH assay solution by mixing MALSTAT reagent and NBT/PES solution.

    • Add 100 µL of the LDH assay solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Plasmepsin X (PMX) FRET-Based Biochemical Assay

This protocol describes a general method for a FRET-based assay to measure the enzymatic activity of recombinant PMX.

Materials:

  • Recombinant Plasmepsin X (PMX)

  • FRET-labeled peptide substrate for PMX

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • UCB7362 stock solution (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant PMX and the FRET substrate in the assay buffer. Prepare serial dilutions of UCB7362 in the assay buffer.

  • Assay Plating: Add the diluted UCB7362 to the wells of the 384-well plate.

  • Enzyme Addition: Add the PMX solution to each well, except for the no-enzyme controls.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence change) for each concentration of UCB7362. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Visualizations

Plasmepsin_X_Signaling_Pathway cluster_parasite Plasmodium falciparum Merozoite cluster_host Host Red Blood Cell UCB7362 UCB7362 PMX Plasmepsin X (PMX) (Aspartyl Protease) UCB7362->PMX Inhibits SUB1_pro Pro-SUB1 (Inactive) PMX->SUB1_pro Cleaves & Activates SUB1_active SUB1 (Active Protease) Egress_Invasion_Proteins Egress & Invasion Substrates SUB1_active->Egress_Invasion_Proteins Cleaves Processed_Proteins Processed Effector Proteins Egress Merozoite Egress Processed_Proteins->Egress Promotes Invasion Merozoite Invasion Processed_Proteins->Invasion Promotes

Caption: Plasmepsin X signaling pathway in P. falciparum.

Troubleshooting_Workflow Start Observed Low Potency of UCB7362 Check_Compound Step 1: Verify Compound Integrity - Check storage - Prepare fresh stock - Confirm concentration Start->Check_Compound Check_Cellular_Assay Step 2: Scrutinize Cellular Assay - Parasite health & sync - Seeding density - Serum/Albumax quality Check_Compound->Check_Cellular_Assay If issue persists Resolve_Issue Potency Matches Published Data Check_Compound->Resolve_Issue If issue resolved Check_Biochemical_Assay Step 3: Examine Biochemical Assay - Enzyme activity - Substrate integrity - Buffer conditions Check_Cellular_Assay->Check_Biochemical_Assay If applicable & issue persists Check_Cellular_Assay->Resolve_Issue If issue resolved Check_Biochemical_Assay->Resolve_Issue If issue resolved Further_Investigation Consult Further Technical Support Check_Biochemical_Assay->Further_Investigation If issue persists

Caption: Troubleshooting workflow for low potency of UCB7362.

References

Technical Support Center: Strategies to Reduce UCB7362 Clearance in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound UCB7362. The focus is on understanding and mitigating the moderate-to-high clearance of UCB7362 observed in various animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms responsible for the clearance of UCB7362 in animal models?

A1: Preclinical data indicate that UCB7362 is predominantly cleared through hepatic metabolism.[1][2] In vitro studies using hepatocytes from rats, dogs, cynomolgus monkeys, and humans have confirmed that the primary elimination pathway is oxidative metabolism.[1][2] The main sites for this metabolic activity are the cyanobenzamide and the methyl tetrahydropyran (B127337) (THP) rings of the molecule.[1][2]

Additionally, UCB7362 exhibits a high efflux ratio in Caco-2 cell assays, which strongly suggests the involvement of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in its disposition.[1][2]

Q2: How does the clearance of UCB7362 vary across different animal species?

A2: The clearance of UCB7362 has been shown to differ among the preclinical species tested. It is characterized as moderate in dogs and cynomolgus monkeys, and moderate-to-high in rats.[1] A summary of the key pharmacokinetic parameters from intravenous (IV) and oral (PO) administration studies is provided in the table below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of UCB7362 in Preclinical Animal Models

ParameterRatDogCynomolgus Monkey
IV Administration
Dose (mg/kg)211
CL (mL/min/kg)331113
Vss (L/kg)3.03.13.0
T½ (h)1.13.83.1
Oral Administration
Dose (mg/kg)1055
Cmax (ng/mL)108813451133
Tmax (h)0.81.01.5
AUC (ng.h/mL)487275457345
Bioavailability (%)8110070

Data sourced from Lowe et al., J Med Chem, 2022.[1] CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Troubleshooting Guides

Issue 1: High in vivo clearance of UCB7362 is observed, leading to suboptimal exposure in pharmacokinetic studies.

Potential Causes:

  • Extensive Hepatic Metabolism: As the primary clearance route, rapid metabolism by cytochrome P450 (CYP450) enzymes can significantly reduce UCB7362's half-life.

  • Active Efflux Transport: High activity of transporters like P-gp and BCRP in the liver and intestines can lead to rapid excretion of the compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Clearance start High In Vivo Clearance Observed step1 Identify Specific Clearance Mechanisms start->step1 step2a CYP450 Reaction Phenotyping (In Vitro) step1->step2a step2b Efflux Transporter Substrate Assay (In Vitro) step1->step2b step3a Identify Primary Metabolizing CYP Isoforms step2a->step3a step3b Identify Specific Efflux Transporters (e.g., P-gp, BCRP) step2b->step3b step4 Implement Targeted Reduction Strategies step3a->step4 step3b->step4 step5a Co-administer Selective CYP Inhibitor step4->step5a step5b Co-administer Efflux Transporter Inhibitor step4->step5b step6 Evaluate UCB7362 Pharmacokinetics In Vivo step5a->step6 step5b->step6 end Optimized Exposure Achieved step6->end

Caption: Troubleshooting workflow for high UCB7362 clearance.

Experimental Protocols:

  • Protocol 1: In Vitro CYP450 Reaction Phenotyping This experiment aims to identify the specific CYP450 isoforms responsible for metabolizing UCB7362.

    • Materials: Pooled human liver microsomes (HLM), recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), UCB7362, NADPH regenerating system, and selective CYP450 inhibitors.

    • Procedure: a. Incubate UCB7362 (at a single concentration, e.g., 1 µM) with HLM in the presence of the NADPH regenerating system. b. In parallel, incubate UCB7362 with a panel of individual recombinant CYP450 enzymes. c. In a separate experiment, incubate UCB7362 with HLM in the presence of selective inhibitors for each major CYP isoform. d. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes). e. Quench the reaction and analyze the depletion of UCB7362 using LC-MS/MS.

    • Data Analysis: a. In the recombinant enzyme assay, the isoform that shows the highest rate of UCB7362 depletion is a primary candidate for its metabolism. b. In the inhibitor assay, a significant reduction in UCB7362 metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.

  • Protocol 2: In Vitro Efflux Transporter Substrate Identification This experiment determines if UCB7362 is a substrate of key efflux transporters like P-gp or BCRP.

    • Materials: Caco-2 or MDCK cells transfected with human P-gp or BCRP, Transwell inserts, UCB7362, and known inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP).

    • Procedure: a. Culture the cells on Transwell inserts to form a polarized monolayer. b. Measure the transport of UCB7362 across the monolayer in both directions: apical to basolateral (A-B) and basolateral to apical (B-A). c. Repeat the transport assay in the presence of a specific transporter inhibitor.

    • Data Analysis: a. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. b. A significant reduction in the ER in the presence of a specific inhibitor confirms that UCB7362 is a substrate for that transporter.

Issue 2: How can clearance be reduced in animal models to achieve higher systemic exposure?

Potential Strategies:

  • Inhibition of Metabolic Enzymes: Co-administration of a selective inhibitor for the identified metabolizing CYP450 isoform.

  • Inhibition of Efflux Transporters: Co-administration of an inhibitor for the identified efflux transporter (e.g., P-gp or BCRP).

  • Formulation Strategies: While not directly reducing intrinsic clearance, advanced formulations can improve bioavailability and alter distribution, indirectly enhancing exposure.

  • Structural Modification: For medicinal chemistry efforts, modifying the metabolic hotspots (cyanobenzamide and methyl THP rings) can reduce metabolic clearance. Earlier optimization efforts for related compounds involved replacing a metabolically weak distal benzene (B151609) ring with a cyclopropyl (B3062369) pyridine.[1][2]

Strategy Implementation Workflow:

G cluster_1 Implementing Clearance Reduction Strategies start Goal: Increase UCB7362 Exposure decision1 Primary Clearance Mechanism Known? start->decision1 path_metabolism Metabolism (CYP-mediated) decision1->path_metabolism Yes path_transport Efflux Transport (P-gp/BCRP) decision1->path_transport Yes path_unknown Mechanism Unclear / Both decision1->path_unknown No strat_metabolism Co-administer CYP Inhibitor In Vivo path_metabolism->strat_metabolism evaluate Conduct In Vivo PK Study in Animal Model strat_metabolism->evaluate strat_transport Co-administer Transporter Inhibitor In Vivo path_transport->strat_transport strat_transport->evaluate strat_formulation Optimize Formulation (e.g., Nanoparticles) path_unknown->strat_formulation strat_formulation->evaluate analyze Compare AUC and T½ with and without Intervention evaluate->analyze end Achieved Target Exposure Profile analyze->end

Caption: Decision-making for implementing clearance reduction strategies.

Experimental Protocols:

  • Protocol 3: In Vivo Inhibition of Efflux Transporters in Mice This protocol describes a study to assess the impact of a P-gp/BCRP inhibitor on UCB7362 pharmacokinetics.

    • Materials: UCB7362, a dual P-gp/BCRP inhibitor (e.g., elacridar), appropriate vehicle for administration, and male BALB/c mice.

    • Procedure: a. Divide mice into two groups: Control (Vehicle + UCB7362) and Treatment (Elacridar + UCB7362). b. Administer the vehicle or elacridar (B1662867) (e.g., 10 mg/kg, oral gavage) to the respective groups. c. After a set pre-treatment time (e.g., 30-60 minutes), administer UCB7362 to all animals at the desired dose and route. d. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). e. Process blood to plasma and analyze UCB7362 concentrations using a validated LC-MS/MS method.

    • Data Analysis: a. Calculate pharmacokinetic parameters (AUC, Cmax, T½) for both groups. b. A statistically significant increase in AUC and/or Cmax in the treatment group compared to the control group indicates that efflux transporter inhibition reduces the clearance of UCB7362.

References

Technical Support Center: Modulating Physicochemical Properties of UCB7362 for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB7362. The focus is on modulating its physicochemical properties to increase oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of UCB7362?

A1: UCB7362 is an orally active inhibitor of Plasmepsin X (PMX), investigated for the treatment of malaria.[1] Its key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are summarized in the table below.

PropertyValueReference
Molecular Weight (free base)480 g/mol [2]
Salt FormHydrochloride[2]
pKa8.1[2]
log D (pH 7.4)1.3[2]
log P2.1
Solubility (FaSSIF/FeSSIF)1156 / 1021 µM
Human Plasma Protein Binding74.1%
Unbound Intrinsic Clearance (Human Hepatocytes)5 µL/min/10⁶ cells

Q2: What is the reported oral bioavailability of UCB7362 in preclinical species?

A2: The oral bioavailability of UCB7362 varies across different preclinical species. These differences can be attributed to species-specific variations in metabolism and absorption.

SpeciesApparent Bioavailability (%)Reference
Rat11%
Dog>100% (suggesting nonlinear clearance)
Cynomolgus Monkey39%

Q3: What is the mechanism of action of UCB7362?

A3: UCB7362 is an inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in the malaria parasite Plasmodium falciparum. PMX plays a crucial role in parasite egress from and invasion of red blood cells. By inhibiting PMX, UCB7362 disrupts the parasite's life cycle. The cyclic guanidine (B92328) core of UCB7362 binds to the catalytic aspartic acid diad in the substrate-binding site of the enzyme.

Troubleshooting Guides

Problem 1: Low oral bioavailability observed in rodent models.

  • Possible Cause 1: Poor aqueous solubility leading to dissolution-limited absorption.

    • Troubleshooting: Although UCB7362 is reported to be highly soluble in its hydrochloride salt form, its free base may have lower solubility in the gastrointestinal tract. Consider the following formulation strategies to enhance solubility and dissolution rate:

      • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve its dissolution rate.

      • Amorphous Solid Dispersions: Dispersing UCB7362 in a polymer matrix can create a high-energy amorphous form with increased apparent solubility.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.

      • Salt Formation: While UCB7362 is already in a hydrochloride salt form, exploring other salt forms could potentially further optimize its solubility and dissolution profile.

  • Possible Cause 2: High first-pass metabolism.

    • Troubleshooting: The relatively low bioavailability in rats (11%) despite good solubility suggests that first-pass metabolism could be a significant factor.

      • Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the preclinical species to identify major metabolites.

      • Structural Modification: A hypothesis-driven approach can be taken to modify the physicochemical properties of UCB7362 to increase its metabolic stability and, consequently, its half-life. This could involve creating a biaryl chemical series to enhance the volume of distribution.

  • Possible Cause 3: Efflux transporter activity.

    • Troubleshooting: Intestinal efflux transporters, such as P-glycoprotein (P-gp), can limit the absorption of drugs.

      • In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the potential for UCB7362 to be a substrate of efflux transporters. A higher efflux ratio (B-A/A-B) would indicate active efflux.

Problem 2: Inconsistent results in in vitro permeability assays.

  • Possible Cause 1: Poor solubility of the compound in the assay buffer.

    • Troubleshooting: Even with good intrinsic solubility, compounds can precipitate in the aqueous environment of the assay.

      • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low enough (typically ≤1%) to avoid precipitation.

      • Use of Solubilizing Excipients: Consider the inclusion of non-toxic, non-interfering solubilizing agents in the assay buffer.

  • Possible Cause 2: Non-specific binding to the assay apparatus.

    • Troubleshooting: Hydrophobic compounds can adhere to plastic surfaces, leading to an underestimation of permeability.

      • Low-Binding Plates: Utilize low-binding microplates for the assay.

      • Recovery Studies: Perform recovery studies by measuring the compound concentration at the beginning and end of the experiment in the donor and receiver compartments to quantify any loss due to non-specific binding.

Experimental Protocols

1. Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of UCB7362 in an aqueous buffer.

  • Methodology:

    • Prepare a high-concentration stock solution of UCB7362 in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1%).

    • Incubate the solution at room temperature for a specified period (e.g., 2 hours) with gentle agitation.

    • Filter the solution through a multi-well filter plate to remove any precipitated compound.

    • Quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV spectroscopy or LC-MS/MS.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active transport of UCB7362.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a monolayer with tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the apical-to-basolateral (A-B) permeability assessment, add UCB7362 to the apical (donor) compartment and collect samples from the basolateral (receiver) compartment at various time points.

    • For the basolateral-to-apical (B-A) permeability assessment, add UCB7362 to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment.

    • Analyze the concentration of UCB7362 in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

3. In Vivo Bioavailability Study in Rodents

  • Objective: To determine the oral bioavailability of a UCB7362 formulation.

  • Methodology:

    • Fast the animals overnight prior to dosing.

    • Administer the UCB7362 formulation orally (p.o.) via gavage to one group of animals.

    • Administer a solution of UCB7362 intravenously (i.v.) to a separate group of animals.

    • Collect blood samples at predetermined time points after dosing from both groups.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to determine the concentration of UCB7362 using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC), for both the oral and intravenous routes.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

G cluster_0 Strategies to Increase Bioavailability UCB7362 UCB7362 Physicochemical_Properties Physicochemical Properties (Solubility, Permeability, Stability) UCB7362->Physicochemical_Properties Formulation_Strategies Formulation Strategies Physicochemical_Properties->Formulation_Strategies Structural_Modifications Structural Modifications Physicochemical_Properties->Structural_Modifications Increased_Bioavailability Increased Bioavailability Formulation_Strategies->Increased_Bioavailability Structural_Modifications->Increased_Bioavailability

Caption: Logical workflow for enhancing the bioavailability of UCB7362.

G Oral_Administration Oral Administration of UCB7362 Dissolution Dissolution in GI Fluids Oral_Administration->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption First_Pass_Metabolism First-Pass Metabolism (Liver) Absorption->First_Pass_Metabolism Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Directly First_Pass_Metabolism->Systemic_Circulation Reduced Concentration

Caption: Key steps influencing the oral bioavailability of UCB7362.

G Parasite_Lifecycle Plasmodium falciparum Lifecycle Erythrocyte Infected Red Blood Cell Parasite_Lifecycle->Erythrocyte PMX Plasmepsin X (PMX) Erythrocyte->PMX Egress_Invasion Egress and Invasion of New RBCs PMX->Egress_Invasion UCB7362 UCB7362 Inhibition Inhibition UCB7362->Inhibition Inhibition->PMX

Caption: Signaling pathway showing the inhibitory action of UCB7362.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (2R,4R)-UCB7362 and Other Plasmepsin X Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the Plasmepsin X (PMX) inhibitor (2R,4R)-UCB7362 with other notable PMX inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating potential antimalarial drug candidates.

Introduction to Plasmepsin X Inhibition

Plasmepsin X (PMX) is an essential aspartic protease in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PMX plays a critical role in the parasite's life cycle, specifically in the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes.[1][2] Inhibition of PMX is a promising strategy for the development of novel antimalarial drugs. This guide focuses on this compound, an orally active PMX inhibitor, and compares its performance against other key inhibitors from different chemical classes.

In Vitro Efficacy and Selectivity

The in vitro potency of PMX inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the PMX enzyme and the whole parasite. Selectivity is assessed by measuring IC50 values against other related proteases, such as Plasmepsin IX (PMIX) and human proteases like Cathepsin D and Renin, to predict potential off-target effects.

InhibitorTypePMX IC50 (nM)P. falciparum Growth Inhibition IC50 (nM)PMIX IC50 (nM)Cathepsin D IC50 (nM)Renin IC50 (nM)Reference
This compound Cyclic Guanidine7101423889>10,000[3]
WM382 Iminopyrimidone0.030.41.4--[4][5]
CWHM-117 (8p) Aminohydantoin175-800 (peptide assay)----
Compound 7k Peptidomimetic (Macrocyclic)-0.9 ± 0.2 (Dd2 strain)---

Summary of In Vitro Data:

This compound demonstrates potent inhibition of PMX and P. falciparum growth with an IC50 of 7 nM and 10 nM, respectively. It exhibits good selectivity against the related protease PMIX and excellent selectivity against the human proteases Cathepsin D and Renin.

WM382, a dual PMIX/PMX inhibitor, shows exceptional potency against both PMX (IC50 = 0.03 nM) and the parasite (EC50 = 0.4 nM). Its dual-targeting mechanism may offer an advantage in preventing the development of drug resistance.

Aminohydantoins, such as CWHM-117, also demonstrate PMX inhibition, though the reported IC50 values from peptide-based assays are higher than those for UCB7362 and WM382.

Macrocyclic peptidomimetic inhibitors, like compound 7k, have shown potent parasite growth-inhibitory activity.

In Vivo Efficacy

The in vivo efficacy of these compounds is primarily evaluated in mouse models of malaria, often using the 4-day suppressive test (Peters' test) to assess the reduction in parasitemia.

InhibitorAnimal ModelDosingEfficacyReference
This compound P. falciparum SCID mouse model10-60 mg/kg, oral, twice daily for 4 daysCleared parasitemia in a dose-dependent manner
WM382 P. berghei and P. falciparum mouse models1-30 mg/kg, oral, once daily for 4 daysCleared parasitemia
CWHM-117 (8p) P. chabaudi mouse model100 mg/kg89% inhibition of parasitemia

Summary of In Vivo Data:

This compound is orally bioavailable and effectively clears parasitemia in a dose-dependent manner in a P. falciparum mouse model. Similarly, WM382 demonstrates robust in vivo efficacy in both P. berghei and P. falciparum mouse models with oral administration. The aminohydantoin CWHM-117 also shows significant in vivo activity, with 89% inhibition of parasitemia in a P. chabaudi model at a dose of 100 mg/kg.

Mechanism of Action and Signaling Pathway

PMX is a key protease in the pathway leading to merozoite egress and invasion. It is responsible for the processing and activation of the subtilisin-like protease 1 (SUB1). Activated SUB1 then cleaves multiple merozoite surface and rhoptry proteins, which is essential for the rupture of the parasitophorous vacuole and the host red blood cell membrane, allowing the release of merozoites. PMX also processes other proteins crucial for invasion, such as PfRh5, a component of the PCRCR complex that binds to the erythrocyte receptor basigin. By inhibiting PMX, these compounds block this critical cascade, preventing parasite proliferation.

PMX_Signaling_Pathway cluster_parasite Plasmodium falciparum Merozoite cluster_inhibitors PMX Inhibitors PMX Plasmepsin X (PMX) SUB1_active Active SUB1 PMX->SUB1_active processes PCRCR_active Active PCRCR complex (contains mature PfRh5) PMX->PCRCR_active processes SUB1_pro pro-SUB1 SUB1_pro->PMX Egress Merozoite Egress SUB1_active->Egress triggers PCRCR_pro pro-PCRCR complex (contains pro-PfRh5) PCRCR_pro->PMX Invasion Erythrocyte Invasion PCRCR_active->Invasion enables Egress->Invasion UCB7362 This compound UCB7362->PMX inhibits Other_Inhibitors Other PMX Inhibitors (WM382, CWHM-117, etc.) Other_Inhibitors->PMX inhibit Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (Recombinant PMX) IC50_Enzyme Determine Enzyme IC50 Enzyme_Assay->IC50_Enzyme Cell_Assay Whole Parasite Growth Inhibition Assay (pLDH) IC50_Cell Determine Parasite IC50 Cell_Assay->IC50_Cell Selectivity_Assay Selectivity Profiling (e.g., PMIX, Cathepsin D) Selectivity_Profile Assess Selectivity Selectivity_Assay->Selectivity_Profile Mouse_Model Infect Mouse Model (*P. berghei* or *P. falciparum*) IC50_Cell->Mouse_Model Promising Candidates Treatment Administer Inhibitor (4-Day Suppressive Test) Mouse_Model->Treatment Parasitemia Measure Parasitemia (Giemsa-stained smears) Treatment->Parasitemia Efficacy Determine Efficacy (ED50, ED90) Parasitemia->Efficacy

References

Dual Plasmepsin IX/X Inhibition: A Comparative Analysis of UCB7362 and WM382

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimalarial drug development, the Plasmodium falciparum plasmepsins IX (PMIX) and X (PMX) have emerged as critical targets due to their essential roles in the parasite's life cycle. This guide provides a detailed comparison of two prominent inhibitors: UCB7362, a selective Plasmepsin X inhibitor, and WM382, a potent dual inhibitor of both Plasmepsin IX and X. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical activity, efficacy, and resistance profiles of these compounds.

At a Glance: UCB7362 vs. WM382

FeatureUCB7362WM382
Target(s) Primarily Plasmepsin X (PMX)Plasmepsin IX (PMIX) and Plasmepsin X (PMX)
IC50 (PfPMX) 7 nM[1][2]0.03 nM[3]
IC50 (PfPMIX) 142 nM[2][4]1.4 nM
In Vitro Potency (P. falciparum) IC50 = 10 nM (3D7 strain)IC50 = 0.6 nM
Resistance Profile Resistance observed in vitroNo resistance selected in vitro to date
In Vivo Efficacy Reduction in asexual blood-stage parasites in mouse modelsRobust efficacy at multiple life cycle stages in mouse models
Selectivity High selectivity against human aspartyl proteases Cathepsin D and ReninInformation not prominently available in reviewed literature

Signaling Pathways and Mechanism of Action

Plasmepsins IX and X are aspartic proteases that play distinct, yet crucial, roles in the malaria parasite's life cycle. UCB7362 and WM382 interrupt these processes through competitive inhibition.

G cluster_parasite Malaria Parasite cluster_pmx Plasmepsin X Pathway cluster_pmix Plasmepsin IX Pathway Egress Egress Invasion Invasion Egress->Invasion Merozoite release SUB1_pro pro-SUB1 PMX PMX SUB1_pro->PMX SUB1_active Active SUB1 SUB1_active->Egress SUB1_active->Invasion Rhoptry_biogenesis Rhoptry Biogenesis PMIX PMIX Rhoptry_biogenesis->PMIX Mature_Rhoptries Mature Rhoptries Mature_Rhoptries->Invasion PMX->SUB1_active Cleaves PMIX->Mature_Rhoptries Mediates UCB7362 UCB7362 UCB7362->PMX Inhibits WM382 WM382 WM382->PMX Inhibits WM382->PMIX Inhibits

Fig. 1: Simplified signaling pathway of Plasmepsin IX and X and the inhibitory action of UCB7362 and WM382.

As illustrated, Plasmepsin X is essential for the maturation of the subtilisin-like protease SUB1, a key enzyme for both parasite egress from and invasion of red blood cells. Plasmepsin IX is involved in the biogenesis of rhoptries, specialized secretory organelles necessary for successful host cell invasion.

UCB7362's primary inhibitory activity against PMX disrupts the egress and invasion processes. WM382, by dually targeting both PMIX and PMX, creates a multi-pronged attack on the parasite's life cycle, which is believed to contribute to its high potency and favorable resistance profile.

Experimental Data and Performance

Biochemical Potency

The inhibitory concentration (IC50) values demonstrate the superior potency of WM382 against both plasmepsins.

InhibitorTargetIC50
UCB7362PfPMX7 nM
PfPMIX142 nM
WM382PfPMX0.03 nM
PfPMIX1.4 nM
In Vitro Antimalarial Activity

Against the 3D7 strain of P. falciparum, WM382 exhibits approximately 16-fold greater potency than UCB7362 in cell-based assays.

InhibitorP. falciparum 3D7 IC50
UCB736210 nM
WM3820.6 nM
Resistance Profile

A significant advantage of WM382 is its high barrier to resistance. Attempts to select for resistant P. falciparum parasites in vitro have been unsuccessful, likely due to the simultaneous inhibition of two essential targets. In contrast, resistance to PMX-selective inhibitors has been observed.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (FRET-based)

A common method to determine the IC50 values for plasmepsin inhibitors involves a Förster Resonance Energy Transfer (FRET) assay.

G Recombinant_Enzyme Recombinant PMIX or PMX Incubation Incubate at 37°C Recombinant_Enzyme->Incubation FRET_Substrate Fluorogenic Peptide Substrate FRET_Substrate->Incubation Inhibitor UCB7362 or WM382 (Varying Concentrations) Inhibitor->Incubation Fluorescence_Measurement Measure Fluorescence (Excitation/Emission) Incubation->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation

Fig. 2: General workflow for a FRET-based enzyme inhibition assay.

Methodology:

  • Recombinant P. falciparum Plasmepsin IX or X is incubated with a specific fluorogenic peptide substrate.

  • The inhibitor (UCB7362 or WM382) is added at a range of concentrations.

  • The mixture is incubated at 37°C to allow for enzymatic reaction.

  • Cleavage of the substrate by the enzyme separates a fluorophore and a quencher, resulting in an increase in fluorescence.

  • Fluorescence is measured over time using a plate reader.

  • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Asexual Blood Stage Parasite Growth Inhibition Assay

This assay determines the efficacy of the compounds against live malaria parasites.

Methodology:

  • Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates.

  • The compounds are added in a series of dilutions.

  • The plates are incubated for 72 hours under standard parasite culture conditions.

  • Parasite growth is quantified using a lactate (B86563) dehydrogenase (LDH) assay, which measures the activity of a parasite-specific enzyme.

  • The IC50 values are calculated by comparing the LDH activity in treated wells to untreated controls.

Conclusion

Both UCB7362 and WM382 are potent inhibitors of P. falciparum plasmepsins with demonstrated antimalarial activity. UCB7362 offers high selectivity for Plasmepsin X. However, the available data suggests that WM382's dual-targeting mechanism provides a significant advantage in terms of overall potency and a superior resistance profile. The inability to generate resistance to WM382 in vitro makes it a particularly compelling candidate for further development as a next-generation antimalarial therapy. Researchers should consider these factors when selecting a tool compound for studying plasmepsin biology or as a starting point for novel drug discovery efforts.

References

UCB7362 Demonstrates Potent and Broad Antimalarial Activity Against Drug-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the investigational antimalarial compound UCB7362 reveals its robust efficacy against a wide range of drug-resistant Plasmodium falciparum strains, outperforming or maintaining potency comparable to standard antimalarial agents such as chloroquine (B1663885) and artesunate. This guide provides a comprehensive overview of the validation of UCB7362's antimalarial activity, including comparative efficacy data, detailed experimental protocols, and a visualization of its mechanism of action.

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health. The development of new antimalarial agents with novel mechanisms of action is therefore a critical priority. UCB7362, a potent and orally available inhibitor of Plasmepsin X (PMX), a crucial aspartyl protease in the malaria parasite's lifecycle, has shown considerable promise in preclinical studies.[1] This comparison guide delves into the experimental data validating the antimalarial activity of UCB7362 across various parasite strains and provides a direct comparison with established antimalarial drugs.

Comparative Efficacy Against Drug-Resistant P. falciparum Strains

UCB7362 has been tested against a panel of laboratory-adapted P. falciparum strains with well-characterized resistance profiles. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit parasite growth by 50%, were determined using standardized in vitro assays. The data, summarized in the table below, showcases the potent activity of UCB7362 against strains resistant to current antimalarials.

Parasite StrainResistance PhenotypeUCB7362 IC50 (nM)Chloroquine IC50 (nM)Artesunate IC50 (nM)
3D7 Sensitive10 - 34.68.6 - 211.0 - 7.6
Dd2 Chloroquine-R, Pyrimethamine-R15 - 2490.2 - 21110.4
K1 Chloroquine-R, Pyrimethamine-R18155-
W2 Chloroquine-R, Pyrimethamine-R---
HB3 Chloroquine-S, Pyrimethamine-R-16.83.2 - 7.6
7G8 Chloroquine-R34.6-3.2 - 7.6

Note: IC50 values are presented as ranges or single points based on available data from multiple sources.[1][2][3][4] The absence of a value (-) indicates that data for that specific drug-strain combination was not found in the searched literature under comparable assay conditions.

The data clearly indicates that UCB7362 maintains low nanomolar potency against both drug-sensitive (3D7, HB3) and multidrug-resistant (Dd2, K1, 7G8) P. falciparum strains. Notably, its activity is largely unaffected by resistance to chloroquine, a cornerstone of previous malaria therapies.

Mechanism of Action: Targeting Plasmepsin X

UCB7362 exerts its antimalarial effect by inhibiting Plasmepsin X (PMX), an essential aspartyl protease in P. falciparum. PMX plays a critical role in the parasite's egress from infected red blood cells and the subsequent invasion of new host cells. By blocking the function of PMX, UCB7362 disrupts the parasite's life cycle at a key stage.

UCB7362_Mechanism_of_Action UCB7362 Mechanism of Action cluster_parasite Plasmodium falciparum UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX Inhibition Pro_SUB1 Pro-SUB1 PMX->Pro_SUB1 Cleavage & Activation SUB1 Active SUB1 Pro_SUB1->SUB1 Egress Merozoite Egress SUB1->Egress Triggers Invasion Host Cell Invasion Egress->Invasion

Caption: UCB7362 inhibits Plasmepsin X, preventing the activation of SUB1 and disrupting parasite egress and invasion.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antimalarial activity of UCB7362 and comparator drugs.

[³H]-Hypoxanthine Incorporation Assay

This assay measures the incorporation of radiolabeled hypoxanthine (B114508) into the DNA of replicating parasites as an indicator of parasite growth.

Hypoxanthine_Assay_Workflow [3H]-Hypoxanthine Incorporation Assay Workflow cluster_workflow Experimental Steps start Start: Synchronized ring-stage parasite culture add_drug Add serial dilutions of antimalarial compounds start->add_drug incubate1 Incubate for 24 hours add_drug->incubate1 add_hypoxanthine Add [3H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for another 24-48 hours add_hypoxanthine->incubate2 harvest Harvest cells and lyse incubate2->harvest measure Measure incorporated radioactivity (scintillation counting) harvest->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow of the [3H]-hypoxanthine incorporation assay for antimalarial drug screening.

Methodology:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment. Cultures are synchronized to the ring stage.

  • Drug Plating: Test compounds are serially diluted and added to 96-well microtiter plates.

  • Incubation: A suspension of infected red blood cells is added to each well, and the plates are incubated for 24 hours.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 to 48 hours.

  • Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

Parasite Lactate (B86563) Dehydrogenase (LDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme released upon parasite lysis, as a marker of parasite viability.

Methodology:

  • Parasite Culture and Drug Treatment: Similar to the hypoxanthine assay, synchronized parasites are incubated with serial dilutions of the test compounds for 72 hours.

  • Lysis and Reagent Addition: The plates are frozen and thawed to lyse the cells and release pLDH. A reaction mixture containing a substrate (lactate) and a chromogen is added.

  • Color Development: The pLDH enzyme catalyzes the conversion of the substrate, leading to a color change that is proportional to the amount of viable parasites.

  • Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves of absorbance versus drug concentration.

Conclusion

The available preclinical data strongly support the continued development of UCB7362 as a novel antimalarial agent. Its potent and broad activity against a panel of drug-resistant P. falciparum strains, coupled with a distinct mechanism of action targeting Plasmepsin X, positions it as a promising candidate to address the growing challenge of antimalarial drug resistance. Further clinical evaluation is warranted to establish its safety and efficacy in human populations.

References

No Cross-Resistance Observed with Novel Antimalarial Candidate UCB7362 Against a Panel of Drug-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data demonstrates that UCB7362, a potent inhibitor of Plasmodium falciparum Plasmepsin X (PMX), maintains its high efficacy against a wide range of parasite strains with well-characterized resistance to currently available antimalarial drugs. These findings position UCB7362 as a promising candidate for further development, with the potential to address the growing challenge of antimalarial drug resistance.

Researchers and drug development professionals now have access to a detailed comparison of UCB7362's activity against drug-resistant parasite lines. The data, summarized below, indicates that UCB7362's unique mechanism of action circumvents common resistance pathways.

In Vitro Efficacy of UCB7362 Against Drug-Resistant P. falciparum

UCB7362 was tested against a panel of laboratory-adapted P. falciparum strains with known resistance to various antimalarials. The half-maximal inhibitory concentration (IC50) values for UCB7362 remained consistently low across all tested strains, indicating a lack of cross-resistance. For comparison, the table includes representative IC50 values for established antimalarials to which these strains are known to be resistant.

Parasite StrainResistance ProfileUCB7362 IC50 (nM)[1]Chloroquine IC50 (nM)Artesunate IC50 (nM)Mefloquine IC50 (nM)Pyrimethamine IC50 (nM)Atovaquone (B601224) IC50 (nM)
NF54 Drug-Sensitive Wild Type34.6~8.6[2]~1.0[3]---
7G8 Chloroquine-Resistant (pfcrt, pfmdr1 mutations)24~100-150[2]----
Dd2 Chloroquine-Resistant, Pyrimethamine-Resistant (pfcrt, pfmdr1, dhfr mutations)18>100[4]-->900-
K1 Chloroquine-Resistant, Pyrimethamine-Resistant (pfcrt, pfmdr1, dhfr, dhps mutations)33~155[2]->30--
PH1263-C Chloroquine-Resistant18-----
TM90C2B Atovaquone-Resistant (pfcytb mutation)15~145.3[5]--->2500[5]
Dd2 048 Genetically engineered Dd2 strain20-----
Dd2 DDD107498 Genetically engineered Dd2 strain22-----
Dd2 DSM265 Genetically engineered Dd2 strain22-----
Dd2 ELQ300 Genetically engineered Dd2 strain17-----
Dd2 KAF156 Genetically engineered Dd2 strain19-----

Experimental Protocols

In Vitro Drug Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay

The cross-resistance studies utilized a standardized 72-hour [3H]-hypoxanthine incorporation assay to determine the IC50 values of UCB7362 against the panel of P. falciparum strains.[1]

Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum strains were maintained in human erythrocytes at a specified hematocrit in complete medium.

  • Drug Plates: Compounds were serially diluted and pre-dispensed into 96-well microtiter plates.

  • Incubation: Parasite cultures were added to the drug plates and incubated for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

  • Radiolabeling: [3H]-hypoxanthine was added to each well, and the plates were incubated for an additional 24-48 hours.

  • Harvesting and Measurement: The cells were harvested onto glass-fiber filters, and the incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values, representing the drug concentration at which parasite growth is inhibited by 50%, were calculated by fitting the data to a sigmoidal dose-response curve.

G cluster_setup Assay Setup cluster_incubation Incubation & Labeling cluster_readout Data Acquisition & Analysis Parasite Culture Parasite Culture Plating Plating Parasite Culture->Plating Drug Dilution Drug Dilution Drug Dilution->Plating Incubate_72h 72h Incubation (37°C, mixed gas) Plating->Incubate_72h Add_Hypoxanthine Add [3H]-Hypoxanthine Incubate_72h->Add_Hypoxanthine Incubate_24_48h 24-48h Incubation Add_Hypoxanthine->Incubate_24_48h Harvest Harvest on Filters Incubate_24_48h->Harvest Scintillation_Counting Scintillation Counting Harvest->Scintillation_Counting IC50_Calculation IC50 Calculation Scintillation_Counting->IC50_Calculation

Workflow for the [3H]-Hypoxanthine Incorporation Assay.

Mechanism of Action and Signaling Pathway

UCB7362 targets Plasmepsin X (PMX), an essential aspartic protease in P. falciparum. PMX plays a critical role in the late stages of the parasite's asexual lifecycle within red blood cells, specifically in the processes of merozoite egress (release from the infected red blood cell) and subsequent invasion of new red blood cells.

The inhibitory action of UCB7362 on PMX disrupts a key proteolytic cascade. PMX is responsible for the activation of subtilisin-like protease 1 (SUB1), a master regulator of egress. Additionally, PMX processes several merozoite surface proteins, including the PfRh5-interacting protein (Ripr) and cysteine-rich protective antigen (CyRPA) complex (PCRCR), which are essential for the invasion of erythrocytes. By blocking PMX, UCB7362 prevents these crucial steps, leading to the arrest of the parasite lifecycle.

UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX SUB1 SUB1 (inactive) PMX->SUB1 activates PCRCR PCRCR Complex (inactive) PMX->PCRCR processes Active_SUB1 SUB1 (active) Egress Merozoite Egress Active_SUB1->Egress Active_PCRCR PCRCR Complex (active) Invasion Erythrocyte Invasion Active_PCRCR->Invasion

Inhibitory Action of UCB7362 on the Plasmepsin X Pathway.

References

Head-to-Head In Vitro Comparison: UCB7362 vs. Chloroquine for Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of the novel Plasmepsin X inhibitor UCB7362 against the established antimalarial Chloroquine (B1663885), supported by experimental data.

This guide provides a detailed comparison of the in vitro antimalarial activities of UCB7362, a novel Plasmepsin X (PMX) inhibitor, and Chloroquine, a long-standing antimalarial drug. The data presented is compiled from published research to facilitate an evidence-based understanding of their respective potencies and mechanisms of action.

Mechanism of Action

The fundamental difference between UCB7362 and Chloroquine lies in their molecular targets within the Plasmodium falciparum parasite.

UCB7362 is a potent inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in P. falciparum.[1] PMX plays a critical role in the parasite's life cycle, specifically in the egress of merozoites from infected red blood cells and the subsequent invasion of new erythrocytes.[1] By inhibiting PMX, UCB7362 effectively disrupts the parasite's ability to propagate.[1]

Chloroquine , conversely, acts within the parasite's digestive vacuole. It interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine prevents the polymerization of heme into hemozoin, leading to an accumulation of toxic heme that ultimately kills the parasite.[2][3]

Signaling Pathway and Mechanism of Action Diagrams

UCB7362_Mechanism_of_Action cluster_parasite Plasmodium falciparum Life Cycle cluster_inhibition UCB7362 Inhibition Infected_RBC Infected Red Blood Cell Merozoite_Egress Merozoite Egress Infected_RBC->Merozoite_Egress Free_Merozoites Free Merozoites Merozoite_Egress->Free_Merozoites RBC_Invasion Red Blood Cell Invasion Free_Merozoites->RBC_Invasion New_Infection Newly Infected RBC RBC_Invasion->New_Infection UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX PMX->Merozoite_Egress PMX->RBC_Invasion Chloroquine_Mechanism_of_Action cluster_vacuole Parasite Digestive Vacuole cluster_inhibition Chloroquine Inhibition Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization Hypoxanthine_Assay_Workflow Start Start: Synchronized Parasite Culture Drug_Plates Prepare 96-well plates with serial drug dilutions Start->Drug_Plates Add_Parasites Add parasite culture to each well Drug_Plates->Add_Parasites Incubate_1 Incubate for 48 hours Add_Parasites->Incubate_1 Add_Hypoxanthine Add [3H]-hypoxanthine Incubate_1->Add_Hypoxanthine Incubate_2 Incubate for 24 hours Add_Hypoxanthine->Incubate_2 Harvest Harvest cells and measure radioactivity Incubate_2->Harvest Analyze Calculate IC50 values Harvest->Analyze

References

UCB7362: A Comparative Analysis of its Selectivity Profile Against Human Aspartyl Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity of the antimalarial candidate UCB7362 against a panel of human aspartyl proteases, including Cathepsin D. The data presented is compiled from publicly available research to facilitate an objective assessment of the compound's off-target activity.

UCB7362 is a potent inhibitor of Plasmepsin X, an essential aspartyl protease in the malaria parasite Plasmodium falciparum.[1] As with many pathogen-targeted enzyme inhibitors, assessing the selectivity against host-country enzymes is a critical step in preclinical development to anticipate potential off-target effects. This is particularly crucial for UCB7362, as plasmepsins share sequence homology with human aspartyl proteases such as Cathepsin D, Cathepsin E, Renin, and Pepsin.[1][2]

Selectivity Profile of UCB7362

The inhibitory activity of UCB7362 against key human aspartyl proteases has been evaluated to determine its selectivity. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target EnzymeUCB7362 IC50 (nM)Reference Compound IC50 (nM)Notes
Cathepsin D 3889[1][2]-UCB7362 demonstrates a significant improvement in selectivity against Cathepsin D compared to earlier compounds in the series.
Renin >10,000-UCB7362 shows very weak inhibition of Renin, indicating high selectivity.
BACE-1 -5000 (for a precursor compound)While the IC50 for UCB7362 against BACE-1 is not explicitly stated, a precursor compound showed an IC50 of 5000 nM, suggesting the chemical scaffold has some potential for BACE-1 inhibition that was likely optimized for selectivity in UCB7362.
Cathepsin E Not Publicly Available-The primary research highlights the importance of assessing activity against Cathepsin E, but quantitative data for UCB7362 has not been reported in the available literature.
Pepsin Not Publicly Available-Similar to Cathepsin E, the inhibitory activity of UCB7362 against Pepsin has not been publicly disclosed.

Experimental Methodologies

The determination of the inhibitory activity of UCB7362 against human aspartyl proteases involved enzymatic assays. While the specific, detailed protocols used for generating the data on UCB7362 are proprietary and detailed in the supplementary information of the primary publication which is not publicly accessible, a general methodology for such assays is described below.

General Enzymatic Assay Protocol for Aspartyl Protease Inhibition

This protocol outlines a typical fluorescence resonance energy transfer (FRET) based assay used to determine the IC50 values of inhibitors against aspartyl proteases like Cathepsin D.

Materials:

  • Recombinant human aspartyl protease (e.g., Cathepsin D)

  • Fluorogenic substrate specific to the protease

  • Assay buffer (specific to the optimal pH of the enzyme)

  • Test compound (UCB7362) at various concentrations

  • Positive control inhibitor

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the recombinant human aspartyl protease in assay buffer.

    • Prepare a solution of the fluorogenic substrate in assay buffer.

  • Assay Protocol:

    • Add a small volume of each concentration of the test compound to the wells of a 96-well plate.

    • Include wells for a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).

    • Add the enzyme solution to all wells and incubate for a pre-determined period at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the reaction rates to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in evaluating the selectivity of UCB7362, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, UCB7362) plate Prepare 96-Well Plate reagents->plate add_inhibitor Add UCB7362 Dilutions plate->add_inhibitor add_enzyme Add Enzyme & Incubate add_inhibitor->add_enzyme add_substrate Add Substrate & Read Fluorescence add_enzyme->add_substrate calc_inhibition Calculate % Inhibition add_substrate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of UCB7362.

signaling_pathway cluster_parasite Malaria Parasite cluster_human Human Host plasmepsin_x Plasmepsin X cathepsin_d Cathepsin D renin Renin bace1 BACE-1 cathepsin_e Cathepsin E pepsin Pepsin ucb7362 UCB7362 ucb7362->plasmepsin_x Potent Inhibition (Primary Target) ucb7362->cathepsin_d Weak Inhibition ucb7362->renin Very Weak Inhibition ucb7362->bace1 Weak Inhibition (Precursor) ucb7362->cathepsin_e Unknown Inhibition ucb7362->pepsin Unknown Inhibition

Caption: Selectivity profile of UCB7362 against target and off-target proteases.

References

A Comparative Guide to the In Vivo Efficacy of UCB7362 and Artesunate Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimalarial drug development, the emergence of novel compounds with unique mechanisms of action offers promising avenues to combat the persistent threat of drug resistance. This guide provides a detailed comparison of the in vivo efficacy of UCB7362, a novel plasmepsin X inhibitor, and established artesunate (B1665782) combination therapies (ACTs), the current standard of care for uncomplicated malaria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and underlying mechanisms of action.

Executive Summary

UCB7362 is an orally active inhibitor of plasmepsin X (PMX), an essential aspartyl protease in the Plasmodium falciparum life cycle responsible for parasite egress and invasion of red blood cells.[1][2][3] Preclinical studies have demonstrated its high potency in vitro and efficacy in mouse models of malaria.[3] Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of malaria treatment. Its rapid parasite-killing activity is leveraged in combination with longer-acting partner drugs to form ACTs, which are the recommended first-line treatment for uncomplicated falciparum malaria.[1] This guide will delve into a comparative analysis of their performance based on available experimental data.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on the in vivo efficacy of UCB7362 and various artesunate combination therapies. It is important to note that the data for UCB7362 is from preclinical mouse models, while the data for ACTs is predominantly from human clinical trials, with some supplementary preclinical mouse data provided for a more direct comparison.

Table 1: Preclinical In Vivo Efficacy of UCB7362 in Mouse Models

CompoundDoseMouse ModelParasite StrainKey Efficacy Endpoint(s)Source
UCB736250 mg/kgNot specifiedNot specifiedSignificant reduction in asexual blood-stage parasites
UCB736250 mg/kg (once daily for 7 days)Not specifiedNot specifiedEstimated 9 log10 unit reduction in asexual blood-stage parasites

Table 2: Preclinical In Vivo Efficacy of Artesunate Combination Therapies in Mouse Models

Combination TherapyMouse ModelParasite StrainKey Efficacy Endpoint(s)Source
Artemether-LumefantrineC57BL/6JUnib micePlasmodium yoelii 17XNL99.5% reduction in parasitemia by day 12 post-infection
Artesunate + AmodiaquineSwiss Albino MicePlasmodium bergheiComplete parasite clearance by day 5
Dihydroartemisinin + PiperaquineSwiss Albino MicePlasmodium berghei100% Mean Percentage Parasitemia reduction by day 7
Artesunate + Sulphadoxine/PyrimethamineSwiss Albino MicePlasmodium berghei100% Mean Percentage Parasitemia reduction by day 7
Artesunate + MefloquineSwiss Albino MicePlasmodium bergheiLower efficacy compared to AS+AQ, DP, and AS+S/P
Artemether + LumefantrineSwiss Albino MicePlasmodium bergheiLeast efficacious among the tested combinations

Table 3: Clinical Efficacy of Artesunate Combination Therapies in Humans (Select Studies)

Combination TherapyStudy PopulationDay 28 PCR-Corrected Cure RateSource
Artesunate + Sulfadoxine–Pyrimethamine (AS+SP)Mali100%
Artemether–Lumefantrine (AL)Mali98.2%
Artesunate-Amodiaquine (ASAQ)Mozambique99.6%
Artemether-Lumefantrine (AL)Mozambique96.0%
Artesunate-Amodiaquine (ASAQ)Democratic Republic of Congo95%
Artemether-Lumefantrine (AL)Democratic Republic of Congo99.0%

Experimental Protocols

In Vivo Efficacy Assessment of UCB7362 (General Preclinical Workflow)

A standardized protocol for evaluating the in vivo efficacy of antimalarial compounds in a mouse model, such as the one used for UCB7362, typically involves the following steps:

  • Animal Model: Laboratory mice (e.g., Swiss albino or specific inbred strains) are used as the host organism.

  • Parasite Inoculation: Mice are infected with a specific strain of rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii, via intraperitoneal injection of infected red blood cells.

  • Drug Administration: Following parasite establishment (typically when a detectable level of parasitemia is reached), the test compound (UCB7362) is administered orally at a specified dose and regimen. A control group receives the vehicle.

  • Monitoring of Parasitemia: Blood smears are collected from the tail vein of the mice at regular intervals (e.g., daily) and stained with Giemsa. The percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Endpoints: The primary efficacy endpoints include the reduction in parasitemia compared to the control group, the time to parasite clearance, and the overall survival of the treated mice.

In Vivo Efficacy Assessment of Artesunate Combination Therapies (WHO Standard Protocol for Human Clinical Trials)

The efficacy of ACTs in humans is typically evaluated following the World Health Organization (WHO) protocol for therapeutic efficacy studies:

  • Study Population: Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled in the study.

  • Treatment Administration: Patients are randomly assigned to receive a standard 3-day course of an ACT. Drug administration is directly observed to ensure compliance.

  • Follow-up: Patients are followed for 28 or 42 days. Clinical and parasitological assessments are performed on specific days (e.g., days 0, 1, 2, 3, 7, 14, 21, 28).

  • Parasitological Assessment: Blood smears are examined at each follow-up visit to determine the presence and density of asexual parasites.

  • PCR Correction: In cases of recurrent parasitemia after day 7, a polymerase chain reaction (PCR) analysis is performed to distinguish between a new infection (reinfection) and a failure of the initial treatment to clear the original parasites (recrudescence).

  • Efficacy Endpoints: The primary endpoint is the PCR-corrected adequate clinical and parasitological response (ACPR), also referred to as the cure rate. Other endpoints include parasite clearance time and fever clearance time.

Mandatory Visualization

UCB7362_Mechanism_of_Action cluster_parasite Plasmodium falciparum UCB7362 UCB7362 PMX Plasmepsin X (PMX) UCB7362->PMX Inhibits SUB1_SUB2 SUB1/SUB2 Activation PMX->SUB1_SUB2 Activates Egress_Invasion_Proteins Egress & Invasion Proteins PMX->Egress_Invasion_Proteins Processes Egress Merozoite Egress SUB1_SUB2->Egress Invasion Erythrocyte Invasion Egress_Invasion_Proteins->Invasion

Caption: Mechanism of action of UCB7362.

Artesunate_Mechanism_of_Action cluster_parasite Plasmodium falciparum Artesunate Artesunate Heme Heme Artesunate->Heme Activated by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Protein_Damage Protein Damage ROS->Protein_Damage Parasite_Death Parasite Death Protein_Damage->Parasite_Death

Caption: Simplified mechanism of action of artesunate.

InVivo_Efficacy_Workflow start Start infection Infection of Mice with Malaria Parasites start->infection grouping Randomization into Treatment & Control Groups infection->grouping treatment Drug Administration (UCB7362 or ACT) grouping->treatment monitoring Monitoring of Parasitemia & Clinical Signs treatment->monitoring data_analysis Data Analysis (Parasite Clearance, Survival) monitoring->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

References

Confirming the Molecular Target of UCB7362: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic approaches used to confirm the molecular target of UCB7362, a potent, orally available antimalarial compound. UCB7362 has been identified as an inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] Validating that a drug candidate engages and acts upon its intended target is a critical step in drug development. This guide details the experimental data and methodologies supporting the confirmation of PMX as the molecular target of UCB7362 and contrasts these with other genetic validation techniques.

Executive Summary

Genetic validation studies have provided strong evidence that UCB7362's antimalarial activity is mediated through the inhibition of Plasmepsin X. The primary method employed was a conditional knockdown of the P. falciparum PMX gene, which demonstrated a significant increase in the compound's potency when the target's expression was reduced.[4][5] This finding was further substantiated by biophysical evidence from a Cellular Thermal Shift Assay (CETSA) confirming direct target engagement. While genome-wide screens like CRISPR/Cas9 have revolutionized target identification in many organisms, their application in Plasmodium is still emerging. This guide will focus on the specifics of the conditional knockdown approach used for UCB7362 and place it in the context of other powerful genetic validation strategies.

Comparative Data: UCB7362 Potency in Response to PMX Knockdown

The core of the genetic validation for UCB7362's target lies in altering the expression of the putative target, PMX, and observing the effect on the compound's efficacy. A significant shift in the half-maximal inhibitory concentration (IC50) upon target knockdown is a strong indicator of on-target activity.

Genetic ModificationUCB7362 IC50 (nM)Fold Change in PotencyInterpretation
Wild-Type PMX Expression10-Baseline potency against P. falciparum 3D7 strain.
Decreased PMX Expression (Conditional Knockdown)Significantly Reduced (Specific value not publicly available)IncreasedThe compound is more potent when the target is less abundant, strongly suggesting the compound acts on PMX.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biology and experimental design, the following diagrams illustrate the role of Plasmepsin X in the Plasmodium falciparum lifecycle and the workflow of the conditional knockdown experiment used to validate it as the target of UCB7362.

Plasmepsin_X_Pathway cluster_parasite Plasmodium falciparum (Schizont Stage) cluster_host Host Erythrocyte PMX_zymogen PMX (Zymogen) PMX_active Active PMX PMX_zymogen->PMX_active Activation SUB1_zymogen SUB1 (Zymogen) PMX_active->SUB1_zymogen Cleavage AMA1 AMA1 PMX_active->AMA1 Processing SUB1_active Active SUB1 SUB1_zymogen->SUB1_active Activation Processed_proteins Processed Proteins SUB1_active->Processed_proteins Processing AMA1->Processed_proteins Egress Merozoite Egress Processed_proteins->Egress Invasion Merozoite Invasion Processed_proteins->Invasion UCB7362 UCB7362 UCB7362->PMX_active Inhibition

Caption: Plasmepsin X signaling pathway in P. falciparum.

Conditional_Knockdown_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Readout P_falciparum P. falciparum 3D7-PMX-HA (glmS ribozyme system) GlcN_minus - Glucosamine (B1671600) (GlcN) (Normal PMX Expression) P_falciparum->GlcN_minus GlcN_plus + Glucosamine (GlcN) (Decreased PMX Expression) P_falciparum->GlcN_plus UCB7362_treatment1 Add UCB7362 (Dose-response) GlcN_minus->UCB7362_treatment1 UCB7362_treatment2 Add UCB7362 (Dose-response) GlcN_plus->UCB7362_treatment2 Assay1 Parasite Growth Inhibition Assay (e.g., LDH assay) UCB7362_treatment1->Assay1 Assay2 Parasite Growth Inhibition Assay (e.g., LDH assay) UCB7362_treatment2->Assay2 IC50_determination Determine IC50 values Assay1->IC50_determination Assay2->IC50_determination Comparison Compare IC50 values IC50_determination->Comparison

Caption: Workflow for conditional knockdown validation.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for evaluating the strength of the evidence. Below are the protocols for the key genetic and biophysical validation experiments.

Conditional Knockdown of Plasmepsin X

This technique allows for the controlled reduction of a specific protein's expression, enabling the study of its function and its role as a drug target.

  • Parasite Line: P. falciparum 3D7 strain was genetically modified to express a hemagglutinin (HA) tagged version of PMX. Downstream of the PMX gene, a glucosamine (GlcN)-inducible glmS ribozyme was integrated.

  • Induction of Knockdown: The addition of glucosamine to the parasite culture activates the glmS ribozyme, which then cleaves the mRNA of the tagged PMX, leading to reduced protein expression.

  • Experimental Groups:

    • Control Group: Parasites were cultured without glucosamine, resulting in normal PMX expression.

    • Knockdown Group: Parasites were cultured with glucosamine to induce PMX knockdown.

  • Drug Potency Assay: Both control and knockdown parasite populations were treated with a range of UCB7362 concentrations. Parasite viability was assessed using a lactate (B86563) dehydrogenase (LDH) growth inhibition assay.

  • Data Analysis: The IC50 values for UCB7362 were calculated for both the control and knockdown groups. A significant decrease in the IC50 in the knockdown group compared to the control group confirms that PMX is the target of UCB7362.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand (in this case, a drug).

  • Cell Lysate Preparation: Intact P. falciparum parasites were treated with either UCB7362 or a vehicle control.

  • Heating Gradient: The treated cell lysates were then heated across a range of temperatures.

  • Protein Analysis: The soluble fraction of the lysate at each temperature was collected, and the amount of soluble PMX was quantified, typically by Western blot using an antibody against the HA-tag.

  • Data Analysis: The melting curve of PMX in the presence and absence of UCB7362 was determined. A shift in the melting curve to a higher temperature in the UCB7362-treated samples indicates that the drug binds to and stabilizes PMX, confirming direct target engagement.

Comparison with Other Genetic Validation Approaches

While conditional knockdown was effectively used for UCB7362, other genetic techniques are commonly employed in drug target validation.

ApproachDescriptionApplicability to UCB7362/PlasmodiumAdvantagesDisadvantages
Conditional Knockdown (glmS) As described above, uses a ribozyme to degrade target mRNA upon induction.Successfully applied for UCB7362 target validation in P. falciparum.Allows for the study of essential genes; tunable level of knockdown.Requires genetic modification of the parasite line; may not achieve complete knockout.
CRISPR/Cas9-based Knockout/Editing A powerful gene-editing tool that can be used to create gene knockouts or introduce specific mutations.While established for single-gene editing in Plasmodium, genome-scale CRISPR screens are not yet routine.Can achieve complete gene knockout; precise editing capabilities.May not be suitable for essential genes; potential for off-target effects.
Resistance Generation and Whole-Genome Sequencing Involves exposing parasites to a drug and selecting for resistant mutants. The genomes of resistant parasites are then sequenced to identify mutations in the drug's target.A common and powerful method for target identification in malaria drug discovery.Provides direct genetic evidence of the target; can reveal resistance mechanisms.Can be time-consuming; mutations may arise in genes other than the primary target that confer resistance.
siRNA Knockdown Uses small interfering RNAs to target specific mRNA for degradation.Not a standard technique for Plasmodium due to the lack of a canonical RNAi pathway.A routine method in mammalian and other model systems.Not applicable to P. falciparum.

Conclusion

The molecular target of the antimalarial compound UCB7362 has been rigorously confirmed as Plasmepsin X through robust genetic and biophysical methods. The use of a conditional knockdown system in P. falciparum provided compelling evidence that the compound's potency is directly linked to the expression level of PMX. This was further substantiated by CETSA, which confirmed direct binding of UCB7362 to PMX in the cellular context. These findings, when compared to other genetic validation strategies, highlight a well-supported mechanism of action for UCB7362 and underscore the importance of employing targeted genetic approaches in the validation of novel drug candidates.

References

Comparative Pharmacokinetic Analysis of the Novel Antimalarial Candidate UCB7362 Across Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals providing an objective comparison of UCB7362's pharmacokinetic profile with alternative antimalarial agents, supported by experimental data and detailed methodologies.

Introduction

UCB7362 is a novel, orally active antimalarial candidate that targets Plasmepsin X (PMX), an essential aspartic protease in the Plasmodium falciparum lifecycle.[1][2][3] Inhibition of PMX disrupts parasite egress from infected red blood cells and subsequent invasion of new erythrocytes, making it a promising target for therapeutic intervention.[4][5][6] This guide provides a comparative analysis of the pharmacokinetic (PK) profile of UCB7362 across various preclinical species and offers a comparison with established antimalarial drugs to aid in the evaluation of its developmental potential.

Mechanism of Action: Targeting Plasmepsin X

UCB7362 functions by inhibiting Plasmepsin X, a key enzyme in the malaria parasite's lifecycle. PMX is responsible for the maturation of the subtilisin-like serine protease SUB1, which is critical for the breakdown of the parasitophorous vacuole and the host red blood cell membrane, processes essential for parasite egress.[4][5] By blocking PMX, UCB7362 prevents this cascade, trapping the merozoites within the host cell and halting the progression of the infection.[4][5]

cluster_parasite P. falciparum Merozoite PMX Plasmepsin X (PMX) SUB1_active Active SUB1 PMX->SUB1_active activates SUB1_pro pro-SUB1 SUB1_pro->PMX substrate Egress Merozoite Egress & Erythrocyte Invasion SUB1_active->Egress enables UCB7362 UCB7362 UCB7362->PMX inhibits

Figure 1: Simplified signaling pathway of UCB7362's mechanism of action.

Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of UCB7362 have been characterized in several preclinical species and compared with a related compound (Compound 3). The data are summarized below. For a broader context, this section would ideally include a direct comparison with established antimalarials like chloroquine, mefloquine, and artesunate (B1665782) in the same species. However, a comprehensive, directly comparable dataset from a single study is not publicly available. Therefore, we present the data for UCB7362 and its analogue as a primary comparison.

Physicochemical and ADME Properties

A summary of the absorption, distribution, metabolism, and excretion (ADME) properties of UCB7362 and a comparator compound is presented in Table 1.

ParameterUCB7362Compound 3
Molecular Weight ( g/mol ) 480468
Log D (pH 7.4) 1.32.5
Solubility (FaSSIF, µM) 1156865
Human Hepatocyte Clint (µL/min/10^6 cells) 46
Mouse Hepatocyte Clint (µL/min/10^6 cells) 4223
Rat Hepatocyte Clint (µL/min/10^6 cells) 6634
Dog Hepatocyte Clint (µL/min/10^6 cells) 75
Cyno Hepatocyte Clint (µL/min/10^6 cells) 2421
Human Plasma Protein Binding (%) 74.196.1
Mouse Plasma Protein Binding (%) 62.797.7
Rat Plasma Protein Binding (%) 55.795.5
Dog Plasma Protein Binding (%) 41.293.6
Cyno Plasma Protein Binding (%) 70.898.7
Table 1: Physicochemical and in vitro ADME properties of UCB7362 and Compound 3.[1]
Preclinical Pharmacokinetics

The pharmacokinetic parameters of UCB7362 following intravenous (IV) and oral (PO) administration in rats, dogs, and cynomolgus monkeys are summarized in Table 2.

SpeciesRouteDose (mg/kg)CL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
Rat IV1486.41.8-
PO5--2.044
Dog IV0.5118.010.1-
PO2.5--10.0100
Cynomolgus Monkey IV0.5133.03.2-
PO2.5--4.070
Table 2: Mean pharmacokinetic parameters of UCB7362 in preclinical species. CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Bioavailability.[1]
Predicted Human Pharmacokinetics

Based on the preclinical data, the human pharmacokinetic parameters for UCB7362 have been predicted and are presented in Table 3.

ParameterPredicted Value
Clearance (mL/min/kg) 2.7
Volume of Distribution (L/kg) 3.2
Half-life (h) ~14
Bioavailability (%) 70
Table 3: Predicted human pharmacokinetic parameters for UCB7362.[1]

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

In Vivo Pharmacokinetic Studies

A general workflow for preclinical in vivo pharmacokinetic studies is outlined below.

cluster_workflow Preclinical PK Study Workflow Dosing Drug Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Blood Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) Analysis->PK_Analysis

Figure 2: General experimental workflow for in vivo pharmacokinetic studies.

Animals: Male Sprague Dawley rats, Beagle dogs, and Cynomolgus monkeys were used for the pharmacokinetic studies.[1] Animals were fasted overnight before oral administration.[7]

Dosing: For intravenous administration, UCB7362 was formulated in a suitable vehicle and administered as a bolus injection. For oral administration, the compound was typically formulated as a suspension and administered via gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys).[7] The exact time points varied depending on the species and the expected pharmacokinetic profile of the compound.

Sample Processing and Analysis: Blood samples were processed to obtain plasma, which was then analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of UCB7362.

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis with software such as WinNonlin to determine the key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and bioavailability (F).

In Vitro Intrinsic Clearance in Hepatocytes

Hepatocyte Incubation: Cryopreserved hepatocytes from human, rat, dog, and cynomolgus monkey were used. The hepatocytes were incubated with UCB7362 at a low concentration (typically 1 µM) in a buffered medium.[8][9]

Sample Collection and Analysis: Aliquots of the incubation mixture were taken at various time points, and the reaction was quenched. The concentration of UCB7362 remaining in the samples was determined by LC-MS/MS.[8][10]

Data Analysis: The rate of disappearance of UCB7362 was used to calculate the in vitro intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for the compound.[8][10][11]

Conclusion

UCB7362 demonstrates favorable pharmacokinetic properties in preclinical species, including good oral bioavailability in dogs and cynomolgus monkeys. The predicted human half-life of approximately 14 hours suggests the potential for once-daily dosing.[1] Its novel mechanism of action, targeting the essential parasite protease Plasmepsin X, offers a potential new strategy to combat malaria. Further studies, including direct comparative pharmacokinetic and pharmacodynamic assessments against current standard-of-care antimalarials, will be crucial in fully elucidating the clinical potential of UCB7362.

References

Reproducibility in Antimalarial Potency Studies: A Comparative Analysis of UCB7362

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimalarial agent UCB7362, with a focus on the reproducibility of its potency studies. This guide provides a comparative analysis with other antimalarial compounds, detailed experimental protocols, and visualizations of key biological and experimental workflows.

The quest for novel antimalarial agents with unique mechanisms of action is paramount in the face of emerging drug resistance. UCB7362, an orally active inhibitor of Plasmepsin X (PMX), has shown promise in preclinical studies.[1] PMX is an essential aspartyl protease in Plasmodium falciparum, playing a critical role in parasite egress from and invasion of erythrocytes.[1] This guide aims to provide a comprehensive overview of the data supporting the antimalarial potency of UCB7362, offering a comparative landscape with other compounds and detailing the experimental methodologies to facilitate reproducibility.

Comparative Potency of Antimalarial Agents

The in vitro potency of antimalarial compounds is a critical determinant of their potential clinical efficacy. UCB7362 has demonstrated high potency against P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values for UCB7362 and a selection of comparator compounds, including other Plasmepsin inhibitors and standard-of-care antimalarials. The data is primarily derived from lactate (B86563) dehydrogenase (LDH) and SYBR Green I based assays, which are standard methods for assessing parasite viability.

Table 1: In Vitro Potency of Plasmepsin Inhibitors against P. falciparum

CompoundTarget(s)Assay TypeP. falciparum StrainIC50 (nM)Reference
UCB7362 PMXLDH3D710[1]
UCB7362 PMXBiochemical-7[1]
WM382PMIX/PMXNot SpecifiedP. falciparum0.6[2]
WM382PMIXBiochemical-1.4[2]
WM382PMXBiochemical-0.03[2]
CWHM-117PM-II/PM-IVNot SpecifiedNot SpecifiedPotent (nanomolar)[3]

Table 2: In Vitro Potency of Standard Antimalarial Drugs against P. falciparum

CompoundPrimary Mechanism of ActionAssay TypeP. falciparum Strain(s)Geometric Mean IC50 (nM)Reference
ChloroquineHeme detoxification inhibitionDELIField Isolates (Amazon)361.8[4]
QuinineHeme detoxification inhibitionDELIField Isolates (Amazon)>500 (resistant)[4]
PyrimethamineDihydrofolate reductase inhibitionIsotopicAfrican Isolates15.4 (susceptible)[5]
CycloguanilDihydrofolate reductase inhibitionIsotopicAfrican Isolates11.1 (susceptible)[5]

Experimental Protocols

Reproducibility of in vitro potency studies is critically dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for the commonly used lactate dehydrogenase (LDH) and SYBR Green I assays for determining antimalarial drug efficacy.

Parasite Lactate Dehydrogenase (LDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH) as an indicator of parasite viability.[6]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates

  • Test compounds and control antimalarials

  • Malstat™ reagent

  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

  • Spectrophotometer (650 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in complete RPMI 1640 medium.

  • Plate Seeding: Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

  • Parasite Addition: Prepare a parasite suspension of synchronized trophozoite-stage parasites at the desired parasitemia and hematocrit. Add 175 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 48 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Cell Lysis: Freeze and thaw the plate to lyse the cells.

  • LDH Reaction: Transfer 10 µL of the hemolyzed suspension from each well to a new 96-well plate. Add 100 µL of Malstat™ reagent to each well and mix.

  • Color Development: Add 25 µL of NBT/PES solution to each well and incubate in the dark for 2 hours.

  • Measurement: Measure the absorbance at 650 nm using a spectrophotometer.

  • Data Analysis: Determine the IC50 values by plotting the optical density against the log of the drug concentration and fitting the data to a dose-response curve.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates

  • Test compounds and control antimalarials

  • Lysis buffer (containing Triton X-100, saponin, and EDTA)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in complete RPMI 1640 medium.

  • Plate Seeding: Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

  • Parasite Addition: Prepare a parasite suspension of sorbitol-synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium. Add 175 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 to 24 hours.

  • Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of UCB7362's mechanism and the experimental processes for its evaluation, the following diagrams are provided.

UCB7362_Mechanism_of_Action UCB7362 Mechanism of Action cluster_parasite Plasmodium falciparum PMX Plasmepsin X (PMX) SUB1_active Active SUB1 PMX->SUB1_active activates SUB1_inactive Inactive SUB1 SUB1_inactive->PMX substrate Egress Merozoite Egress SUB1_active->Egress Invasion Erythrocyte Invasion SUB1_active->Invasion UCB7362 UCB7362 UCB7362->PMX inhibits

UCB7362 inhibits Plasmepsin X, preventing merozoite egress and invasion.

Antimalarial_Potency_Assay_Workflow In Vitro Antimalarial Potency Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Seeding Seed 96-well Plates Compound_Prep->Plate_Seeding Parasite_Culture Synchronize Parasite Culture Parasite_Culture->Plate_Seeding Incubation Incubate (48-72h) Plate_Seeding->Incubation Lysis_Staining Lyse Cells & Add Reagent (LDH or SYBR Green I) Incubation->Lysis_Staining Measurement Measure Signal (Absorbance or Fluorescence) Lysis_Staining->Measurement Data_Plotting Plot Dose-Response Curve Measurement->Data_Plotting IC50_Calc Calculate IC50 Data_Plotting->IC50_Calc

Workflow for determining the in vitro potency of antimalarial compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2R,4R)-UCB7362

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the investigational antimalarial compound (2R,4R)-UCB7362 is critical for maintaining laboratory safety and ensuring environmental compliance. As a heterocyclic organic compound used in pharmaceutical research, it requires handling as a hazardous chemical waste. Adherence to established institutional and regulatory guidelines is paramount.

Waste Characterization and Segregation

Prior to disposal, this compound must be classified as a hazardous waste. This determination is based on its characteristics as a synthetic organic molecule and a potent biological agent.[1][2] Laboratory personnel are responsible for the initial waste determination and ensuring that it is not mixed with non-hazardous waste.[1][3]

Key Segregation Practices:

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals, such as strong acids or bases, to prevent violent reactions or the generation of toxic fumes.[4][5]

  • Halogenated vs. Non-Halogenated Solvents: If dissolved in a solvent for experimental use, collect halogenated and non-halogenated solvent wastes in separate, designated containers.[3][5][6]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated personal protective equipment (PPE), glassware) separately from liquid waste solutions containing this compound.

Accumulation and Storage of this compound Waste

All waste containing this compound must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[1][3][4][7] These areas must be regularly inspected for leaks and proper container management.[4][7]

Container Requirements:

  • Compatibility: Waste containers must be chemically compatible with this compound and any solvents used.[5][7] Plastic containers are generally preferred.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1][2]

  • Closure: Containers must be kept securely closed except when adding waste to prevent spills and evaporation.[1][2][3]

The following table summarizes the general accumulation limits for hazardous waste in a laboratory setting.

Waste TypeMaximum Accumulation VolumeMaximum Accumulation Time
Hazardous Waste55 gallonsUp to 12 months
Acutely Toxic Waste (P-list)1 quart (liquid) / 1 kg (solid)Until limit is reached

Data sourced from general laboratory chemical waste management guidelines.[1]

Step-by-Step Disposal Protocol
  • Initial Waste Collection: At the point of generation, collect all materials contaminated with this compound, including unused compound, solutions, and contaminated labware, in a designated hazardous waste container.

  • Container Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name "this compound."

  • Segregation: Ensure the waste is segregated according to its form (solid or liquid) and chemical compatibility.

  • Storage in SAA: Move the properly labeled and sealed container to the designated Satellite Accumulation Area within the laboratory.

  • Request for Pickup: Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.

Disposal of Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing, the container can be disposed of as regular trash after defacing any hazardous waste labels.[2]

Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][2][6] Evaporation of chemical waste, even within a fume hood, is also not a permissible disposal method.[2]

Disposal Workflow for this compound

G cluster_start Waste Generation cluster_characterization Characterization & Segregation cluster_accumulation Accumulation cluster_disposal Disposal start Generate this compound Waste (Solid or Liquid) char Characterize as Hazardous Waste start->char segregate Segregate by Waste Type (Solid, Liquid, Halogenated, Non-Halogenated) char->segregate container Select Compatible & Labeled Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa inspect Weekly Inspection of SAA saa->inspect inspect->saa No Issues pickup Request EHS Waste Pickup inspect->pickup Container Full or Nearing Time Limit doc Document Waste for Disposal pickup->doc

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (2R,4R)-UCB7362

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for (2R,4R)-UCB7362 is not publicly available. The following guidance is based on a precautionary approach for handling potent, biologically active research compounds of unknown specific toxicity. It is imperative to conduct a thorough risk assessment before beginning any work.[1][2][3][4][5]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this potent antimalarial compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE are critical to minimize exposure when handling this compound. A comprehensive PPE ensemble is required, especially when handling the solid compound or preparing solutions.

Operation Minimum Required PPE
Compound Weighing and Transfers - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)
Solution Preparation and Reactions - Double nitrile gloves (select glove material based on solvent compatibility)- Chemical splash goggles- Laboratory coat
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat

Note: Always inspect PPE for any damage before use and do not wear it outside of the designated laboratory area.

Operational Plan: Step-by-Step Handling Procedures

A clear and systematic plan for handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a powder-containment hood.

  • Ensure all necessary equipment, including the correct PPE and spill cleanup materials, is readily accessible before starting any work.

  • Verify that a safety shower and eyewash station are present and functional in the immediate work area.

2. Weighing and Transfer of Solid Compound:

  • Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure.

  • Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.

  • Consider using wet-handling techniques, such as dampening the powder with an appropriate solvent, to reduce dust generation.

3. Solution Preparation:

  • Add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Conduct all solution preparations and subsequent reactions within a certified chemical fume hood.

4. Decontamination and Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent or cleaning agent.

  • Follow established procedures for cleaning up any spills, utilizing the spill kit available in the designated area.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste. This includes unused compound, contaminated PPE, and any disposable equipment.

2. Containment:

  • Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and bench paper, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container.

3. Final Disposal:

  • Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of all waste containing this compound.

  • The recommended method for the final disposal of pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator. This ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the in vitro activity of UCB7362.

Assay IC50 (nM)
Plasmepsin X (PMX) FRET substrate assayPotent Inhibition
P. falciparum 3D7 lactate (B86563) dehydrogenase growth inhibition assay10
Cathepsin D (Cat D)3889
Renin>10,000

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a research laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit weigh Weigh Solid Compound (in ventilated enclosure) prep_spill_kit->weigh prepare_solution Prepare Solution (in fume hood) weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces segregate_waste Segregate Waste conduct_experiment->segregate_waste decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment decontaminate_equipment->segregate_waste contain_waste Contain Waste in Labeled Containers segregate_waste->contain_waste dispose Dispose via Licensed Contractor contain_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.